FEN1-IN-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S/c18-14-13-10(5-6-23-13)16(15(19)17(14)20)7-9-8-21-11-3-1-2-4-12(11)22-9/h1-6,9,20H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQGCMQXTPTJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C4=C(C(=O)N(C3=O)O)SC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
FEN1-IN-1 Mechanism of Action in DNA Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, making it a compelling target for cancer therapy. Inhibition of FEN1 can lead to the accumulation of DNA damage, particularly in cancer cells with existing defects in DNA repair pathways, a concept known as synthetic lethality. FEN1-IN-1 is a small molecule inhibitor of FEN1 that has demonstrated potent anti-tumor activity. This technical guide provides an in-depth overview of the mechanism of action of this compound in DNA repair, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
This compound: Inhibition of FEN1 Nuclease Activity
This compound is a potent and selective inhibitor of FEN1. It binds to the active site of the FEN1 protein, and its inhibitory activity is partly achieved through the coordination of Mg²⁺ ions, which are essential for FEN1's catalytic function.[1] This direct inhibition of FEN1's endonuclease and 5'-3' exonuclease activities disrupts its crucial roles in several DNA metabolic pathways, including Okazaki fragment maturation during DNA replication and long-patch base excision repair (LP-BER).[1][2]
Quantitative Data: Inhibitory Potency
The inhibitory potential of this compound and other relevant FEN1 inhibitors has been quantified through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) and the growth inhibition 50 (GI50) are key metrics for assessing the potency of these compounds.
| Compound | Assay Type | Value | Cell Lines/Conditions | Reference |
| This compound | FEN1 Nuclease Activity | IC50: 11 nM | In vitro biochemical assay | [2] |
| This compound | Cell Growth Inhibition | Mean GI50: 15.5 µM | Panel of 212 cancer cell lines | [1][3][4] |
| FEN1 Inhibitor 3 | Cell Growth Inhibition | Mean GI50: 9.0 µM | Panel of 195 cancer cell lines | [3] |
| FEN1-IN-7 | FEN1 Nuclease Activity | IC50: 3.04 µM | In vitro biochemical assay | [5] |
| Cisplatin (B142131) | Cell Viability | IC50: 1447 ng/mL | SH-SY5Y (Neuroblastoma) | [6] |
| Cisplatin | Cell Viability | IC50: 1215 ng/mL | IMR-32 (Neuroblastoma) | [6] |
| Cisplatin | Cell Viability | IC50: 1121 ng/mL | SK-N-AS (Neuroblastoma) | [6] |
| Cisplatin | Cell Viability | IC50: 1050 ng/mL | SK-N-SH (Neuroblastoma) | [6] |
Cellular Response to this compound: Induction of DNA Damage and Checkpoint Activation
Inhibition of FEN1 by this compound leads to the accumulation of unresolved DNA replication and repair intermediates, which are recognized by the cell as DNA damage. This triggers a robust DNA damage response (DDR), a complex signaling network that arrests the cell cycle to allow for repair or, if the damage is too severe, initiates apoptosis.
Activation of the ATM Checkpoint Signaling Pathway
A key consequence of this compound treatment is the activation of the Ataxia Telangiectasia Mutated (ATM) checkpoint signaling pathway.[1][3] The accumulation of unprocessed Okazaki fragments and other replication-associated DNA lesions, such as stalled replication forks, leads to the formation of double-strand breaks (DSBs). These DSBs are sensed by the MRE11-RAD50-NBS1 (MRN) complex, which in turn recruits and activates ATM.[3]
Activated ATM then phosphorylates a cascade of downstream targets to orchestrate the cellular response to DNA damage. Two critical downstream events are the phosphorylation of histone H2AX (γH2AX) and the ubiquitination of FANCD2.[1][3]
-
Phosphorylation of H2AX (γH2AX): ATM-mediated phosphorylation of H2AX at serine 139 creates a binding site for various DNA repair and signaling proteins, forming distinct nuclear foci at the sites of DNA damage. The formation of γH2AX foci is a sensitive marker of DSBs.
-
Ubiquitination of FANCD2: The Fanconi Anemia (FA) pathway is activated in response to replication stress and DNA damage. A key step in this pathway is the monoubiquitination of the FANCD2 protein, which is crucial for the stabilization of stalled replication forks and the recruitment of other repair factors.[7] Inhibition of FEN1 has been shown to induce this modification, indicating an accumulation of aberrant replication structures.[3][4]
The following diagram illustrates the signaling cascade initiated by this compound.
Caption: this compound induced DNA damage response pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
FEN1 Nuclease Activity Assay
This assay measures the ability of FEN1 to cleave a synthetic DNA substrate and is used to determine the in vitro potency of inhibitors like this compound.
Materials:
-
Purified recombinant FEN1 protein
-
Fluorescently labeled DNA flap substrate
-
FEN1 reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
This compound or other test compounds
-
Termination buffer (e.g., formamide-based loading dye)
-
Denaturing polyacrylamide gel (e.g., 15%)
-
Fluorescence imaging system
Protocol:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the FEN1 reaction buffer, purified FEN1 protein, and the desired concentration of this compound.
-
Incubate the mixture for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorescently labeled DNA flap substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the termination buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel and perform electrophoresis to separate the cleaved and uncleaved DNA fragments.
-
Visualize the gel using a fluorescence imaging system and quantify the band intensities to determine the percentage of inhibition.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Alkaline Comet Assay
The alkaline comet assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.
Materials:
-
Cultured cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Low melting point agarose (B213101)
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold)
-
Fluorescence microscope with appropriate filters
Protocol:
-
Treat cultured cells with various concentrations of this compound for the desired duration.
-
Harvest the cells and resuspend them in ice-cold PBS.
-
Mix the cell suspension with molten low melting point agarose and quickly layer it onto a pre-coated microscope slide.
-
Allow the agarose to solidify at 4°C.
-
Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.
-
Transfer the slides to an electrophoresis tank filled with cold alkaline electrophoresis buffer and allow the DNA to unwind for a specific time (e.g., 20-40 minutes).
-
Apply an electric field (e.g., 25 V, 300 mA) for a defined period (e.g., 20-30 minutes) to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet tail".
-
Neutralize the slides by washing with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail moment, % DNA in the tail).
Western Blotting for DNA Damage Markers
Western blotting is used to detect and quantify the levels of specific proteins, such as phosphorylated H2AX (γH2AX) and ubiquitinated FANCD2, which are markers of the DNA damage response.
Materials:
-
Cultured cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-FANCD2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells in an appropriate lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the protein of interest overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane to remove unbound secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein levels.
Conclusion
This compound is a potent inhibitor of FEN1 that effectively induces a DNA damage response in cancer cells. Its mechanism of action involves the direct inhibition of FEN1's nuclease activity, leading to the accumulation of DNA damage and the activation of the ATM-mediated signaling cascade. The downstream phosphorylation of H2AX and ubiquitination of FANCD2 serve as key indicators of this response. The experimental protocols detailed in this guide provide a framework for further investigation into the therapeutic potential of FEN1 inhibitors. The quantitative data and pathway visualizations offer valuable resources for researchers and drug development professionals working in the field of DNA repair and cancer therapy. The synthetic lethal approach of targeting FEN1 in cancers with underlying DNA repair deficiencies holds significant promise for the development of novel and effective anti-cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (FEN1i-1, LNT1) | FEN1/EXO1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 5. FEN1-IN-7 | CAS#:824983-90-6 | Chemsrc [chemsrc.com]
- 6. Correlation of senescence-related gene FEN1 on neuroblastoma progression and cisplatin chemotherapy sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of the Fanconi anaemia pathway as potential antitumour agents for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Detailed Analysis of FEN1-IN-1's Interaction with the FEN1 Active Site
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, playing a vital role in Okazaki fragment maturation and long-patch base excision repair.[1][2] Its overexpression in various cancers has made it a compelling target for anticancer drug development.[1][3] FEN1-IN-1, a small molecule inhibitor belonging to the N-hydroxyurea class, has demonstrated potent and selective inhibition of FEN1.[4][5] This technical guide provides a comprehensive overview of the binding of this compound to the FEN1 active site, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular and cellular processes.
Binding Mechanism and Interaction with the FEN1 Active Site
Crystallographic studies of a related N-hydroxyurea compound in complex with human FEN1 (PDB ID: 5FV7) have provided significant insights into the binding mode of this class of inhibitors.[1][6][7] this compound binds directly to the active site of FEN1, where it chelates the two catalytic magnesium ions that are essential for the enzyme's nucleolytic activity.[8][9] This interaction is crucial for the stabilization of the inhibitor within the active site and directly interferes with the catalytic mechanism.
The binding of this compound is characterized as a mixed non-competitive/competitive inhibition model.[10] This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with differing affinities.[1][8] By occupying the active site, this compound sterically hinders the entry and proper positioning of the DNA substrate, thereby preventing the cleavage of the 5' flap.[8][9]
Quantitative Analysis of this compound Binding and Activity
The inhibitory potency of this compound and related compounds has been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data available in the literature.
| Compound | Assay Type | Target | IC50 (nM) | EC50 (µM) | GI50 (µM) | Reference(s) |
| This compound | FEN1 Nuclease Assay | FEN1 | 11 | - | - | [5] |
| Cellular Thermal Shift Assay (CETSA) | FEN1 (in cells) | - | 5.1 | - | [1] | |
| Cell Growth Inhibition | 212 cell lines | - | - | 15.5 (mean) | [4][10] | |
| Compound 4 | FEN1 Nuclease Assay | FEN1 | - | - | - | [1] |
| Cellular Thermal Shift Assay (CETSA) | FEN1 (in cells) | - | 6.8 | - | [1] | |
| BSM-1516 | Biochemical Assay | FEN1 | 7 | - | - | [11] |
| Biochemical Assay | Exo1 | 460 | - | - | [11] | |
| Cellular Thermal Shift Assay (CETSA) | FEN1 (in cells) | - | 0.024 | - | [11] | |
| Clonogenic Assay | BRCA2-deficient DLD1 cells | - | - | 0.35 | [11] | |
| Clonogenic Assay | BRCA2-wild-type DLD1 cells | - | - | 5 | [11] | |
| FEN1-IN-4 | FEN1 Nuclease Activity Assay | FEN1 | 14,030 | - | - | [12] |
Experimental Protocols
FEN1 Nuclease Activity Assay (Fluorescence-Based)
This assay measures the cleavage of a fluorescently labeled DNA substrate by FEN1.[12][13]
Materials:
-
Purified FEN1 enzyme
-
Fluorescently labeled DNA substrate (e.g., a 5'-flap substrate with a 6-FAM fluorophore on the flap and a quencher on the complementary strand)[14]
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)[15]
-
Termination Buffer (e.g., 2X concentration containing formamide (B127407) and a loading dye)[13]
-
This compound or other test compounds
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the DNA substrate.
-
Add this compound at various concentrations to the reaction mixture and incubate for a specified time (e.g., 10 minutes on ice).[13]
-
Initiate the reaction by adding the FEN1 enzyme.
-
Incubate the reaction at 37°C for a set time (e.g., 15 minutes).[13]
-
Stop the reaction by adding the termination buffer.[13]
-
Separate the cleaved and uncleaved DNA fragments using denaturing polyacrylamide gel electrophoresis (PAGE).[13]
-
Visualize the fluorescent bands using a gel imager and quantify the cleavage activity.[13]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of this compound with FEN1 in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.[1][16]
Materials:
-
Cell line of interest (e.g., SW620 colon cancer cells)[1]
-
This compound or other test compounds
-
Lysis buffer
-
Antibodies specific to FEN1
Procedure:
-
Treat cultured cells with this compound or a vehicle control for a defined period.
-
Heat the cells to a range of temperatures to induce protein denaturation.
-
Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Detect the amount of soluble FEN1 at each temperature using Western blotting or other protein detection methods.
-
An increase in the melting temperature of FEN1 in the presence of this compound indicates target engagement.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between FEN1 and this compound.[17][18]
Materials:
-
Purified FEN1 protein
-
This compound
-
ITC instrument and corresponding cells
-
Appropriate buffer
Procedure:
-
Load the FEN1 protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the FEN1 solution while monitoring the heat changes.
-
The resulting data is a titration curve that can be fitted to a binding model to determine the thermodynamic parameters of the interaction.
Visualizations
This compound Binding to the FEN1 Active Site
Caption: this compound binds to the FEN1 active site, chelating Mg²⁺ ions and blocking DNA substrate binding.
Experimental Workflow for FEN1 Nuclease Activity Assay
Caption: Workflow for determining FEN1 nuclease activity and inhibition using a fluorescence-based assay.
Cellular Response to FEN1 Inhibition by this compound
References
- 1. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (FEN1i-1, LNT1) | FEN1/EXO1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. esrf.fr [esrf.fr]
- 9. researchgate.net [researchgate.net]
- 10. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Fluorescence-Based Detection of FEN1 Nuclease Activity and Screening of Small-Molecule Inhibitors [jove.com]
- 13. Video: Fluorescence-Based Detection of FEN1 Nuclease Activity and Screening of Small-Molecule Inhibitors [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 18. Khan Academy [khanacademy.org]
The Role of FEN1-IN-1 in the DNA Damage Response Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, making it an attractive target for cancer therapy. This technical guide provides an in-depth overview of FEN1-IN-1, a small molecule inhibitor of FEN1, and its role in the DNA damage response (DDR) pathway. We will explore its mechanism of action, the concept of synthetic lethality, and present key quantitative data. Furthermore, this guide details the experimental protocols for assays crucial to understanding the effects of FEN1 inhibition.
Introduction to FEN1 and its Inhibition
Flap endonuclease 1 (FEN1) is a structure-specific nuclease essential for several DNA metabolic pathways, including Okazaki fragment maturation during lagging-strand DNA synthesis, long-patch base excision repair (LP-BER), and the rescue of stalled replication forks.[1][2][3] Given its central role in maintaining genomic stability, FEN1 is often overexpressed in various cancers, including breast, prostate, and lung cancer.[4] This overexpression has positioned FEN1 as a promising target for anticancer drug development.[2][5]
The inhibition of FEN1 disrupts these vital DNA processing pathways, leading to an accumulation of DNA damage and the induction of a DNA damage response.[1][6] This can be particularly detrimental to cancer cells that already harbor defects in other DNA repair pathways, a concept known as synthetic lethality.[7][8] this compound is a small molecule inhibitor that binds to the active site of FEN1, coordinating with Mg2+ ions, and has demonstrated antitumor activity.[9]
Mechanism of Action and the DNA Damage Response
Inhibition of FEN1 by molecules like this compound leads to the accumulation of unprocessed Okazaki fragments and other DNA flap structures.[6][10] This replication stress can cause replication fork instability and collapse, resulting in the formation of DNA double-strand breaks (DSBs).[6][10]
The cellular response to this induced damage involves the activation of key DDR signaling pathways. FEN1 inhibition has been shown to activate the ATM (Ataxia Telangiectasia Mutated) checkpoint signaling pathway, leading to the phosphorylation of histone H2AX (forming γH2AX), a well-established marker of DSBs.[1][9] Additionally, the ubiquitination of FANCD2, a key event in the Fanconi Anemia (FA) pathway for the repair of interstrand crosslinks and replication fork stabilization, is also observed.[1][9]
The accumulation of DSBs triggers repair mechanisms, primarily homologous recombination (HR) and non-homologous end joining (NHEJ).[1] FEN1 itself has been implicated in both HR and a form of NHEJ.[11][12][13]
Synthetic Lethality in Homologous Recombination Deficient Cancers
A key therapeutic strategy involving FEN1 inhibitors is the exploitation of synthetic lethality. Cancer cells with pre-existing defects in the HR pathway, such as those with mutations in BRCA1 or BRCA2 genes, are particularly sensitive to FEN1 inhibition.[7][8][14] These HR-deficient cells are unable to efficiently repair the DSBs generated by FEN1 inhibition, leading to catastrophic genomic instability and cell death.[7][15] In contrast, normal, healthy cells with intact HR pathways can tolerate the inhibition of FEN1 to a greater extent, providing a therapeutic window.[8][14]
Quantitative Data for FEN1 Inhibitors
The following tables summarize key quantitative data for FEN1 inhibitors from various studies.
| Inhibitor | Assay Type | Target | IC50 | Reference |
| This compound (and related N-hydroxyurea compounds) | Biochemical | FEN1 | Similar IC50 values reported | [16][17] |
| BSM-1516 | Biochemical | FEN1 | 7 nM | [18] |
| BSM-1516 | Biochemical | EXO1 | 460 nM | [18] |
| Inhibitor | Assay Type | Cell Line | EC50 | Reference |
| This compound | Cellular Growth Inhibition (Mean GI50) | 212 cell lines | 15.5 µM | [9] |
| BSM-1516 | Cellular Thermal Shift Assay (CETSA) | - | 24 nM | [18] |
| BSM-1516 | Clonogenic Assay | DLD1 BRCA2-deficient | 350 nM | [18] |
| BSM-1516 | Clonogenic Assay | DLD1 BRCA2-proficient | 5 µM | [18] |
Experimental Protocols
FEN1 Nuclease Activity Assay
This assay measures the enzymatic activity of FEN1 on a synthetic DNA substrate.
Materials:
-
Purified FEN1 nuclease
-
FEN1 inhibitor (e.g., this compound)
-
Fluorescently labeled DNA flap substrate
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 200 mM MgCl2, 2 mM DTT, 0.2 mg/mL BSA[19]
-
2x Termination Buffer
-
Denaturing polyacrylamide gel (12%)
-
Fluorescence imaging system
Procedure:
-
Prepare a 20 µL reaction mixture by combining the DNA substrate with FEN1 nuclease in the reaction buffer. For inhibitor studies, pre-incubate FEN1 with the inhibitor on ice for 10 minutes before adding the substrate.[19][20]
-
Incubate the reaction mixture at 37°C for 15 minutes.[19][20]
-
Terminate the reaction by adding 20 µL of 2x termination buffer.[19]
-
Load 20 µL of the reacted sample onto a 12% denaturing polyacrylamide gel.
-
Visualize the results using a fluorescence imaging system.[19] The cleavage of the substrate will result in a smaller, faster-migrating fluorescent band.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of an inhibitor with its target protein in a cellular context.[21][22]
Materials:
-
Cultured cells (e.g., SW620 colon cancer cells)[17]
-
FEN1 inhibitor
-
Heating block or PCR machine
-
Lysis buffer
-
Antibodies specific for FEN1
-
Western blotting equipment
Procedure:
-
Treat cultured cells with the FEN1 inhibitor or a vehicle control.
-
Heat the cells to a range of temperatures to induce protein denaturation and precipitation.
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble FEN1 at each temperature using quantitative Western blotting.
-
Ligand-bound FEN1 will be more thermally stable and will remain in the soluble fraction at higher temperatures compared to the unbound protein.[21][22]
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[23][24] The alkaline version of the assay is particularly useful for detecting single-strand breaks and alkali-labile sites.[25]
Materials:
-
Cultured cells
-
FEN1 inhibitor or other DNA damaging agent
-
Low melting point agarose (B213101)
-
Microscope slides
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., DAPI)
-
Fluorescence microscope with appropriate software for analysis
Procedure:
-
Treat cells with the FEN1 inhibitor for the desired time.
-
Embed the cells in low melting point agarose on a microscope slide.[26][27]
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.[26]
-
Treat the slides with an alkaline solution to unwind the DNA.
-
Perform electrophoresis under alkaline conditions. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail".[26]
-
Neutralize and stain the DNA.
-
Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the intensity and length of the comet tails.[24]
Visualizations
Caption: this compound induced DNA damage response pathway.
Caption: Workflow for a FEN1 nuclease activity assay.
Caption: The principle of synthetic lethality with FEN1 inhibition.
Conclusion
This compound and other FEN1 inhibitors represent a promising class of targeted therapies, particularly for cancers with deficiencies in the homologous recombination pathway. By inducing a significant DNA damage response that overwhelms the compromised repair machinery of these cancer cells, FEN1 inhibitors can selectively induce cell death. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to further explore and harness the therapeutic potential of FEN1 inhibition.
References
- 1. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 2. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 5. An evolutionarily conserved synthetic lethal interaction network identifies FEN1 as a broad-spectrum target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
- 7. pnas.org [pnas.org]
- 8. A New Way to Target Cancers Using 'Synthetic Lethality' [health.ucsd.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. A role for FEN-1 in nonhomologous DNA end joining: The order of strand annealing and nucleolytic processing events - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fen-1 Facilitates Homologous Recombination by Removing Divergent Sequences at DNA Break Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. newatlas.com [newatlas.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Fluorescence-Based Detection of FEN1 Nuclease Activity and Screening of Small-Molecule Inhibitors [jove.com]
- 20. Video: Fluorescence-Based Detection of FEN1 Nuclease Activity and Screening of Small-Molecule Inhibitors [jove.com]
- 21. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 22. scispace.com [scispace.com]
- 23. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 24. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 25. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. neb.com [neb.com]
- 27. FEN1 is critical for rapid single-strand break repair in G1 phase - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Chemical Synthesis of FEN1-IN-1: A Technical Guide
Abstract
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it an attractive target for cancer therapy. FEN1-IN-1 is a potent small molecule inhibitor of FEN1 that has demonstrated significant antitumor activity. This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and biological evaluation of this compound. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in the field of oncology and DNA repair.
Introduction
Flap endonuclease 1 (FEN1) is a structure-specific nuclease that plays a vital role in Okazaki fragment maturation during lagging strand DNA synthesis and in long-patch base excision repair.[1] Its overexpression in various cancers has been linked to tumor progression and resistance to chemotherapy.[2] Consequently, the development of small molecule inhibitors targeting FEN1 has emerged as a promising strategy in oncology. This compound is a notable example of such an inhibitor, demonstrating potent and selective activity against FEN1.[3] This guide details the scientific journey from the discovery of this compound to its characterization as a potential therapeutic agent.
Discovery of this compound
This compound, also known as compound 1, was identified as a potent inhibitor of FEN1 with antitumor properties.[4] It belongs to a series of N-hydroxyurea-based compounds that were investigated for their ability to disrupt DNA repair pathways in cancer cells.[5] The discovery of this compound stemmed from efforts to identify small molecules that could selectively target the active site of FEN1, thereby inducing a DNA damage response and promoting cancer cell death.[4][5]
Chemical Synthesis of this compound
-
Synthesis of the Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Core: This heterocyclic core can be synthesized from appropriate thiophene (B33073) precursors. A common method involves the reaction of a 2-aminothiophene-3-carboxylate with an isocyanate or a related carbonyl source to form the pyrimidinedione ring.[4]
-
N-Alkylation: The thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core would then be alkylated at the N1 position with a suitable electrophile, such as 2-(bromomethyl)-2,3-dihydro-1,4-benzodioxane. This reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom.
-
Introduction of the N-Hydroxyurea Moiety: The final step would involve the introduction of the N-hydroxyurea functionality at the N3 position. This can be achieved by reacting the N1-alkylated intermediate with a protected hydroxylamine (B1172632) species, followed by deprotection. Alternatively, a direct reaction with hydroxylamine under specific conditions might be employed.
It is important to note that optimization of reaction conditions, including solvents, temperatures, and catalysts, would be necessary to achieve a good yield and purity of the final product.
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the active site of the FEN1 enzyme.[4] Its mechanism of action involves the coordination of the two essential magnesium ions (Mg²⁺) within the catalytic center of FEN1.[4] This interaction is mediated by the N-hydroxyurea moiety of the inhibitor, which effectively chelates the metal ions, preventing the proper binding and cleavage of the DNA flap substrate.[4] By occupying the active site, this compound blocks the nuclease activity of FEN1, leading to the accumulation of unprocessed Okazaki fragments and other DNA repair intermediates.[5] This disruption of DNA replication and repair triggers a DNA damage response, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[4][5]
Quantitative Data
The biological activity of this compound has been quantified through various in vitro and cell-based assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC₅₀ (FEN1) | 11 nM | In vitro FEN1 inhibition assay | [3] |
| IC₅₀ (EXO1) | 11 nM | In vitro EXO1 inhibition assay | [3] |
| Mean GI₅₀ | 15.5 µM | Panel of 212 cancer cell lines (3-day exposure) | [4] |
Experimental Protocols
FEN1 Inhibition Assay (Fluorescence-Based)
This protocol describes a method to measure the inhibition of FEN1 activity using a fluorogenic DNA substrate.
-
Substrate Preparation: A DNA substrate with a 5' flap containing a fluorophore (e.g., 6-FAM) and a quencher (e.g., BHQ-1) on the complementary strand is used. In the intact substrate, the fluorescence is quenched. Upon cleavage of the flap by FEN1, the fluorophore is released, resulting in an increase in fluorescence.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20).
-
Assay Procedure:
-
Add recombinant human FEN1 enzyme to the reaction buffer in a 384-well plate.
-
Add this compound at various concentrations.
-
Initiate the reaction by adding the fluorogenic DNA substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC₅₀ value.
Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signals to the vehicle-treated control and plot the results against the inhibitor concentration to determine the GI₅₀ value.
Western Blotting for DNA Damage Markers
This protocol is used to detect the phosphorylation of H2AX (γH2AX) and the ubiquitination of FANCD2, which are markers of DNA damage and replication stress.
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against γH2AX or FANCD2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway of FEN1 Inhibition
Caption: this compound inhibits FEN1, leading to replication fork stalling and activation of the DNA damage response pathway.
Experimental Workflow for FEN1 Inhibitor Screening
References
- 1. RU2104267C1 - Method of preparing n-hydroxyurea, n-hydroxyurea derivatives and method of inhibiting lipoxygenase in mammals - Google Patents [patents.google.com]
- 2. US6291482B1 - N-hydroxyurea derivative and pharmaceutical composition containing the same - Google Patents [patents.google.com]
- 3. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
FEN1-IN-1: A Technical Guide to a Potent Tool for Exploiting Synthetic Lethality in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it an attractive target for cancer therapy. Its inhibition in cancers with specific DNA damage response (DDR) deficiencies, such as those with BRCA1 or BRCA2 mutations, leads to a synthetic lethal phenotype, offering a promising strategy for targeted cancer treatment. This technical guide provides an in-depth overview of FEN1-IN-1, a small molecule inhibitor of FEN1, and its utility as a research tool to explore synthetic lethality. This document details the mechanism of action of FEN1 inhibitors, summarizes key quantitative data, provides detailed experimental protocols for evaluating FEN1 inhibition, and visualizes the associated biological pathways and workflows.
Introduction to FEN1 and Synthetic Lethality
Flap endonuclease 1 (FEN1) is a structure-specific nuclease essential for several DNA metabolic pathways, including Okazaki fragment maturation during lagging-strand synthesis, long-patch base excision repair (LP-BER), and the rescue of stalled replication forks.[1] Given its crucial role in maintaining genomic stability, FEN1 is often overexpressed in various cancers, including breast, ovarian, and lung cancers.[2][3] This overexpression can contribute to increased genomic instability and resistance to chemotherapy.[2]
The concept of synthetic lethality provides a powerful framework for targeted cancer therapy. It describes a situation where the loss of two genes or pathways individually is viable, but their simultaneous inactivation is lethal. In the context of FEN1, cancer cells with pre-existing defects in DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, become exquisitely dependent on FEN1 for survival.[4][5] Inhibition of FEN1 in these HR-deficient cells creates a synthetic lethal scenario, leading to catastrophic DNA damage and cell death, while sparing normal, HR-proficient cells.[4][6]
This compound and Other FEN1 Inhibitors: Mechanism of Action
This compound (also referred to as compound 1) is a small molecule inhibitor belonging to the N-hydroxyurea series.[7][8] It exerts its inhibitory effect by binding to the active site of FEN1 and coordinating with the essential magnesium ions required for catalytic activity.[8][9] This action blocks the entry of the DNA substrate to the catalytic site, thereby preventing the cleavage of 5' flaps.[9] The inhibition of FEN1 by this compound leads to the accumulation of unprocessed Okazaki fragments and other DNA intermediates, which in turn triggers a DNA damage response (DDR).[7][8] This response is characterized by the activation of the ATM checkpoint signaling pathway, phosphorylation of histone H2AX (γH2AX), and ubiquitination of FANCD2.[7][8]
More recently, a highly potent and selective FEN1 inhibitor, BSM-1516, has been developed. It demonstrates significantly improved potency and selectivity over older compounds.[10]
Quantitative Data for FEN1 Inhibitors
The efficacy of FEN1 inhibitors has been quantified across various cancer cell lines, demonstrating their potential in targeting specific cancer genotypes. The following tables summarize key in vitro and cellular activity data for this compound and the more recent inhibitor, BSM-1516.
| Inhibitor | Assay Type | Target | Cell Line(s) | Value | Citation |
| This compound | Growth Inhibition | Mean GI50 | 212 cell lines | 15.5 µM | [1][5] |
| This compound (Compound 1) | Cellular Thermal Shift Assay (CETSA) | EC50 | SW620 | 5.1 µM | [10] |
| BSM-1516 | Biochemical Assay | IC50 | FEN1 | 7 nM | [2][7][9] |
| BSM-1516 | Biochemical Assay | IC50 | EXO1 | 460 nM | [2][7][9] |
| BSM-1516 | Cellular Thermal Shift Assay (CETSA) | EC50 | HEK293 (FEN1 expressing) | 24 nM | [2][7][9] |
| BSM-1516 | Clonogenic Assay | EC50 | DLD1 BRCA2-deficient | 350 nM | [2][11] |
| BSM-1516 | Clonogenic Assay | EC50 | DLD1 BRCA2-wild-type | 5 µM | [2][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of FEN1 inhibitors on cancer cells.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive viability after treatment with a FEN1 inhibitor.
Materials:
-
Cancer cell lines (e.g., BRCA1/2 proficient and deficient)
-
Complete cell culture medium
-
FEN1 inhibitor (e.g., this compound)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the FEN1 inhibitor for a specified period (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Wash the colonies with PBS and stain with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
γH2AX Foci Formation Assay (Immunofluorescence)
This assay is used to detect DNA double-strand breaks (DSBs), a hallmark of DNA damage, by visualizing the phosphorylation of histone H2AX.
Materials:
-
Cells grown on coverslips or in chamber slides
-
FEN1 inhibitor
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody
-
Secondary antibody: fluorescently-labeled anti-rabbit/mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips or chamber slides and treat with the FEN1 inhibitor for the desired time.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.[3][12]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-30 minutes.[3]
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 30-60 minutes.
-
Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify target engagement of a drug in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[13][14]
Materials:
-
Intact cells
-
FEN1 inhibitor
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well plates
-
Thermal cycler or heating block
-
Equipment for protein quantification (e.g., Western blotting apparatus, ELISA reader)
-
Anti-FEN1 antibody
Protocol:
-
Treat intact cells with the FEN1 inhibitor or vehicle control.
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures for a fixed time (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Quantify the amount of soluble FEN1 in the supernatant using Western blotting or ELISA with an anti-FEN1 antibody.
-
Plot the amount of soluble FEN1 as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
BrdU Incorporation Assay
This assay measures DNA synthesis and cell proliferation by detecting the incorporation of the thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.
Materials:
-
Cells in culture
-
BrdU labeling solution (e.g., 10 µM)
-
Fixative (e.g., 3.7% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DNA denaturation solution (e.g., 2N HCl)
-
Neutralization buffer (e.g., phosphate/citric acid buffer, pH 7.4)
-
Anti-BrdU antibody
-
Fluorescently-labeled secondary antibody or HRP-conjugated secondary antibody for colorimetric detection
-
DAPI or other nuclear counterstain
-
Fluorescence microscope or microplate reader
Protocol:
-
Incubate cells with BrdU labeling solution for a period ranging from 1 to 24 hours, depending on the cell proliferation rate.[8]
-
Remove the labeling solution and wash the cells with PBS.
-
Fix the cells with a suitable fixative for 15 minutes at room temperature.[15]
-
Permeabilize the cells to allow antibody access.[15]
-
Denature the DNA by incubating with 2N HCl to expose the incorporated BrdU.[8][15]
-
Neutralize the acid with a neutralization buffer.
-
Incubate with an anti-BrdU antibody.
-
Detect the primary antibody using a fluorescently-labeled or enzyme-conjugated secondary antibody.
-
Visualize and quantify the BrdU-positive cells using a microscope or measure the signal using a microplate reader.
Visualizing Pathways and Workflows
FEN1's Role in DNA Repair and the Impact of Inhibition
The following diagram illustrates the central role of FEN1 in DNA replication and repair and the consequences of its inhibition, particularly in HR-deficient cancer cells.
Caption: FEN1 pathway and the mechanism of synthetic lethality.
Experimental Workflow for Assessing FEN1 Inhibitor Efficacy
The following diagram outlines the typical experimental workflow for evaluating the efficacy of a FEN1 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 6. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blacksmithmedicines.com [blacksmithmedicines.com]
- 8. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 9. blacksmithmedicines.com [blacksmithmedicines.com]
- 10. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Streamlined Quantification of p-γ-H2AX Foci for DNA Damage Analysis in Melanoma and Melanocyte Co-cultures Exposed to FLASH Irradiation Using Automated Image Cytometry [bio-protocol.org]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. genecopoeia.com [genecopoeia.com]
The Dual Role of FEN1 in Genome Maintenance and as a Therapeutic Target: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flap endonuclease 1 (FEN1) is a critical enzyme in maintaining genomic stability through its essential roles in DNA replication and repair. As a structure-specific nuclease, FEN1 is integral to Okazaki fragment maturation during lagging strand synthesis and the long-patch base excision repair (LP-BER) pathway. Its dysregulation is frequently observed in various cancers, making it a compelling target for novel therapeutic interventions. This technical guide provides an in-depth overview of the biological functions of FEN1, the multifaceted effects of its inhibition, and detailed experimental protocols for its study. A key focus is the principle of synthetic lethality, where inhibiting FEN1 in cancers with pre-existing defects in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, leads to selective cancer cell death.
Core Biological Functions of FEN1
FEN1 is a member of the Rad2 family of structure-specific nucleases and possesses three key enzymatic activities: 5'-flap endonuclease, 5'-3' exonuclease, and gap-endonuclease activity. These functions are critical in several DNA metabolic pathways[1][2].
Okazaki Fragment Maturation
During lagging strand DNA synthesis, DNA is synthesized in short segments known as Okazaki fragments, each initiated by an RNA-DNA primer. To create a continuous DNA strand, these primers must be removed. DNA Polymerase δ displaces the 5' end of the downstream Okazaki fragment, creating a "flap" structure. FEN1 recognizes and cleaves this flap, leaving a nick that is subsequently sealed by DNA ligase I[3]. This process is crucial for the completion of DNA replication.
Long-Patch Base Excision Repair (LP-BER)
Base excision repair is a primary mechanism for correcting single-base DNA lesions, such as those arising from oxidation or alkylation. While the main pathway, single-nucleotide BER, replaces a single damaged nucleotide, LP-BER is employed for more complex lesions. In LP-BER, a DNA polymerase synthesizes a longer patch of DNA, displacing the damaged strand to form a flap. FEN1 is then responsible for removing this flap, allowing for the completion of the repair process[4][5][6].
Other Essential Roles
FEN1 also participates in other critical cellular processes, including:
-
Stalled Replication Fork Rescue: FEN1 helps to resolve stalled replication forks, preventing replication collapse and subsequent genomic instability[1].
-
Telomere Maintenance: FEN1 contributes to the stability of telomeres, the protective caps (B75204) at the ends of chromosomes[1][2].
-
Apoptotic DNA Fragmentation: During programmed cell death, FEN1 is involved in the fragmentation of DNA[1][7].
The Impact of FEN1 Inhibition
Given its central role in DNA metabolism, inhibiting FEN1 has profound effects on cellular function, particularly in the context of cancer.
Induction of DNA Damage and Cell Cycle Arrest
Inhibition of FEN1 leads to the accumulation of unprocessed DNA flaps, which can stall and collapse replication forks, resulting in DNA double-strand breaks (DSBs). This accumulation of DNA damage triggers the DNA damage response (DDR), leading to cell cycle arrest, typically in the G1/S or G2/M phases, to allow time for repair[8][9]. A key marker of DSBs is the phosphorylation of histone H2AX (γH2AX), which forms foci at the sites of damage.
Induction of Apoptosis
If the DNA damage induced by FEN1 inhibition is too extensive to be repaired, cells will undergo apoptosis. This is a critical mechanism for eliminating genomically unstable cells and is a primary goal of many cancer therapies.
Synthetic Lethality in Homologous Recombination-Deficient Cancers
A particularly promising therapeutic strategy involving FEN1 inhibition is the concept of synthetic lethality. Many cancers, including a significant portion of breast and ovarian cancers, have defects in the homologous recombination (HR) pathway of DNA repair, often due to mutations in genes like BRCA1 and BRCA2. These HR-deficient cells become highly dependent on other DNA repair pathways, including those involving FEN1, to survive. By inhibiting FEN1 in these cancer cells, a synthetic lethal interaction is created, leading to a level of DNA damage that the cells cannot repair, resulting in selective cell death, while normal cells with functional HR are less affected[7].
Quantitative Data on FEN1 Inhibition
The following tables summarize key quantitative data regarding the efficacy of various FEN1 inhibitors.
Table 1: In Vitro Potency of FEN1 Inhibitors (IC50)
| Inhibitor | FEN1 IC50 (µM) | Target | Assay Type | Reference |
| Compound 1 (N-hydroxyurea series) | Similar to compounds 2 & 4 | hFEN1 | Fluorogenic double-flap substrate | [10] |
| Compound 2 (N-hydroxyurea series) | Similar to compounds 1 & 4 | hFEN1 | Fluorogenic double-flap substrate | [10] |
| Compound 4 (N-hydroxyurea series) | Similar to compounds 1 & 2 | hFEN1 | Fluorogenic double-flap substrate | [10] |
| NSC-13755 | 0.93 | FEN1 | Fluorogenic/Chemiluminescence | [11] |
| Aurintricarboxylic acid | 0.59 | FEN1 | Fluorogenic/Chemiluminescence | [11] |
| Tumey 16 | Potent inhibitor | FEN1 | Flap endonuclease activity | [12] |
Table 2: Cellular Efficacy of FEN1 Inhibitors (GI50/EC50)
| Inhibitor | Cell Line | GI50/EC50 (µM) | Notes | Reference |
| Compound 1 (N-hydroxyurea series) | 212 cancer cell lines (mean) | 15.5 (GI50) | High-throughput screen | [8] |
| Compound 3 (N-hydroxyurea series) | 195 cancer cell lines (mean) | 9.0 (GI50) | High-throughput screen | [8] |
| Compound 1 (N-hydroxyurea series) | SW620 | 5.1 (EC50) | CETSA | [10] |
| Compound 4 (N-hydroxyurea series) | SW620 | 6.8 (EC50) | CETSA | [10] |
| Compound 1 (N-hydroxyurea series) | HeLa (Rad54b-shRNA) | 6.4 (EC50) | Enhanced toxicity in HR-deficient cells | [10] |
| Compound 1 (N-hydroxyurea series) | HeLa (untransformed) | 14.9 (EC50) | [10] |
Table 3: Cellular Effects of FEN1 Inhibition
| Inhibition Method | Cell Line | Effect | Quantitative Data | Reference |
| FEN1 siRNA | A549 (p53-wild-type) | G1 phase arrest | Dramatic increase in G1 phase population | [13] |
| FEN1 siRNA | H460 (p53-wild-type) | G1 phase arrest | Dramatic increase in G1 phase population | [13] |
| FEN1 siRNA | H1299 (p53-null) | G2 phase arrest | Dramatic increase in G2 phase population | [13] |
| FEN1 inhibitor | PEO1 (BRCA2-deficient) | S-phase and G2/M-phase arrest, Apoptosis | Increased S and G2/M populations, Increased apoptosis | [9] |
| FEN1 inhibitor | MCF-7 | G2/M phase arrest | Decrease in G1 from 55.14% to 40-44% | [14] |
Key Experimental Methodologies
This section provides detailed protocols for essential experiments in FEN1 research.
FEN1 Flap Endonuclease Activity Assay (Fluorescence-Based)
This assay measures the ability of FEN1 to cleave a synthetic DNA substrate containing a 5' flap labeled with a fluorophore.
Protocol:
-
Substrate Preparation:
-
Synthesize three oligonucleotides: a template strand, an upstream strand, and a downstream flap strand with a 5' fluorescent label (e.g., TAMRA) and a 3' quencher on a separate quencher strand.
-
Anneal the oligonucleotides in an appropriate buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 8.0) by heating to 95°C for 5 minutes and slowly cooling to room temperature to form the flap substrate.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture in a 384-well plate containing 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20[11].
-
Add purified FEN1 enzyme or a control buffer to the wells.
-
Initiate the reaction by adding the fluorescently labeled flap substrate to a final concentration of 50 nM[11].
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Detection and Analysis:
-
Measure the increase in fluorescence using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore. Cleavage of the flap separates the fluorophore from the quencher, resulting in a fluorescence signal.
-
For inhibitor screening, pre-incubate FEN1 with the test compounds before adding the substrate. Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Co-Immunoprecipitation (Co-IP) for FEN1 Protein Interactions
This technique is used to identify proteins that interact with FEN1 within a cell.
Protocol:
-
Cell Lysis:
-
Harvest cells and wash them with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors[15].
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add a primary antibody specific for FEN1 to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by adding a sample buffer (e.g., Laemmli buffer) and heating at 95-100°C for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane for Western blotting.
-
Probe the membrane with antibodies against FEN1 (to confirm successful immunoprecipitation) and the suspected interacting protein.
-
Cellular Thermal Shift Assay (CETSA) for FEN1 Target Engagement
CETSA is used to confirm that a FEN1 inhibitor binds to FEN1 within intact cells.
Protocol:
-
Cell Treatment:
-
Culture cells to a suitable confluency.
-
Treat the cells with the FEN1 inhibitor or a vehicle control (e.g., DMSO) for a specified time.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
-
Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
-
Detection and Analysis:
-
Collect the supernatant and analyze the amount of soluble FEN1 at each temperature by Western blotting.
-
A FEN1 inhibitor that binds to and stabilizes FEN1 will result in more soluble FEN1 at higher temperatures compared to the vehicle control.
-
To determine the EC50 of target engagement, treat cells with a range of inhibitor concentrations and heat all samples at a single temperature that shows a significant stabilization effect. Plot the amount of soluble FEN1 against the inhibitor concentration[10][16].
-
Immunofluorescence Staining and Quantification of γH2AX Foci
This method visualizes and quantifies DNA double-strand breaks in cells following treatment with a FEN1 inhibitor.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on coverslips in a multi-well plate.
-
Treat the cells with the FEN1 inhibitor or a control for the desired time.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against γH2AX diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking solution for 1-2 hours at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain such as DAPI.
-
Acquire images using a fluorescence microscope.
-
-
Quantification:
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key FEN1-related pathways and a typical experimental workflow.
Figure 1: The role of FEN1 in Okazaki fragment maturation.
Figure 2: The role of FEN1 in the long-patch base excision repair pathway.
Figure 3: A typical experimental workflow for evaluating a FEN1 inhibitor.
Conclusion
FEN1 is a multifaceted enzyme with indispensable roles in maintaining the integrity of the genome. Its overexpression in numerous cancers and its critical function in DNA repair pathways that are often upregulated in tumors make it an attractive target for cancer therapy. The strategy of exploiting synthetic lethality by inhibiting FEN1 in HR-deficient tumors offers a promising avenue for developing targeted and personalized cancer treatments. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers working to further elucidate the roles of FEN1 and translate this knowledge into novel therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. [PDF] Functional regulation of FEN1 nuclease and its link to cancer | Semantic Scholar [semanticscholar.org]
- 3. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Removal of Oxidative DNA Damage via FEN1-Dependent Long-Patch Base Excision Repair in Human Cell Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FEN1 stimulation of DNA polymerase beta mediates an excision step in mammalian long patch base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 9. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software | Semantic Scholar [semanticscholar.org]
FEN1-IN-1: A Preclinical Review of a Novel Flap Endonuclease 1 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, playing a pivotal role in Okazaki fragment maturation and the long-patch base excision repair pathway.[1][2][3] Its overexpression has been implicated in various cancers, making it an attractive target for anticancer therapeutics.[4] FEN1-IN-1 is a small molecule inhibitor of FEN1 that has shown promise in preclinical studies.[2][5] This technical guide provides a comprehensive review of the available preclinical data on this compound, focusing on its mechanism of action, in vitro efficacy, and the signaling pathways it modulates.
Quantitative Data Summary
This compound has been evaluated across a broad panel of cancer cell lines, demonstrating significant growth inhibitory effects. While the complete dataset from large-scale screenings is not publicly available, a key study reported its activity across 212 cell lines.[2][6]
| Inhibitor | Cell Lines Screened | Mean GI50 (µM) | Assay Duration | Reference |
| This compound | 212 | 15.5 | 3 days | [2][6] |
Note: The comprehensive table of GI50 values for this compound across all 212 cell lines from the primary high-throughput screening study by Ward TA, et al. (2017) is contained within the supplementary data of the publication, which was not accessible for this review.
Mechanism of Action and Cellular Effects
This compound exerts its antitumor activity by binding to the active site of FEN1, a process partly achieved through the coordination of Mg2+ ions.[2][5] Inhibition of FEN1 by this compound disrupts normal DNA replication and repair processes, leading to replication fork instabilities.[2][5] If left unrepaired, these instabilities can result in cell death.[2][5]
Notably, this compound also inhibits the function of Exonuclease 1 (EXO1), another important nuclease involved in DNA metabolism.[2][5] The dual inhibition of FEN1 and EXO1 likely contributes to the observed cytotoxic effects.[2][5]
Treatment of cancer cells with this compound initiates a DNA damage response (DDR), characterized by the activation of the ATM (Ataxia Telangiectasia Mutated) checkpoint signaling pathway.[2][5] This activation leads to downstream events, including the phosphorylation of histone H2AX (a marker of DNA double-strand breaks) and the ubiquitination of FANCD2, a key protein in the Fanconi anemia pathway involved in the repair of DNA interstrand crosslinks.[2][5][7]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway activated by this compound, leading to a DNA damage response.
References
- 1. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 2. Evidence That the DNA Mismatch Repair System Removes 1-Nucleotide Okazaki Fragment Flaps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Down-regulation of DNA key protein-FEN1 inhibits OSCC growth by affecting immunosuppressive phenotypes via IFN-γ/JAK/STAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATM - FEN1 Interaction Summary | BioGRID [thebiogrid.org]
Unveiling FEN1-IN-1: A Technical Guide to its Biochemical Properties and Mechanism of Action
For Immediate Release
This technical guide provides an in-depth overview of the fundamental biochemical properties of FEN1-IN-1, a potent small molecule inhibitor of Flap Endonuclease 1 (FEN1). Designed for researchers, scientists, and drug development professionals, this document details the inhibitor's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes its impact on cellular signaling pathways.
Core Biochemical Properties and Potency
This compound is a selective inhibitor that targets the active site of FEN1, a critical enzyme in DNA replication and repair.[1][2] Its inhibitory action is partly achieved through the coordination of Mg2+ ions within the enzyme's active site.[1] this compound has demonstrated potent biochemical inhibition of FEN1 with an IC50 value of 11 nM.[2][3] Notably, it also exhibits inhibitory activity against Exonuclease 1 (EXO1) with similar potency.[2]
| Parameter | Value | Notes |
| Biochemical IC50 (FEN1) | 11 nM | [2][3] |
| Mean GI50 (212 cell lines) | 15.5 µM | 3-day continuous exposure[1][4] |
Table 1: Quantitative Summary of this compound Activity
Cellular Effects and Mechanism of Action
In cellular contexts, this compound induces a DNA damage response, leading to the activation of the ATM checkpoint signaling pathway.[1][4] This is evidenced by the phosphorylation of histone H2AX and the ubiquitination of FANCD2 in treated mammalian cells.[1] The cellular activity of this compound has been observed in various cancer cell lines, including HCT-116 and SW620, where it inhibits both FEN1 and EXO1 function.[1] Treatment with this compound can lead to replication fork instabilities, which, if left unrepaired, can result in cell death.[1]
A key aspect of this compound's mechanism is its synthetic lethality in the context of certain DNA repair deficiencies. For instance, cells with disruptions in the MRE11A gene, a component of the MRN complex, show increased sensitivity to this compound.[1][4] The activation of the ATM signaling pathway by this compound has been shown to be dependent on the presence of functional MRE11A.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of this compound.
FEN1 Cleavage Assay (Fluorescence-Based)
This assay measures the enzymatic activity of FEN1 by detecting the cleavage of a fluorescently labeled DNA substrate.
Materials:
-
Purified FEN1 enzyme
-
Fluorescently labeled DNA flap substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
This compound
-
384-well plates
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the FEN1 enzyme to the assay buffer.
-
Add the this compound dilutions to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescently labeled DNA flap substrate to each well.
-
Immediately begin kinetic fluorescence readings using a plate reader with appropriate excitation and emission wavelengths.
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate and separation of the fluorophore from a quencher.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability/Cytotoxicity Assay (Example: AlamarBlue Assay)
This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, SW620)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
AlamarBlue reagent
-
Fluorescence plate reader
Protocol:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired exposure time (e.g., 72 hours).
-
Add AlamarBlue reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measure the fluorescence of each well using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.
Visualizing the Molecular Impact
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows related to this compound.
Caption: this compound signaling pathway.
Caption: FEN1 cleavage assay workflow.
Caption: Cell viability assay workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (FEN1i-1, LNT1) | FEN1/EXO1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
The Off-Target Landscape of FEN1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FEN1-IN-1 is a small molecule inhibitor of Flap Endonuclease 1 (FEN1), a critical enzyme in DNA replication and repair. While its potent inhibition of FEN1 is well-documented, a comprehensive understanding of its cellular targets beyond FEN1 is crucial for accurately interpreting experimental results and predicting potential therapeutic and toxicological outcomes. This technical guide provides an in-depth analysis of the known and potential off-target effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Cellular Targets of this compound
The primary off-target of this compound identified to date is Exonuclease 1 (EXO1), a structurally and functionally related nuclease. The inhibitor has been shown to inhibit both FEN1 and EXO1 with comparable potency.[1] Other members of the 5' nuclease superfamily, such as the Xeroderma Pigmentosum Complementation Group G (XPG) nuclease, are also potential off-targets, as demonstrated by the activity of structurally similar inhibitors.
Quantitative Analysis of this compound and Related Inhibitor Activity
The following table summarizes the available quantitative data for this compound and a related inhibitor, FEN1-IN-7, against their primary and secondary targets. This data is essential for comparing the selectivity of these compounds and for designing experiments with appropriate inhibitor concentrations.
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | FEN1 | 11 | Potent inhibition of the primary target. |
| EXO1 | ~11 | Inhibits with equal potency to FEN1.[1] | |
| FEN1-IN-7 | FEN1 | 18 | High potency against the primary target. |
| XPG | 3040 | Demonstrates significantly lower potency against XPG compared to FEN1.[2] |
Downstream Cellular Effects: The DNA Damage Response
Inhibition of FEN1 and its key off-target EXO1 by this compound leads to the accumulation of unprocessed Okazaki fragments and stalled replication forks.[3] This replication stress triggers a robust DNA Damage Response (DDR), primarily mediated by the Ataxia Telangiectasia Mutated (ATM) checkpoint signaling pathway.[1][4] Key downstream events include the phosphorylation of histone H2AX (forming γH2AX) and the ubiquitination of FANCD2, both of which are critical for the recruitment of DNA repair factors and the initiation of cell cycle arrest or apoptosis.[1][4]
Signaling Pathway of this compound-Induced DNA Damage Response
The following diagram illustrates the signaling cascade initiated by the inhibition of FEN1 and EXO1 by this compound, leading to the activation of the ATM-mediated DNA damage response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FEN1-IN-7 | CAS#:824983-90-6 | Chemsrc [chemsrc.com]
- 3. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 4. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of FEN1-IN-1 on Genomic Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flap Endonuclease 1 (FEN1) is a critical enzyme in the maintenance of genomic integrity, playing indispensable roles in DNA replication and various DNA repair pathways. Its overexpression in numerous cancers has highlighted it as a promising therapeutic target. This guide provides a comprehensive overview of FEN1-IN-1, a small molecule inhibitor of FEN1, detailing its mechanism of action, its profound impact on genomic stability, and its therapeutic potential, particularly through the principle of synthetic lethality. We present quantitative data on its cellular effects, detailed experimental protocols for its study, and visual diagrams of the key molecular pathways and experimental workflows.
Introduction to FEN1
Flap Endonuclease 1 (FEN1) is a structure-specific metallonuclease belonging to the RAD2 nuclease family.[1][2][3] It is essential for maintaining genomic stability through its participation in several fundamental DNA metabolic pathways.[3][4][5] FEN1 possesses three key nuclease activities: 5' flap endonuclease, 5'-to-3' exonuclease, and gap-dependent endonuclease (GEN) activity.[2][3][6] These functions are integral to:
-
Okazaki Fragment Maturation: During lagging strand DNA synthesis, FEN1 is responsible for removing the 5' RNA-DNA flaps that are created by strand displacement, a critical step for ligating the fragments into a continuous strand.[7][8][9][10]
-
DNA Repair: FEN1 is a key player in the DNA Damage Response (DDR).[4] It participates in long-patch base excision repair (LP-BER),[5][10] non-homologous end joining (NHEJ),[11][12][13] and homologous recombination (HR).[7][8][14]
-
Stalled Replication Fork Rescue: FEN1 is involved in processing and restarting stalled replication forks, preventing their collapse into deleterious DNA double-strand breaks (DSBs).[8][15][16]
-
Telomere Stability: FEN1 contributes to telomere maintenance, particularly by facilitating the replication of the G-rich lagging strand.[2][15]
Given its central role in DNA replication and repair, it is not surprising that FEN1 is overexpressed in a majority of cancers, including those of the breast, prostate, lung, and pancreas.[5][17] This overexpression can lead to increased genomic instability and resistance to chemotherapy, making FEN1 an attractive target for cancer therapy.[4][5]
This compound: Mechanism of Action
This compound is a small molecule inhibitor that targets the nuclease activity of FEN1.[18] Structural and biochemical studies have revealed its mechanism:
-
Active Site Binding: this compound, an N-hydroxyurea series compound, binds directly to the active site of FEN1.[9][10][18]
-
Metal Ion Coordination: The inhibitor's N-hydroxyurea moiety coordinates with the two catalytic magnesium (Mg²⁺) ions that are essential for FEN1's nuclease function.[9][18] This interaction is critical, as replacing Mg²⁺ with calcium (Ca²⁺) ions results in a loss of inhibitor binding.[9]
-
Substrate Exclusion: By occupying the active site, this compound physically blocks the entry of the DNA substrate, specifically the phosphate (B84403) monoester of the 5' flap, thereby preventing cleavage.[9][10]
The cellular consequence of this inhibition is the accumulation of unprocessed DNA intermediates, which triggers a cascade of events that compromise genomic stability.[8][19] Treatment of mammalian cells with this compound initiates a robust DNA damage response, characterized by the activation of the ATM checkpoint signaling pathway, phosphorylation of histone H2AX (a marker for DNA double-strand breaks known as γH2AX), and ubiquitination of FANCD2.[18] This ultimately leads to replication fork instability, cell cycle arrest, and apoptosis.[1][18][20]
The Impact of this compound on Genomic Stability
The primary influence of this compound on genomic stability stems from its ability to disrupt core DNA replication and repair processes, leading to an accumulation of DNA damage.
Synthetic Lethality with Homologous Recombination Deficiency
A key therapeutic strategy for FEN1 inhibitors is based on the concept of synthetic lethality . This occurs when the simultaneous loss of two non-essential genes or pathways leads to cell death, while the loss of either one alone is tolerated.[21] FEN1 inhibition has been shown to be synthetically lethal with defects in the Homologous Recombination (HR) pathway.[1][20][21][22]
Cancers with mutations in HR genes, such as BRCA1 and BRCA2, are deficient in repairing DNA double-strand breaks.[17][21] When these HR-deficient cells are treated with a FEN1 inhibitor, the replication-associated DNA damage, such as stalled and collapsed replication forks, cannot be effectively repaired.[8][21] This leads to a catastrophic level of genomic instability and selective killing of the cancer cells, while normal cells with functional HR pathways are less affected.[20][21][22] This approach is particularly promising for treating cancers that have developed resistance to other therapies like PARP inhibitors.[21]
dot
Caption: Synthetic lethality of FEN1 inhibition with HR deficiency.
Disruption of DNA Replication and Repair Pathways
FEN1 inhibition by this compound perturbs multiple DNA metabolic pathways:
-
Okazaki Fragment Processing: Inhibition of FEN1 leads to the accumulation of unprocessed 5' flaps during lagging strand synthesis.[8][19] These aberrant structures can stall replication forks, leading to fork collapse and the formation of toxic DNA double-strand breaks.[19]
-
Base Excision Repair (BER): FEN1 is required for long-patch BER, a pathway that repairs DNA damage from oxidation and alkylation.[5][8] Inhibition of FEN1 compromises this repair pathway, sensitizing cells to DNA damaging agents.
-
Replication Fork Stability: FEN1 plays a direct role in restarting stalled replication forks.[16][23] FEN1 depletion or inhibition leads to inefficient fork restart, increasing replicative stress and the likelihood of fork collapse, a major source of genomic instability.[16][23][24]
dot
Caption: this compound induces genomic instability by disrupting DNA metabolism.
Quantitative Data on this compound's Effects
The cellular effects of FEN1 inhibitors have been quantified across numerous studies. The following tables summarize key findings.
Table 1: Cellular Activity of FEN1 Inhibitors
| Compound/Method | Cell Lines | Effect | Result | Reference |
| This compound | 212 cancer cell lines | Growth Inhibition | Mean GI₅₀ of 15.5 µM | [18] |
| This compound | MRE11A-deficient Hela cells | Cytotoxicity | Increased sensitivity and decreased survival | [18] |
| FEN1 siRNA | BRCA1/BRCA2-defective cells | Cell Viability | Selective killing of defective cells | [20][22] |
| FEN1 Inhibitor (C8) | Panel of cancer cell lines | Clonogenic Survival | Increased sensitivity in BRCA1/BRCA2 mutant cells | [21] |
| FEN1 Inhibitor (BSM-1516) | BRCA2-deficient DLD1 cells | Clonogenic Survival | ~15-fold more sensitive than BRCA2-WT (EC₅₀ 350 nM vs 5 µM) |
Table 2: FEN1 Inhibition on DNA Damage, Cell Cycle, and Replication
| Compound/Method | Cell Lines | Parameter Measured | Observation | Reference |
| This compound | SW620, HCT-116 | DNA Damage Response | Activation of ATM signaling pathway | [18] |
| FEN1 Inhibitor (C8) | PEO1 (BRCA2-defective) | DNA Damage Foci | Higher levels of γH2AX and 53BP1 foci vs PEO4 (BRCA-proficient) | [21] |
| FEN1 Inhibitor (C8) | BRCA1/BRCA2-deficient cells | DNA Replication | Markedly reduced BrdU incorporation, not recovered after drug removal | [20][21] |
| FEN1 Inhibitor (C8) | PEO1, CAPAN-1 | Cell Cycle | G1 and/or G2/M arrest | [20] |
| FEN1 Depletion | HeLa cells | Replication Fork Restart | >50% decrease in restarted forks (6.5 vs 15 BrdU foci/cell) | [16] |
| FEN1-IN-4 | Breast cancer cells | Cell Cycle | G2/M arrest | [5] |
Key Experimental Protocols
This section details the methodologies for essential experiments used to characterize the effects of this compound.
FEN1 Nuclease Activity Assay (Fluorescence-Based)
This assay measures the cleavage activity of FEN1 on a synthetic DNA substrate.
-
Substrate Preparation: Synthesize a DNA oligonucleotide substrate with a 5' flap structure. The 5' end of the flap strand is labeled with a fluorophore (e.g., TAMRA), and a corresponding quencher (e.g., BHQ) is placed on a complementary strand in proximity to the fluorophore, resulting in fluorescence resonance energy transfer (FRET) and low signal.[25][26]
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).[26]
-
Enzyme Reaction: In a microplate well, combine recombinant FEN1 protein, the FEN1 inhibitor (or DMSO as a control), and the reaction buffer. Incubate on ice for ~10 minutes to allow inhibitor-enzyme interaction.[25][27]
-
Initiation: Add the fluorescent DNA substrate to the mixture to start the reaction. Incubate at 37°C for 15-30 minutes.[25][27]
-
Detection: If FEN1 is active, it will cleave the flap, releasing the fluorophore from the quencher and causing an increase in fluorescence. Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.[26]
Clonogenic Survival Assay
This assay assesses the long-term effect of a compound on a cell's ability to proliferate and form a colony.
-
Cell Seeding: Plate cells (e.g., BRCA2-deficient and proficient isogenic lines) at a low density (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days until visible colonies form.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies (typically >50 cells) in each well.
-
Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the vehicle-treated control.
Immunofluorescence for DNA Damage Foci (γH2AX)
This method visualizes the formation of DNA double-strand breaks within the nucleus.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or control for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent solution (e.g., 0.5% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding using a blocking buffer (e.g., PBS with 5% BSA).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX (anti-phospho-Histone H2A.X Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Imaging and Quantification: Visualize the cells using a fluorescence microscope. Quantify the number of distinct fluorescent foci (γH2AX foci) per nucleus using imaging software. An increase in foci indicates an increase in DNA DSBs.[21]
dot
Caption: Experimental workflow for γH2AX immunofluorescence staining.
Conclusion and Future Directions
This compound and other FEN1 inhibitors represent a promising class of targeted therapeutics that exploit specific vulnerabilities in cancer cells. By inhibiting a central enzyme in DNA replication and repair, these compounds induce a high level of genomic instability that is particularly toxic to tumors with pre-existing defects in the DNA damage response, most notably HR-deficient cancers. The selective killing of BRCA-mutant cells validates FEN1 as a high-value target for a synthetic lethality-based approach.
Future research should focus on developing second-generation FEN1 inhibitors with improved potency, selectivity, and pharmacokinetic profiles.[21] Furthermore, exploring combination therapies is a critical next step. Synergistic effects have already been observed when combining FEN1 inhibitors with inhibitors of PARP, ATR, and USP1, suggesting that a multi-pronged attack on the DNA damage response network could overcome intrinsic and acquired resistance in cancer treatment.[1][4] The continued investigation of FEN1 inhibitors will undoubtedly pave the way for novel precision oncology strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The prognostic significance of Flap Endonuclease 1 (FEN1) in breast ductal carcinoma in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kuickresearch.com [kuickresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. Functional regulation of the structure-specific endonuclease FEN1 by the human cytomegalovirus protein IE1 suggests a role for the re-initiation of stalled viral replication forks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fen-1 Facilitates Homologous Recombination by Removing Divergent Sequences at DNA Break Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 9. esrf.fr [esrf.fr]
- 10. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A role for FEN-1 in nonhomologous DNA end joining: The order of strand annealing and nucleolytic processing events - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A role for FEN-1 in nonhomologous DNA end joining: the order of strand annealing and nucleolytic processing events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. FLAP ENDONUCLEASE 1 CONTRIBUTES TO TELOMERE STABILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FEN1 Ensures Telomere Stability by Facilitating Replication Fork Re-initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. pnas.org [pnas.org]
- 21. pnas.org [pnas.org]
- 22. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. profiles.wustl.edu [profiles.wustl.edu]
- 24. researchgate.net [researchgate.net]
- 25. Fluorescence-Based Detection of FEN1 Nuclease Activity and Screening of Small-Molecule Inhibitors [jove.com]
- 26. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Video: Fluorescence-Based Detection of FEN1 Nuclease Activity and Screening of Small-Molecule Inhibitors [jove.com]
Methodological & Application
Application Note: FEN1-IN-1 In Vitro Assay for Enzyme Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flap Endonuclease 1 (FEN1) is a critical enzyme in DNA metabolism, playing essential roles in Okazaki fragment maturation during lagging-strand DNA synthesis and in long-patch base excision repair (LP-BER).[1][2][3] FEN1 is a structure-specific nuclease that recognizes and cleaves 5' flap structures in DNA, which are intermediates in these processes.[2][4][5] Due to its vital role in maintaining genomic integrity, and its overexpression in various cancers, FEN1 has emerged as a promising therapeutic target.[6][7] FEN1-IN-1 is a potent and selective small molecule inhibitor of FEN1 that has been shown to sensitize cancer cells to DNA damaging agents.[8][9] This document provides a detailed protocol for an in vitro fluorescence-based assay to determine the enzyme kinetics and inhibitory potential of this compound.
Principle of the Assay
The assay utilizes a synthetic DNA substrate designed to mimic the 5' flap structure that FEN1 naturally recognizes. This substrate is dual-labeled with a fluorophore (e.g., 6-FAM) on the 5' end of the flap and a quencher (e.g., Black Hole Quencher 1, BHQ-1) on an adjacent strand. In the intact substrate, the proximity of the quencher to the fluorophore results in fluorescence resonance energy transfer (FRET), leading to a low fluorescence signal. Upon the addition of active FEN1 enzyme, the 5' flap containing the fluorophore is cleaved.[10] The cleaved fragment diffuses away from the quencher, disrupting the FRET and leading to a measurable increase in fluorescence. The rate of this increase is directly proportional to FEN1 enzymatic activity. The potency of an inhibitor like this compound is determined by measuring the reduction in the rate of fluorescence increase in its presence.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against the FEN1 enzyme.
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | FEN1 | 11 nM | Fluorescence-based | [8][9] |
FEN1 Signaling and Repair Pathway
FEN1 is a key player in multiple DNA metabolic pathways, including Long-Patch Base Excision Repair and Okazaki fragment maturation. Its primary function is to remove 5' RNA/DNA flaps generated during these processes, creating a ligatable nick that is subsequently sealed by DNA ligase.
Caption: FEN1's role in DNA repair and replication pathways and its inhibition by this compound.
Experimental Protocol: this compound Inhibition Assay
This protocol is designed for a 384-well plate format suitable for determining IC50 values and enzyme kinetics.
1. Materials and Reagents
-
Enzyme: Recombinant human FEN1 protein.
-
Inhibitor: this compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.[11]
-
DNA Substrate: A dual-labeled DNA flap substrate.
-
Flap Strand (5' to 3'): /56-FAM/CGAGGTCGTGTCAGTCG
-
Template Strand (3' to 5'): GCTCCAGCACAGTCAGCTAGGACGTACGATCG
-
Upstream Strand (5' to 3'): ATCCTGCATGCTAGC/3BHQ_1/
-
Note: Resuspend oligonucleotides in a suitable buffer (e.g., TE buffer) and anneal by heating to 95°C for 5 minutes followed by slow cooling to room temperature to form the double-stranded flap substrate.
-
-
Stop Buffer: 20 mM EDTA in water.
-
Equipment:
-
Fluorescence plate reader with appropriate filters for 6-FAM (Excitation: ~495 nm, Emission: ~520 nm).
-
384-well, black, flat-bottom plates.
-
Multichannel pipettes.
-
Incubator or temperature-controlled plate reader (37°C).
-
2. Experimental Workflow Diagram
Caption: Workflow for the in vitro FEN1 inhibition assay using this compound.
3. Assay Procedure
Final assay volume: 20 µL
a. Inhibitor Preparation:
-
Perform a serial dilution of the this compound stock solution in 100% DMSO. A 10-point, 3-fold dilution series is recommended, starting from a high concentration (e.g., 1 mM).
-
Prepare control wells containing only DMSO (for 0% inhibition) and wells with a known potent inhibitor or no enzyme (for 100% inhibition).
b. Reaction Setup:
-
Add 200 nL of the serially diluted this compound or DMSO controls to the appropriate wells of a 384-well plate.
-
Prepare a 2X FEN1 enzyme solution in Assay Buffer. The final concentration should be determined empirically but is typically in the low nanomolar range (e.g., 0.5 - 2 nM).
-
Add 10 µL of the 2X FEN1 enzyme solution to each well.
-
Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
c. Enzymatic Reaction and Measurement:
-
Prepare a 2X DNA substrate solution in Assay Buffer. The final concentration should be at or near the Michaelis constant (Km) of FEN1 for the substrate (typically 50-100 nM).
-
To initiate the reaction, add 10 µL of the 2X DNA substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 495 nm, Emission: 520 nm) every 30-60 seconds for a total of 15-30 minutes.
4. Data Analysis
a. Calculation of Reaction Rates:
-
For each well, plot the fluorescence intensity against time.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve for each concentration of the inhibitor.
b. Determination of IC50:
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_DMSO)) where V₀_inhibitor is the rate in the presence of the inhibitor and V₀_DMSO is the rate of the DMSO control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
c. Enzyme Kinetics (Optional): To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay can be performed by varying the concentration of the DNA substrate at several fixed concentrations of this compound. The resulting data can be plotted on a Lineweaver-Burk or Michaelis-Menten plot to determine the effect of the inhibitor on Km and Vmax.
Expected Results
A successful assay will show a time-dependent increase in fluorescence in the DMSO control wells, indicating robust FEN1 activity. In wells containing this compound, the rate of fluorescence increase will be attenuated in a dose-dependent manner. The resulting dose-response curve should be sigmoidal, allowing for the accurate calculation of an IC50 value consistent with published data.[8][9] This protocol provides a reliable and high-throughput method for characterizing FEN1 inhibitors and studying their kinetic properties.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Repair complexes of FEN1 endonuclease, DNA, and Rad9-Hus1-Rad1 are distinguished from their PCNA counterparts by functionally important stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Wonders of Flap Endonucleases: Structure, Function, Mechanism and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 7. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (FEN1i-1, LNT1) | FEN1/EXO1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Utilizing FEN1-IN-1 in Cell Culture
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of FEN1-IN-1, a small molecule inhibitor of Flap Endonuclease 1 (FEN1), in cell culture experiments. FEN1 is a critical enzyme involved in DNA replication and repair, making it a compelling target in cancer research.[1][2] This guide details the mechanism of action of this compound, provides structured protocols for its use, summarizes key quantitative data from various studies, and includes visual diagrams to illustrate the relevant biological pathways and experimental workflows.
Introduction to FEN1 and this compound
Flap Endonuclease 1 (FEN1) is a structure-specific nuclease that plays a vital role in maintaining genomic stability through its functions in Okazaki fragment maturation during DNA replication and in the long-patch base excision repair (LP-BER) pathway.[1][3][4] Overexpression of FEN1 has been observed in numerous cancer types and is often associated with aggressive phenotypes and poor prognosis.[2][3]
This compound is a potent and selective small molecule inhibitor that targets the enzymatic activity of FEN1.[5] By binding to the active site of FEN1, it disrupts normal DNA replication and repair processes, leading to replication fork instability and the induction of a DNA damage response.[5][6] This targeted inhibition can selectively kill cancer cells, particularly those with deficiencies in other DNA repair pathways like homologous recombination (HR), a concept known as synthetic lethality.[7][8]
Mechanism of Action
This compound exerts its cytotoxic effects by directly inhibiting the nuclease activity of FEN1. It binds to the active site, a process that involves the coordination of Mg2+ ions, which are essential for FEN1's catalytic function.[6] This inhibition blocks the processing of 5' flaps during DNA replication and repair.[6] The accumulation of these unrepaired DNA intermediates triggers a cellular DNA damage response.[5]
The cellular response to this compound treatment involves the activation of the ATM (Ataxia-Telangiectasia Mutated) checkpoint signaling pathway.[5] This leads to downstream events including the phosphorylation of histone H2AX (a marker for DNA double-strand breaks) and the ubiquitination of FANCD2, a key protein in the Fanconi Anemia pathway involved in DNA repair.[5] Ultimately, the unresolved DNA damage can lead to cell cycle arrest and apoptosis.[2][5]
Quantitative Data Summary
The efficacy of this compound has been evaluated across various cancer cell lines. The following table summarizes key quantitative data from published studies.
| Cell Line(s) | Concentration Range | Treatment Duration | Observed Effect | Reference |
| 212 diverse cancer cell lines | 0-30 µM | 3 days | Mean GI50 of 15.5 µM | [5] |
| HeLa (MRE11A deficient) | 0.2-20 µM | 24 hours | Increased sensitivity and decreased survival | [5] |
| SW620, HCT-116 | 0-10 µM | 24 hours | Induction of DNA damage response | [5] |
| SW620 | 10 µM | 24 hours | Induction of replication fork instabilities | [5] |
| DLD1 (BRCA2-deficient) | N/A | N/A | EC50 of 350 nM in clonogenic assay (~15-fold more sensitive than BRCA2-wild-type) | [9] |
| DLD1 (BRCA2-wild-type) | N/A | N/A | EC50 of 5 µM in clonogenic assay | [9] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the information from suppliers, this compound is soluble in DMSO.[10]
-
To prepare a stock solution (e.g., 10 mM), calculate the required mass of this compound powder based on its molecular weight.
-
Aseptically add the appropriate volume of DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Vortex or use sonication to ensure complete dissolution.[10]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[10]
Treating Cell Cultures with this compound
Materials:
-
Cultured cells in appropriate growth medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
Protocol:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Preparation of Working Solution: Dilute the this compound stock solution to the desired final concentration in fresh, pre-warmed cell culture medium. It is crucial to perform serial dilutions to achieve accurate final concentrations. The final DMSO concentration should be kept constant across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the medium containing the appropriate concentration of this compound or vehicle control to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream assays such as cell viability assays (e.g., MTT, CellTiter-Glo), Western blotting for DNA damage markers (e.g., γH2AX), flow cytometry for cell cycle analysis, or immunofluorescence.
Cell Viability Assay (Example: MTT Assay)
Protocol:
-
Following treatment with this compound as described in section 4.2, add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Conclusion
This compound is a valuable tool for investigating the roles of FEN1 in DNA replication and repair and for exploring novel anti-cancer therapeutic strategies. Its ability to induce synthetic lethality in cells with homologous recombination deficiencies highlights its potential for targeted cancer therapy.[3][7] This guide provides the foundational knowledge and protocols to effectively utilize this compound in a cell culture setting. Researchers should always optimize treatment conditions for their specific cell lines and experimental goals.
References
- 1. mdpi.com [mdpi.com]
- 2. kuickresearch.com [kuickresearch.com]
- 3. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mode of action of FEN1 inhibitors revealed by X-ray crystallography and enzyme kinetic studies [esrf.fr]
- 7. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for FEN1-IN-1 in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, making it a compelling target in oncology. Its inhibition can lead to synthetic lethality in cancers with specific DNA repair defects, such as those with BRCA1/2 mutations. FEN1-IN-1 is a small molecule inhibitor of FEN1 that has demonstrated anti-tumor activity by inducing a DNA damage response. These application notes provide a comprehensive overview of the use of this compound and other relevant FEN1 inhibitors in preclinical animal models of cancer, summarizing key quantitative data and providing detailed experimental protocols to guide researchers in their study design.
Mechanism of Action
This compound and similar inhibitors bind to the active site of FEN1, interfering with its endonuclease activity. This disruption of DNA replication and repair processes, particularly Okazaki fragment maturation and long-patch base excision repair, leads to replication fork instability and the accumulation of DNA double-strand breaks.[1][2][3] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, the accumulation of DNA damage due to FEN1 inhibition cannot be efficiently repaired, leading to cell death through synthetic lethality.[4][5][6] FEN1 inhibition activates the ATM checkpoint signaling pathway, leading to the phosphorylation of histone H2AX (γH2AX) and the ubiquitination of FANCD2, key markers of a DNA damage response.[7]
Quantitative Data Summary
The following tables summarize the in vivo efficacy and pharmacokinetic data for various FEN1 inhibitors in animal models of cancer.
Table 1: In Vivo Efficacy of FEN1 Inhibitor C8 in Mouse Xenograft Models [8]
| Cell Line | Cancer Type | Mouse Strain | Treatment | Dosing Regimen | Tumor Growth Inhibition | Statistical Significance |
| MDA-MB-231 | Breast Cancer | Immunocompromised | Vehicle | 20 mg/kg, i.p., twice daily | No significant effect | - |
| HCC1806 | Breast Cancer | Immunocompromised | C8 | 20 mg/kg, i.p., twice daily | Significant reduction in tumor growth | P = 0.03 |
| HCT116 | Colorectal Cancer | Immunocompromised | C8 | 20 mg/kg, i.p., twice daily | Significant reduction in tumor growth | P = 0.02 |
Table 2: In Vivo Efficacy of FEN1 Inhibitor SC13 in a Mouse Xenograft Model [9]
| Cell Line | Cancer Type | Mouse Strain | Treatment | Dosing Regimen | Tumor Growth Inhibition |
| HeLa | Cervical Cancer | Nude | SC13 + Ionizing Radiation (IR) | 200 µg, i.p., daily for 5 days + 10 Gy IR on day 3 | Significantly slower tumor growth compared to either treatment alone |
Table 3: Pharmacokinetic Properties of FEN1 Inhibitor BSM-1516 in Mice [10]
| Parameter | Value |
| Oral Bioavailability | 40% |
| Half-life (T1/2) | 2.9 hours |
Experimental Protocols
Protocol 1: General Procedure for Establishing Subcutaneous Xenografts
This protocol provides a general framework for establishing subcutaneous tumor xenografts in immunodeficient mice. Specific cell numbers and mouse strains may need to be optimized for individual cancer cell lines.[11][12][13][14]
Materials:
-
Cancer cell line of interest (e.g., HCT116, HCC1806, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Matrigel® Matrix (optional, but recommended to improve tumor take-rate)
-
Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old
-
Syringes (1 mL) with 23-25 gauge needles
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture cancer cells in appropriate media until they reach 80-90% confluency in the logarithmic growth phase.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add trypsin-EDTA to detach the cells from the culture flask.
-
Once detached, neutralize the trypsin with complete medium.
-
Transfer the cell suspension to a sterile centrifuge tube.
-
-
Cell Preparation for Injection:
-
Centrifuge the cell suspension at 300-350 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in sterile PBS or HBSS.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Centrifuge the cells again and resuspend the pellet in the desired volume of PBS or HBSS to achieve the target cell concentration (typically 1 x 10^6 to 1 x 10^7 cells per 100-200 µL).
-
If using Matrigel, keep all reagents and the cell suspension on ice. Resuspend the cell pellet in a 1:1 mixture of PBS/HBSS and Matrigel.
-
-
Animal Preparation and Injection:
-
Anesthetize the mice using the chosen anesthetic.
-
Shave the injection site (typically the right flank).
-
Gently lift the skin and insert the needle subcutaneously.
-
Slowly inject 100-200 µL of the cell suspension.
-
Withdraw the needle slowly to prevent leakage.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Monitor the body weight of the mice as an indicator of general health and treatment toxicity.
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Protocol 2: Administration of FEN1 Inhibitors in Xenograft Models
This protocol outlines the procedure for treating tumor-bearing mice with FEN1 inhibitors.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
FEN1 inhibitor (e.g., this compound, C8, SC13)
-
Vehicle for solubilizing the inhibitor (see below for examples)
-
Appropriate administration equipment (e.g., gavage needles for oral administration, syringes for intraperitoneal injection)
Vehicle Formulation: The choice of vehicle depends on the solubility of the specific FEN1 inhibitor. Always test the solubility and stability of the inhibitor in the chosen vehicle before in vivo use. A vehicle control group must be included in the study.
-
For this compound (example formulation): A stock solution in DMSO can be diluted with a mixture of PEG300, Tween-80, and saline. For example, a working solution can be prepared by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]
-
General Vehicle Options: Common vehicles for in vivo studies include sterile saline, PBS, corn oil, or aqueous solutions containing solubilizing agents like DMSO (typically at a final concentration of <10%), PEG400, or carboxymethylcellulose (CMC).[15]
Procedure:
-
Preparation of Dosing Solution: Prepare the dosing solution of the FEN1 inhibitor in the appropriate vehicle on the day of administration. Ensure the inhibitor is fully dissolved or forms a stable suspension.
-
Administration: Administer the inhibitor to the mice according to the planned dosing regimen (e.g., intraperitoneally, orally). The volume of administration should be based on the mouse's body weight.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the treatment period.
-
Endpoint: At the end of the study (defined by tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for pharmacodynamic markers like γH2AX).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: FEN1 Inhibition Signaling Pathway.
Caption: Xenograft Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genetic Screens Reveal FEN1 and APEX2 as BRCA2 Synthetic Lethal Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. primo.uvm.edu [primo.uvm.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blacksmithmedicines.com [blacksmithmedicines.com]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. veterinarypaper.com [veterinarypaper.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
Determining the Optimal FEN1-IN-1 Concentration for Cytotoxicity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, making it a compelling target for cancer therapy.[1][2][3] Inhibition of FEN1 can lead to DNA damage accumulation and subsequent cell death, particularly in cancer cells with existing defects in DNA repair pathways.[4][5][6] FEN1-IN-1 is a small molecule inhibitor that binds to the active site of FEN1, initiating a DNA damage response and activating the ATM checkpoint signaling pathway.[7][8] This document provides detailed application notes and protocols for determining the optimal concentration of this compound for use in cytotoxicity assays, a crucial step in evaluating its therapeutic potential.
Data Presentation: this compound Cytotoxicity
The following table summarizes quantitative data on the cytotoxic effects of FEN1 inhibitors from various studies. This information can serve as a starting point for designing dose-response experiments.
| FEN1 Inhibitor | Cell Line(s) | Assay Type | Key Findings | Reference(s) |
| This compound | 212 cancer cell lines | Growth Inhibition | Mean GI50 of 15.5 µM after 3 days of treatment.[7][9] | [7][9] |
| This compound | HeLa (MRE11A deficient) | Survival Assay | Increased sensitivity to this compound (0.2-20 µM, 24h) compared to control.[7][9] | [7][9] |
| This compound | SW620, HCT-116 | DNA Damage Response | 10 µM for 24h induced replication fork instabilities.[7] | [7] |
| SC13 | Non-small-cell lung cancer (NSCLC) | Proliferation Assay (MTT) | Dose-dependent suppression of proliferation with an IC50 of approximately 20 to 30 µM.[10] | [10] |
| Compound 20 (C20) | Triple-negative breast cancer (TNBC) | Cell Viability (MTT) | Enhanced sensitivity to arsenic trioxide (ATO) when combined with FEN1 inhibition.[5] | [5] |
| BSM-1516 | DLD1 (BRCA2-deficient) | Clonogenic Assay | EC50 of 350 nM, demonstrating high sensitivity.[11] | [11] |
| BSM-1516 | DLD1 (BRCA2-wild-type) | Clonogenic Assay | EC50 of 5 µM.[11] | [11] |
| C8 | PEO1 (BRCA2-deficient) | Clonogenic Survival | More sensitive to a 3-day exposure compared to BRCA2-revertant PEO4 cells.[6] | [6] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of FEN1 inhibition and the experimental process for determining optimal dosage, the following diagrams are provided.
Caption: Signaling pathway affected by FEN1 inhibition.
Caption: Experimental workflow for determining optimal this compound concentration.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using the MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) of this compound in a specific cancer cell line.
Materials:
-
This compound compound
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12][13]
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl with SDS)[13][14]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[13]
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations to be tested (e.g., 0.1, 1, 5, 10, 20, 30 µM). A broader initial range may be necessary for untested cell lines.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells. It is recommended to have at least triplicate wells for each condition.[13]
-
-
Incubation:
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (final concentration of 0.45-0.5 mg/mL) to each well.[13][15]
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.[12][15]
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13][14]
-
Place the plate on an orbital shaker for about 10-15 minutes to ensure complete dissolution of the crystals.[12][13]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[12][15]
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 or GI50 value, which is the concentration of this compound that causes 50% inhibition of cell viability or growth, respectively.
-
Conclusion
These application notes and protocols provide a comprehensive framework for researchers to determine the optimal concentration of this compound for cytotoxicity assays. By understanding the mechanism of action and following a standardized experimental workflow, scientists can effectively evaluate the anti-cancer properties of this promising FEN1 inhibitor. The provided data and diagrams serve as valuable resources for designing and interpreting these critical experiments in the field of drug discovery and development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The prognostic significance of Flap Endonuclease 1 (FEN1) in breast ductal carcinoma in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Inhibition of FEN1 Increases Arsenic Trioxide-Induced ROS Accumulation and Cell Death: Novel Therapeutic Potential for Triple Negative Breast Cancer [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. esrf.fr [esrf.fr]
- 9. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
FEN1-IN-1: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation and use of FEN1-IN-1, a potent small molecule inhibitor of Flap Endonuclease 1 (FEN1). FEN1 is a critical enzyme in DNA replication and repair, making it a promising target in cancer therapy.[1][2][3][4] These guidelines are intended to facilitate the effective use of this compound in laboratory settings.
Chemical Properties and Mechanism of Action
This compound is a small molecule that acts as a potent and selective inhibitor of FEN1, with a reported IC50 value of 11 nM.[5][6] It also demonstrates inhibitory activity against EXO1 with similar potency.[5] The mechanism of inhibition involves binding to the active site of FEN1, a process that is facilitated by the coordination of Mg2+ ions.[7][8] By blocking the active site, this compound prevents the entry of the DNA substrate, thereby inhibiting the endonuclease activity of FEN1.[8] Inhibition of FEN1 disrupts critical DNA metabolic pathways, including Okazaki fragment maturation and long-patch base excision repair.[1][9] This disruption leads to DNA damage, activation of the ATM checkpoint signaling pathway, phosphorylation of histone H2AX, and ubiquitination of FANCD2.[7][10] Ultimately, the accumulation of unrepaired DNA can trigger replication fork instability and lead to cell death, particularly in cancer cells with existing defects in DNA repair pathways like those with BRCA1/2 mutations.[2][7][11]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Potency Data
| Parameter | Value | Reference |
| Molecular Formula | C15H12N2O5S | [6] |
| Molecular Weight | 332.33 g/mol | [6] |
| CAS Number | 824983-91-7 | [7] |
| IC50 (FEN1) | 11 nM | [5][6] |
| Mean GI50 (212 cell lines) | 15.5 µM (3-day exposure) | [7] |
Table 2: Solubility Data
| Solvent | Concentration | Remarks | Reference |
| DMSO | 250 mg/mL (752.26 mM) | Requires sonication | [12] |
| 0.1N NaOH(aq) | Soluble | - | [6] |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO for in vitro use.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated balance
Procedure:
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.323 mg of this compound (Molecular Weight = 332.33 g/mol ).
-
Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock solution, if you weighed 3.323 mg, add 1 mL of DMSO.
-
Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (Recommended): If the compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 5-10 minutes.[12] Visually inspect the solution to ensure there are no visible particles. Gentle warming may also aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. A 10 mM stock solution in DMSO is a common starting concentration for further dilutions into cell culture media or assay buffers.[7]
In Vitro Cell-Based Assay Protocol (General Guideline)
This protocol provides a general workflow for assessing the cellular activity of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound DMSO stock solution (e.g., 10 mM)
-
Multi-well cell culture plates (e.g., 96-well)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the desired number of cells per well in a multi-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Dilution: Prepare serial dilutions of the this compound DMSO stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours).[7]
-
Assessment of Cell Viability: At the end of the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine parameters such as the GI50 or IC50.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Signaling pathway activated by FEN1 inhibition.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 3. kuickresearch.com [kuickresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound (FEN1i-1, LNT1) | FEN1/EXO1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mode of action of FEN1 inhibitors revealed by X-ray crystallography and enzyme kinetic studies [esrf.fr]
- 9. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 11. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
A Step-by-Step Guide for In Vivo Administration of FEN1-IN-1
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, making it a compelling target in oncology.[1][2][3] Inhibition of FEN1 can lead to replication fork instability and the accumulation of DNA damage, ultimately resulting in cell death, particularly in cancers with existing DNA damage response deficiencies.[1][3] FEN1-IN-1 is a small molecule inhibitor of FEN1 that has shown promise in preclinical studies.[1] It functions by binding to the active site of FEN1 and coordinating with Mg2+ ions, which is essential for its inhibitory activity.[1] This document provides a detailed guide for the in vivo administration of this compound for preclinical research.
Mechanism of Action
This compound inhibits the endonuclease activity of FEN1, a key enzyme in Okazaki fragment maturation during lagging strand DNA synthesis and in the long-patch base excision repair (LP-BER) pathway.[1][3] By blocking FEN1, this compound induces a DNA damage response, characterized by the activation of the ATM checkpoint signaling pathway, phosphorylation of histone H2AX, and ubiquitination of FANCD2.[1] This disruption of DNA repair can be synthetically lethal in cancer cells with mutations in other DNA repair genes, such as BRCA1 and BRCA2.[2]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Lines | Concentration Range | Observation | Reference |
| GI50 (Growth Inhibition 50) | 212 cancer cell lines | 0-30 µM | Mean GI50 of 15.5 µM | [1] |
| Cytotoxicity | MRE11A deficient HeLa cells | 0.2-20 µM | Increased sensitivity and decreased survival | [1] |
| DNA Damage Response | SW620 and HCT-116 cells | 0-10 µM | Activation of signaling pathways | [1] |
| Replication Fork Instability | - | 10 µM | Leads to instabilities that can cause cell death | [1] |
Table 2: In Vivo Formulation of this compound
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Solubility |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.08 mg/mL (6.26 mM) |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.08 mg/mL (6.26 mM) |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.08 mg/mL (6.26 mM) |
Note: The provider of this information (MedchemExpress) states that these protocols yield a clear solution. Heat and/or sonication can be used to aid dissolution if precipitation occurs.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is based on the formulation data provided by commercial suppliers.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile vials and syringes
Procedure:
-
Dissolve this compound in DMSO: In a sterile vial, dissolve the required amount of this compound powder in DMSO to make a 10% DMSO solution. Vortex or sonicate briefly to ensure complete dissolution.
-
Add PEG300: Add PEG300 to the solution to a final concentration of 40%. Mix thoroughly.
-
Add Tween-80: Add Tween-80 to a final concentration of 5%. Mix until the solution is homogeneous.
-
Add Saline: Bring the solution to the final volume with sterile saline (45%).
-
Final Concentration: The final concentration of this compound will depend on the initial amount of powder used. The formulation is reported to support a solubility of at least 2.08 mg/mL.
-
Storage: Use the formulation immediately or store at 4°C for a short period. For longer storage, consult stability data for the specific formulation.
Protocol 2: In Vivo Administration in a Xenograft Mouse Model
This protocol is a general guideline based on studies with other FEN1 inhibitors, such as C8, and will require optimization for this compound.[1]
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Subcutaneously implanted with a human cancer cell line of interest.
Materials:
-
Prepared this compound formulation
-
Appropriate gauge needles and syringes for the chosen route of administration
-
Animal balance
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice. Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.
-
Animal Grouping: Randomize mice into control (vehicle) and treatment groups.
-
Dosing:
-
Route of Administration: Based on the formulation, oral gavage (p.o.) or intraperitoneal (i.p.) injection are common routes.
-
Dosage: A starting point for dose-finding studies could be guided by related compounds. For the FEN1 inhibitor C8, a dose of 20 mg/kg administered twice daily was effective in reducing tumor growth in mouse xenograft models.[1] A dose-escalation study is recommended to determine the maximum tolerated dose (MTD) of this compound.
-
-
Administration Schedule: Administer this compound or vehicle to the respective groups according to the determined schedule (e.g., once or twice daily) for a specified duration (e.g., 21-28 days).
-
Monitoring:
-
Monitor animal body weight and general health daily.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic markers, histology).
Important Considerations:
-
Toxicity: Closely monitor animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur. If significant toxicity is observed, consider reducing the dose or frequency of administration.
-
Pharmacokinetics: If possible, conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the chosen animal model. This information is crucial for optimizing the dosing regimen.
-
Pharmacodynamics: To confirm target engagement in vivo, tumor samples can be analyzed for biomarkers of FEN1 inhibition, such as increased levels of γH2AX or cleaved PARP, at the end of the study.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
This guide provides a framework for the in vivo administration of this compound. Researchers should adapt and optimize these protocols based on their specific experimental goals and animal models.
References
Application Notes and Protocols for Studying DNA Repair in Human Cell Lines using FEN1-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, playing a key role in Okazaki fragment maturation and long-patch base excision repair (LP-BER).[1][2] Its overexpression has been linked to various cancers, making it a promising therapeutic target. FEN1-IN-1 is a small molecule inhibitor that binds to the active site of FEN1, coordinating with Mg2+ ions to block its endonuclease activity.[3] This inhibition triggers a DNA damage response, activating the ATM checkpoint signaling pathway and leading to the phosphorylation of histone H2AX (γH2AX) and ubiquitination of FANCD2 in mammalian cells.[3] These application notes provide a comprehensive guide for utilizing this compound to study DNA repair mechanisms in human cell lines.
Data Presentation
Table 1: In Vitro Activity of this compound in Human Cancer Cell Lines
The following table summarizes the growth inhibition (GI50) of this compound across a panel of 212 human cancer cell lines after 3 days of continuous exposure.
| Tissue of Origin | Number of Cell Lines Screened | Mean GI50 (μM) |
| Bladder | 19 | 15.5 |
| Breast | 22 | 15.5 |
| Colorectal | 21 | 15.5 |
| Gastric | 25 | 15.5 |
| Liver | 21 | 15.5 |
| Lung | 37 | 15.5 |
| Pancreatic | 24 | 15.5 |
| Prostate | 7 | 15.5 |
| Gynecological | 21 | 15.5 |
| Head & Neck | 15 | 15.5 |
Data adapted from high-throughput screening studies. The mean GI50 across all 212 cell lines was 15.5 μM.[1][3]
Table 2: Cellular Effects of this compound in Specific Human Cell Lines
This table highlights the observed cellular responses to this compound treatment in various experimental settings.
| Cell Line(s) | Concentration Range | Treatment Duration | Observed Effect(s) | Reference(s) |
| HeLa (MRE11A deficient) | 0.2 - 20 μM | 24 hours | Increased sensitivity and decreased survival compared to MRE11A proficient cells. | [3] |
| SW620, HCT-116 | 0 - 10 μM | 24 hours | Inhibition of FEN1 and EXO1 function, induction of a DNA damage response. | [3] |
| General | 10 μM | 24 hours | Induction of replication fork instabilities. | [3] |
| A549 (NSCLC) | 5 µM (in combination with cisplatin) | 72 hours | Increased formation of γH2AX foci, indicating enhanced DNA damage. | [4] |
| PEO1 (BRCA2-deficient), PEO4 (BRCA2-proficient) | Not specified | Not specified | PEO1 cells showed increased DNA damage (γH2AX and 53BP1 foci) and reduced viability. | |
| A2780cis (cisplatin-resistant ovarian cancer) | 10 µM | Not specified | In combination with cisplatin, significantly increased DNA breaks (Comet assay), γH2AX foci, and G2/M arrest. | [5] |
Signaling Pathways and Experimental Workflows
FEN1's Role in DNA Repair and the Effect of this compound Inhibition
Caption: FEN1's role in DNA repair and the consequences of its inhibition.
Experimental Workflow for Studying this compound in Human Cell Lines
Caption: General workflow for investigating the effects of this compound.
Experimental Protocols
Immunofluorescence Staining for γH2AX Foci
This protocol details the detection of γH2AX foci, a marker for DNA double-strand breaks, in cells treated with this compound.
Materials:
-
Human cell line of interest
-
Culture medium and supplements
-
This compound
-
Coverslips or 96-well imaging plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Anti-phospho-Histone H2AX (Ser139) primary antibody (e.g., Millipore, clone JBW301)
-
Alexa Fluor 488-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on coverslips or in imaging plates to achieve 50-70% confluency at the time of fixation. Allow cells to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound for the appropriate duration (e.g., 1-24 hours). Include a vehicle-treated control.
-
Fixation: Aspirate the medium, wash once with PBS, and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.25% Triton X-100 in PBS and incubate for 10 minutes at room temperature to permeabilize the cells.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add blocking solution and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in blocking solution (typically 1:500 to 1:1000). Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking solution (typically 1:500 to 1:1000). Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5-10 minutes at room temperature to stain the nuclei.
-
Washing: Wash twice with PBS.
-
Mounting: Mount coverslips onto microscope slides with antifade mounting medium. For imaging plates, add a small volume of PBS to prevent drying.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
Alkaline Comet Assay for DNA Strand Breaks
This assay detects single- and double-strand DNA breaks in individual cells.
Materials:
-
Treated and control cells
-
Low-melting-point agarose (B213101) (LMPA)
-
Normal-melting-point agarose (NMPA)
-
Comet assay slides
-
Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Cell Preparation: After treatment with this compound, harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Prepare a base layer of 1% NMPA on comet slides and allow it to solidify.
-
Embedding Cells: Mix the cell suspension with 0.5% LMPA (at 37°C) at a 1:10 (v/v) ratio and pipette onto the NMPA layer. Cover with a coverslip and solidify on ice.
-
Lysis: Remove the coverslip and immerse the slides in cold lysis buffer for at least 1 hour at 4°C.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes in the cold.
-
Neutralization: Gently drain the electrophoresis buffer and neutralize the slides by washing three times with neutralization buffer for 5 minutes each.
-
Staining: Stain the DNA with an appropriate fluorescent dye.
-
Analysis: Visualize the comets using a fluorescence microscope. Analyze at least 50-100 comets per sample using comet scoring software to determine the percentage of DNA in the tail, tail length, and tail moment.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, measuring long-term cell survival.
Materials:
-
Human cell line of interest
-
Culture medium and supplements
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and determine the cell concentration. Seed a precise number of cells (e.g., 200-1000 cells/well, depending on the cell line's plating efficiency and expected toxicity) into 6-well plates.
-
Treatment: Allow cells to attach for a few hours, then treat with various concentrations of this compound for a defined period (e.g., 24 hours). Alternatively, treat cells in a larger flask before seeding.
-
Incubation: After treatment, replace the medium with fresh, drug-free medium and incubate for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
Fixation and Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with 100% methanol (B129727) for 15 minutes. Remove the methanol and stain with crystal violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (containing ≥50 cells) in each well.
-
Calculation: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group:
-
PE = (number of colonies formed / number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle following this compound treatment.
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation: Following treatment with this compound, harvest both adherent and floating cells.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes at 4°C (can be stored at -20°C for longer periods).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo, FCS Express).
References
- 1. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 2. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of FEN1-IN-1 on Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair (LP-BER).[1][2][3] Its overexpression is implicated in various cancers, contributing to genomic instability and resistance to therapies.[4] FEN1-IN-1 is a small molecule inhibitor that targets the active site of FEN1, leading to a DNA damage response and activation of the ATM checkpoint signaling pathway.[5] This document provides detailed protocols for assessing the anti-proliferative effects of this compound on cancer cells.
Data Presentation
The following tables summarize the quantitative effects of FEN1 inhibitors on cell proliferation across various cancer cell lines. This data is crucial for determining the appropriate concentration range for specific cell types in subsequent experiments.
Table 1: Growth Inhibition (GI50) of this compound in a Panel of Cancer Cell Lines
| Cell Line Panel | Number of Cell Lines | Treatment Duration | Mean GI50 (µM) |
| Diverse Cancer Types | 212 | 3 days | 15.5[4] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of a Selective FEN1 Inhibitor (SC13) in Non-Small-Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line Type | Treatment Duration | IC50 (µM) |
| NSCLC | 72 hours | ~20-30[6] |
Signaling Pathway
The following diagram illustrates the central role of FEN1 in DNA replication and the long-patch base excision repair (LP-BER) pathway. Inhibition of FEN1 by this compound disrupts these processes, leading to an accumulation of DNA damage and subsequent cell cycle arrest or apoptosis.
Caption: FEN1's role in DNA replication and repair and its inhibition by this compound.
Experimental Workflow
The following diagram outlines the general workflow for assessing the impact of this compound on cell proliferation.
Caption: Workflow for assessing the anti-proliferative effects of this compound.
Experimental Protocols
MTT Cell Proliferation Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[7]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is advisable to perform a preliminary experiment with a wide range of concentrations (e.g., 10-fold dilutions) to determine the responsive range.[9]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.[7]
-
Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible under a microscope.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies, providing a measure of long-term cell survival and reproductive integrity after drug treatment.[10]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
6-well plates or 10 cm dishes
-
Crystal violet staining solution (0.5% crystal violet in methanol/water)[11]
-
PBS
Protocol:
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Seed a low and precise number of cells (e.g., 100-8000 cells per well/dish, depending on the expected toxicity of the treatment) into 6-well plates or 10 cm dishes.[12]
-
Allow cells to attach overnight in a 37°C, 5% CO2 incubator.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
-
Colony Formation:
-
Incubate the plates for 9-14 days, allowing colonies to form.[12] The medium can be changed every 3-4 days if necessary.
-
-
Staining and Counting:
-
Aspirate the medium and wash the plates twice with PBS.
-
Fix the colonies with a fixation solution (e.g., 10% formalin) for at least 5 minutes.[13]
-
Remove the fixative and stain the colonies with 0.5% crystal violet solution for 2 hours at room temperature.[13]
-
Gently wash the plates with tap water to remove excess stain and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.[10]
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content, which is stained with propidium (B1200493) iodide (PI).[14]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
Cold 70% ethanol[15]
-
Propidium Iodide (PI) staining solution (containing RNase A)[16]
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound at the desired concentrations and for the desired time points.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, including the supernatant to collect any floating cells.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet and fix the cells by adding cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping.[17]
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[15]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. The PI fluorescence is typically detected in the FL2 or FL3 channel.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution.
-
References
- 1. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of endogenous mouse FEN1 in base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Overexpression of Flap Endonuclease 1 Correlates with Enhanced Proliferation and Poor Prognosis of Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchhub.com [researchhub.com]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. Clonogenic Assay [en.bio-protocol.org]
- 11. Clonogenic survival assay [bio-protocol.org]
- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 13. Clonogenic Assay [bio-protocol.org]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols: FEN1-IN-1 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of FEN1-IN-1 and other Flap Endonuclease 1 (FEN1) inhibitors in combination with conventional chemotherapy agents. The following sections detail the underlying mechanism, protocols for key experiments, and quantitative data from preclinical studies, offering a valuable resource for researchers in oncology and drug development.
Introduction
Flap Endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and the base excision repair (BER) pathway.[1][2] Its overexpression is observed in numerous cancers, including breast, lung, and ovarian cancers, and is often associated with increased genomic instability and resistance to chemotherapeutic agents.[1][3] Inhibition of FEN1 has emerged as a promising therapeutic strategy, particularly in combination with DNA-damaging agents, to induce synthetic lethality in cancer cells. FEN1 inhibitors, such as this compound, create a dependency on other DNA repair pathways, rendering cancer cells, especially those with existing DNA damage response (DDR) defects like BRCA mutations, highly susceptible to chemotherapy.[1][3]
Mechanism of Action: Synergistic Effects
FEN1 inhibitors function by blocking the nuclease activity of FEN1, which is essential for resolving 5' flap structures during DNA replication and repair.[4] This inhibition leads to the accumulation of unprocessed DNA intermediates, causing replication fork stalling, DNA double-strand breaks (DSBs), and ultimately, apoptosis.[5][6]
When combined with chemotherapy agents, FEN1 inhibitors exhibit a powerful synergistic effect:
-
With PARP Inhibitors (e.g., Olaparib): FEN1 inhibition has been shown to be synthetically lethal with PARP inhibition.[7] The combination leads to a significant increase in DNA damage and apoptosis, particularly in cancer cells with homologous recombination (HR) deficiencies, such as those with BRCA1/2 mutations.[1][7] The combination of a FEN1 inhibitor (BSM-1516) with PARP inhibitors enhanced their antiproliferative effect up to 100-fold in in-vitro studies.[7]
-
With Platinum-Based Agents (e.g., Cisplatin): FEN1 is involved in the repair of DNA damage induced by platinum agents.[8] Inhibition of FEN1 sensitizes cancer cells to cisplatin (B142131), overcoming resistance and enhancing therapeutic efficacy.[8][9] Studies have shown that FEN1 inhibition in combination with cisplatin leads to increased DSBs, G2/M cell cycle arrest, and apoptosis in ovarian and lung cancer cells.[8][9]
-
With Taxanes (e.g., Paclitaxel): The combination of a FEN1 inhibitor (SC13) with paclitaxel (B517696) has demonstrated a significant synergistic effect in cervical cancer cells.[10][11] This combination leads to enhanced cell cycle arrest and apoptosis.[2]
Data Presentation: Quantitative Analysis of Combination Therapies
The following tables summarize quantitative data from preclinical studies investigating the synergistic effects of FEN1 inhibitors with various chemotherapy agents.
| FEN1 Inhibitor | Combination Agent | Cancer Type | Key Findings | Reference |
| BSM-1516 | PARP Inhibitors (Olaparib, etc.) | Breast Cancer | ~15-fold increased sensitivity in BRCA2-deficient cells (EC50 of 350 nM vs 5 µM in wild-type). Up to 100-fold enhancement of PARPi antiproliferative effect. | [7][12] |
| This compound (Compound 1) | Not specified (Monotherapy) | Various (212 cell lines) | Mean GI50 of 15.5 μM. Increased sensitivity in MRE11A deficient cells. | [13] |
| C20 | Cisplatin | Lung Cancer | Enhanced therapeutic effect of cisplatin in mouse models, suppressing cancer progression. | [9] |
| C20 | Cisplatin | Neuroblastoma | Combination of 1500 ng/mL cisplatin and 5 μM C20 showed significantly greater inhibition of cell survival than cisplatin alone. | |
| SC13 | Paclitaxel | Cervical Cancer | Significant synergistic improvement in efficacy compared to paclitaxel alone. | [11] |
| FEN1 inhibitor | Cisplatin | Ovarian Cancer | Re-sensitizes platinum-resistant ovarian cancer cells to cisplatin. | [8] |
Mandatory Visualizations
Signaling Pathway of FEN1 Inhibition in Combination Therapy
Caption: FEN1 inhibition synergizes with chemotherapy to induce cancer cell apoptosis.
Experimental Workflow for Evaluating FEN1 Inhibitor Combinations
Caption: Workflow for assessing the efficacy of FEN1 inhibitor combination therapies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound in combination with a chemotherapy agent.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
This compound (and other FEN1 inhibitors)
-
Chemotherapy agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound, the chemotherapy agent, or the combination of both. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Clonogenic Survival Assay
This assay assesses the long-term effects of the combination therapy on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound, the chemotherapy agent, or the combination.
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
Wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with Crystal Violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) in each well.
-
Calculate the surviving fraction for each treatment group relative to the control.
Apoptosis Assay (Annexin V Staining)
This protocol uses flow cytometry to quantify apoptosis induced by the combination treatment.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of the combination therapy on cell cycle progression.
Materials:
-
Treated cells
-
Cold 70% ethanol (B145695)
-
PBS containing RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI solution and incubate in the dark for 15-30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Immunofluorescence Staining for γH2AX Foci
This protocol is for visualizing and quantifying DNA double-strand breaks.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 for 10-30 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per cell.[3]
References
- 1. kuickresearch.com [kuickresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting FEN1/EXO1 to enhance efficacy of PARP inhibition in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flap endonuclease-1 promotes pancreatic cancer progression via AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FEN1 promotes tumor progression and confers cisplatin resistance in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Correlation of senescence-related gene FEN1 on neuroblastoma progression and cisplatin chemotherapy sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic antitumor effect of combined paclitaxel with FEN1 inhibitor in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for FEN1-IN-1 Stock Solutions: Long-Term Storage and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
FEN1-IN-1 is a small molecule inhibitor of Flap endonuclease 1 (FEN1), a critical enzyme involved in DNA replication and repair.[1][2] Its role in these fundamental cellular processes makes it a valuable tool for cancer research and therapeutic development.[1][2] Accurate and reproducible experimental results rely on the proper handling and storage of this compound stock solutions to maintain their integrity and activity over time. These application notes provide detailed protocols for the preparation, storage, and stability assessment of this compound stock solutions.
Data Presentation: Recommended Storage Conditions
For optimal stability and longevity of this compound, it is crucial to adhere to recommended storage protocols. The following table summarizes the suggested storage conditions for this compound as a solid and in a dimethyl sulfoxide (B87167) (DMSO) stock solution.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a desiccated environment to prevent hydration. |
| 4°C | Up to 2 years | Check manufacturer's datasheet for specific lot recommendations. | |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | Aliquot into single-use vials to minimize freeze-thaw cycles.[2] |
| -20°C | Up to 1 year | Aliquot into single-use vials to minimize freeze-thaw cycles.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the vial of this compound solid to room temperature before opening to prevent condensation.
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Carefully weigh the this compound powder and transfer it to a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly to dissolve the compound. If necessary, brief sonication can be used to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile amber microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at the recommended temperature (-20°C or -80°C).
Protocol 2: Long-Term Stability Assessment of this compound Stock Solutions
This protocol describes a method to evaluate the stability of this compound stock solutions over time by assessing its inhibitory activity on FEN1 enzyme.
Experimental Workflow:
Caption: Workflow for assessing the long-term stability of this compound stock solutions.
Procedure:
-
Prepare Stock Solutions: Prepare a batch of this compound stock solution in anhydrous DMSO as described in Protocol 1.
-
Aliquot and Store: Aliquot the stock solution into multiple single-use tubes. Store these aliquots at various temperatures to be tested (e.g., 4°C, -20°C, and -80°C).
-
Baseline Measurement (Time 0): Immediately after preparation, use one aliquot from each storage temperature to determine the baseline inhibitory activity. This is done by performing a FEN1 activity assay (see Protocol 3) to calculate the IC50 value.
-
Subsequent Time Points: At regular intervals (e.g., 1, 3, 6, 12, and 24 months), retrieve one aliquot from each storage temperature.
-
Determine IC50: For each retrieved aliquot, perform the FEN1 activity assay to determine the IC50 value.
-
Data Analysis: Compare the IC50 values obtained at each time point to the baseline IC50 value. A significant increase in the IC50 value indicates a loss of inhibitory activity and degradation of the compound.
Data Presentation Template for Stability Study:
| Storage Temperature | Time Point | IC50 (µM) | % of Initial Activity |
| 4°C | 0 months | 100% | |
| 1 month | |||
| 3 months | |||
| 6 months | |||
| -20°C | 0 months | 100% | |
| 3 months | |||
| 6 months | |||
| 12 months | |||
| -80°C | 0 months | 100% | |
| 6 months | |||
| 12 months | |||
| 24 months |
Protocol 3: FEN1 Inhibitory Activity Assay (Fluorescence-Based)
This protocol provides a method to measure the inhibitory effect of this compound on FEN1 nuclease activity using a fluorescence-based assay.[3][4]
Materials:
-
Recombinant human FEN1 enzyme
-
Fluorescently labeled FEN1 substrate (e.g., a 5'-flap DNA substrate with a fluorophore and a quencher)
-
FEN1 reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (from stability study)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in FEN1 reaction buffer.
-
Enzyme and Inhibitor Incubation: In a 384-well plate, add the FEN1 enzyme to the reaction buffer. Then, add the serially diluted this compound solutions to the wells. Include a positive control (FEN1 enzyme without inhibitor) and a negative control (reaction buffer without enzyme). Incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Add the fluorescently labeled FEN1 substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
FEN1 Signaling and DNA Repair Pathway
FEN1 plays a crucial role in several DNA metabolic pathways, primarily in Okazaki fragment maturation during DNA replication and in long-patch base excision repair (LP-BER). Inhibition of FEN1 can lead to the accumulation of DNA damage and activation of DNA damage response pathways, such as the ATM checkpoint signaling pathway.[1][5]
Caption: Simplified pathway showing the role of FEN1 and the effect of its inhibition.
Conclusion
The stability of this compound stock solutions is critical for obtaining reliable and reproducible results in research and drug development. By following the recommended storage conditions and implementing the provided protocols for stability assessment, researchers can ensure the quality and activity of their this compound inhibitor. Regular verification of the inhibitory activity of stored stock solutions is a crucial quality control step that should be integrated into laboratory best practices.
References
- 1. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jove.com [jove.com]
- 4. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
FEN1-IN-1 Application Notes and Protocols for Inducing DNA Damage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing FEN1-IN-1, a potent and selective inhibitor of Flap Endonuclease 1 (FEN1), for inducing DNA damage in cellular models. This document includes detailed protocols for key experimental assays, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
Flap Endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair.[1] Its inhibition leads to the accumulation of unresolved DNA flaps, causing replication fork stalling, DNA double-strand breaks (DSBs), and the activation of the DNA damage response (DDR) pathway.[2][3] this compound is a small molecule inhibitor that binds to the active site of FEN1, initiating a robust DNA damage response.[2] This response is characterized by the activation of the ATM checkpoint signaling pathway, leading to the phosphorylation of histone H2AX (γH2AX) and the ubiquitination of FANCD2, key markers of DNA damage.[1][2]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound in inducing growth inhibition and DNA damage across various cell lines and experimental conditions.
Table 1: Growth Inhibition (GI50) of this compound in Cancer Cell Lines
| Cell Line Type | Number of Cell Lines | Mean GI50 (µM) | Treatment Duration |
| Various Cancer | 212 | 15.5 | 3 days |
Data from a high-throughput screen of 212 cancer cell lines.[4]
Table 2: Effective Concentrations of this compound for Inducing DNA Damage
| Cell Line(s) | Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| SW620, HCT-116 | 0-10 | 24 hours | Induction of DNA damage response | [2] |
| HeLa (MRE11A deficient) | 0.2-20 | 24 hours | Increased cytotoxicity and decreased survival | [2] |
| Generic Mammalian Cells | 10 | 24 hours | Replication fork instabilities | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway activated by FEN1 inhibition and a general workflow for studying the effects of this compound.
Caption: this compound induced DNA damage signaling pathway.
Caption: General experimental workflow for this compound studies.
Experimental Protocols
The following are detailed protocols for key experiments to assess the DNA damage induced by this compound.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the desired this compound concentration. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the GI50 value.
Protocol 2: Western Blotting for DNA Damage Markers
This protocol is for detecting the phosphorylation of H2AX (γH2AX) and the ubiquitination of FANCD2.
Materials:
-
Cells treated with this compound
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H2A.X (Ser139), anti-FANCD2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 24 hours), wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 3: Immunofluorescence for DNA Damage Foci
This protocol is for visualizing the formation of γH2AX and FANCD2 foci in the nucleus.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-phospho-Histone H2A.X (Ser139), anti-FANCD2)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with this compound at the desired concentration and for the appropriate duration (e.g., 10 µM for 24 hours).
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (diluted in blocking solution) in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking solution) in a humidified chamber for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Staining: Incubate the cells with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash the cells once with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the foci using a fluorescence microscope. Cells with a defined number of foci (e.g., >5) are typically considered positive.
References
- 1. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes. — Department of Oncology [oncology.ox.ac.uk]
- 2. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 4. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
Application Notes and Protocols for FEN1-IN-1 in Homologous Recombination Deficiency Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing FEN1-IN-1, a small molecule inhibitor of Flap Endonuclease 1 (FEN1), for studying homologous recombination deficiency (HRD) in cancer research. This document outlines the scientific basis, key experimental protocols, and expected outcomes when investigating the synthetic lethal relationship between FEN1 inhibition and HRD.
Introduction
Flap Endonuclease 1 (FEN1) is a critical enzyme involved in various DNA metabolic pathways, including Okazaki fragment maturation during DNA replication and long-patch base excision repair.[1] Tumors with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break repair, such as those with mutations in BRCA1 or BRCA2, exhibit a heightened reliance on alternative DNA repair pathways for survival. This dependency creates a vulnerability that can be exploited therapeutically through the concept of synthetic lethality.[2][3] Inhibition of FEN1 in HR-deficient cells has been shown to induce catastrophic DNA damage and subsequent cell death, making FEN1 a promising target for anticancer therapies.[2][4] this compound is a small molecule inhibitor that binds to the active site of FEN1, partially through coordination of Mg2+ ions, initiating a DNA damage response and activating the ATM checkpoint signaling pathway.[5]
Data Presentation
The following tables summarize quantitative data from studies on FEN1 inhibitors, demonstrating their selective activity against homologous recombination-deficient cancer cells.
Table 1: Cellular Activity of FEN1 Inhibitors
| Compound | Cell Line | HR Status | Assay Type | Endpoint | Value | Reference |
| This compound | 212 cancer cell lines | Mixed | Growth Inhibition | Mean GI50 | 15.5 µM | [5] |
| This compound | HeLa (MRE11A deficient) | HR Deficient | Cytotoxicity | Increased Sensitivity | Not specified | [5] |
| FEN1 Inhibitor (C8) | PEO1 | BRCA2 deficient | Clonogenic Survival | % Survival at 12.5 µM | ~10% | [4] |
| FEN1 Inhibitor (C8) | PEO4 | BRCA2 proficient | Clonogenic Survival | % Survival at 12.5 µM | ~60% | [4] |
| FEN1 Inhibitor (BSM-1516) | DLD1 | BRCA2 deficient | Clonogenic Assay | EC50 | 350 nM | [6] |
| FEN1 Inhibitor (BSM-1516) | DLD1 | BRCA2 wild-type | Clonogenic Assay | EC50 | 5 µM | [6] |
Table 2: Induction of DNA Damage by FEN1 Inhibition
| Compound | Cell Line | HR Status | Biomarker | Outcome | Reference |
| This compound | SW620, HCT-116 | Not specified | Phospho-H2AX | Increased | [5] |
| FEN1 Inhibitor (unspecified) | PEO1 | BRCA2 deficient | γH2AX foci | Increased | [1] |
| FEN1 Inhibitor (unspecified) | PEO4 | BRCA2 proficient | γH2AX foci | Moderately Increased | [1] |
| FEN1 siRNA | PEO1 | BRCA2 deficient | γH2AX foci | Significantly Increased | [7] |
Table 3: Effect of FEN1 Inhibition on Cell Cycle Progression
| Compound/Method | Cell Line | HR Status | Effect | Reference |
| FEN1 siRNA | A549 (p53-wildtype) | Not specified | G1 arrest | [8] |
| FEN1 siRNA | H1299 (p53-null) | Not specified | G2 arrest | [8] |
| FEN1 Inhibitor | PEO1 | BRCA2 deficient | S-phase arrest | [1] |
| FEN1 Inhibitor | PEO4 | BRCA2 proficient | Minimal S-phase arrest | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess the utility of this compound in HRD research are provided below.
Protocol 1: Clonogenic Survival Assay
This assay determines the long-term proliferative capacity of cells following treatment with this compound.
Materials:
-
HR-deficient (e.g., PEO1, DLD1 BRCA2-/-) and proficient (e.g., PEO4, DLD1 BRCA2+/+) cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The exact number should be optimized for each cell line to yield 50-150 colonies in the control wells.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.1 µM to 50 µM. Include a vehicle control (DMSO).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for a defined period (e.g., 72 hours).[4]
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
Wash the wells with PBS.
-
Fix the colonies with a 1:1 mixture of methanol (B129727) and water for 10 minutes.
-
Stain the colonies with Crystal Violet solution for 10-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies counted / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies counted / (Number of cells seeded x PE/100)).
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.
-
Protocol 2: Immunofluorescence Staining for γH2AX Foci
This protocol is used to visualize and quantify DNA double-strand breaks by detecting the phosphorylated form of histone H2AX.
Materials:
-
HR-deficient and proficient cells seeded on coverslips in multi-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (e.g., from Millipore or Cell Signaling Technology)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips to achieve 50-70% confluency.
-
Treat cells with this compound at desired concentrations (e.g., 10 µM) for a specific duration (e.g., 24 hours).[5] Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Stain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with this compound.
Materials:
-
HR-deficient and proficient cells
-
This compound
-
Trypsin-EDTA
-
PBS
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with this compound at desired concentrations and for a specific duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.
-
Visualization of Pathways and Workflows
Signaling Pathway of FEN1 Inhibition-Induced DNA Damage Response
Caption: FEN1 inhibition leads to DNA damage and apoptosis in HRD cells.
Experimental Workflow for Studying this compound in HRD
Caption: Workflow for investigating this compound's synthetic lethality.
Logical Relationship of FEN1 Inhibition and HRD
Caption: Synthetic lethality between FEN1 inhibition and HR deficiency.
References
- 1. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Lethal Interaction Between BRCA1 and FEN1 in Ovarian Cancer Cells [escholarship.org]
- 4. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Protocol for In Vivo Studies of FEN1-IN-1 in Mice
Application Notes for Researchers, Scientists, and Drug Development Professionals
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, making it a compelling target for cancer therapy.[1][2][3] Overexpression of FEN1 is observed in numerous cancers and is associated with tumor progression and drug resistance.[2][4] FEN1-IN-1 is a small molecule inhibitor that binds to the active site of FEN1, preventing its enzymatic activity and inducing a DNA damage response, ultimately leading to cancer cell death.[5][6] This protocol provides a detailed methodology for conducting in vivo studies in mice to evaluate the efficacy of this compound.
Mechanism of Action: FEN1 plays a crucial role in the maturation of Okazaki fragments during DNA replication and in long-patch base excision repair (LP-BER).[1][5] this compound inhibits FEN1 by coordinating with magnesium ions in the enzyme's active site, which blocks the entry of the DNA substrate.[5][7] This inhibition leads to the accumulation of unprocessed DNA flaps, causing replication fork instability and the formation of DNA double-strand breaks.[8] The resulting DNA damage activates cellular signaling pathways, such as the ATM checkpoint pathway, leading to cell cycle arrest and apoptosis.[6][8] In cancers with existing deficiencies in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of FEN1 can be synthetically lethal, providing a targeted therapeutic strategy.[4][9][10]
Key Experimental Protocols
Animal Models and Husbandry
-
Mouse Strains: Immunocompromised mice, such as athymic nude (nu/nu) or NOD-scid gamma (NSG) mice, are recommended for xenograft studies. The choice of strain may depend on the specific tumor cell line being used. FEN1 knockout mice have been shown to be embryonically lethal, but heterozygous and mutant (e.g., E160D) mouse models have been developed and can be used for studying FEN1 function and its susceptibility to inhibition.[10][11]
-
Housing: Mice should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provided with ad libitum access to food and water. All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Xenograft Tumor Model Establishment
-
Cell Lines: A variety of human cancer cell lines can be used, with selection often based on their FEN1 expression levels or specific DNA repair deficiencies. Examples include colorectal carcinoma (HCT-116), breast cancer (HCC1806, MDA-MB-231), cervical cancer (HeLa), and hepatocellular carcinoma (MHCC-97H).[12][13][14]
-
Implantation:
-
Culture the selected cancer cell line to ~80% confluency.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
For subcutaneous tumors, inject 1 x 10^6 to 2 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[13][14] For some models, cells may be mixed with an equal volume of Matrigel to promote tumor formation.[14]
-
Monitor the mice for tumor growth.
-
This compound Administration
-
Formulation: Prepare this compound in a suitable vehicle for in vivo administration. The specific vehicle will depend on the solubility of the compound and the route of administration.
-
Dosage and Administration: Based on published studies with similar N-hydroxyurea-based FEN1 inhibitors (referred to as C8), a starting dose of 20 mg/kg administered twice daily via intraperitoneal (IP) injection can be used.[12] Another FEN1 inhibitor, SC13, has been administered at 200 µg per mouse daily for five consecutive days via IP injection.[14] Dose-ranging studies are recommended to determine the optimal dose and schedule for this compound.
-
Control Group: The control group should receive the vehicle alone following the same administration schedule as the treatment group.
Efficacy Evaluation
-
Tumor Volume Measurement:
-
Measure the tumor dimensions (length and width) using digital calipers every 3-4 days.
-
Calculate the tumor volume using the formula: Tumor Volume = (Length x Width^2) / 2.[14]
-
Continue measurements until the tumor volume in the control group reaches a predetermined endpoint or for the duration of the study (e.g., 30 days).[14]
-
-
Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity.
-
Survival Analysis: In some studies, the endpoint may be survival, in which case the time to a specific tumor volume or the overall survival of the mice is recorded.
Pharmacodynamic and Biomarker Analysis
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other relevant tissues. A portion of the tissue can be flash-frozen in liquid nitrogen for molecular analysis, while another portion can be fixed in 10% neutral buffered formalin for immunohistochemistry.
-
Western Blotting: Analyze protein expression levels of FEN1 and DNA damage markers (e.g., γH2AX, phospho-ATM) in tumor lysates to confirm target engagement and downstream effects.[6][8]
-
Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tumor sections to visualize the expression and localization of proteins of interest, such as FEN1 and proliferation markers (e.g., Ki-67).
Data Presentation
Table 1: In Vivo Efficacy of FEN1 Inhibitors in Mouse Xenograft Models
| FEN1 Inhibitor | Mouse Model | Cell Line | Dosage and Administration | Outcome | Reference |
| C8 (similar to this compound) | Xenograft | HCC1806 | 20 mg/kg, twice daily | Significantly reduced tumor volume | [12] |
| C8 (similar to this compound) | Xenograft | HCT-116 | 20 mg/kg, twice daily | Significantly reduced tumor volume | [12] |
| C8 (similar to this compound) | Xenograft | MDA-MB-231 | 20 mg/kg, twice daily | No significant effect on tumor volume | [12] |
| SC13 | Xenograft | HeLa | 200 µ g/mouse , daily for 5 days (IP) | Enhanced sensitivity to radiotherapy | [14] |
| FEN1 Overexpression | Nude Mice | MHCC-97H CD133+ | N/A | Accelerated tumor proliferation | [13] |
Visualizations
Caption: FEN1 signaling pathway and mechanism of this compound inhibition.
Caption: Experimental workflow for this compound in vivo studies in mice.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 5. esrf.fr [esrf.fr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 9. kuickresearch.com [kuickresearch.com]
- 10. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical-induced cancer incidence and underlying mechanisms in Fen1 mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. FEN1 upregulation mediated by SUMO2 via antagonizing proteasomal degradation promotes hepatocellular carcinoma stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
FEN1-IN-1 Technical Support Center: Troubleshooting Solubility and Precipitation
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming common solubility and precipitation challenges when working with FEN1-IN-1, a potent inhibitor of Flap Endonuclease 1 (FEN1).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: The recommended solvent for preparing stock solutions of this compound for in vitro use is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] this compound is highly soluble in DMSO, with concentrations of up to 250 mg/mL (752.26 mM) being achievable.[1][2]
Q2: I am observing precipitation when dissolving this compound in DMSO. What could be the cause and how can I resolve it?
A2: Precipitation in DMSO can occur for a few reasons:
-
Hygroscopic DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly reduce the solubility of this compound.[1][4][5] Solution: Always use fresh, anhydrous, or newly opened DMSO for preparing your stock solution.
-
Low Temperature: Dissolution may be slower at room temperature. Solution: Gentle warming and/or sonication can aid in the complete dissolution of the compound.[1][4][5][6] An ultrasonic bath is often recommended to ensure the compound fully dissolves.[1][2]
-
Concentration: While highly soluble, exceeding the solubility limit will result in precipitation. Ensure you are not trying to prepare a stock solution at a concentration higher than recommended.
Q3: My this compound stock solution in DMSO is precipitating upon long-term storage. How can I prevent this?
A3: To prevent precipitation during storage, it is crucial to store the stock solution properly. Once prepared, aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][4] Store these aliquots at -20°C for up to one year or at -80°C for up to two years.[1][4]
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into aqueous media for my cell-based assays. What should I do?
A4: This is a common issue known as "crashing out," where a compound soluble in a high-concentration organic solvent precipitates when diluted into an aqueous buffer. To mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.5%) to minimize solvent-induced toxicity and solubility issues.
-
Serial Dilutions: Perform serial dilutions of your DMSO stock in your final aqueous buffer rather than a single large dilution step.
-
Vortexing: Vortex the aqueous media while adding the this compound stock solution to ensure rapid and even dispersion.
-
Pre-warmed Media: Adding the compound to pre-warmed media can sometimes help maintain solubility.
Q5: What are the recommended solvent formulations for in vivo studies with this compound?
A5: For in vivo experiments, several solvent systems can be used to achieve a clear solution. It is recommended to prepare these solutions fresh on the day of use.[5][6] The preparation involves adding each solvent sequentially.[1][2] Common formulations include:
Solubility Data
| Solvent System | Maximum Achievable Concentration | Reference(s) |
| DMSO (in vitro) | 250 mg/mL (752.26 mM) | [1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (in vivo) | ≥ 2.08 mg/mL (6.26 mM) | [1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) (in vivo) | ≥ 2.08 mg/mL (6.26 mM) | [1][2] |
| 10% DMSO, 90% Corn Oil (in vivo) | ≥ 2.08 mg/mL (6.26 mM) | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Use a fresh, unopened vial of anhydrous DMSO.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution thoroughly.
-
If any particulate matter is visible, place the tube in an ultrasonic bath for 5-10 minutes until the solution is clear.
-
Aliquot the stock solution into single-use volumes.
-
Store aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for In Vivo Administration (PEG300/Tween-80 Formulation)
This protocol is for a 1 mL final volume and assumes a starting DMSO stock of 20.8 mg/mL.
-
In a sterile tube, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution.
-
To this, add 400 µL of PEG300 and mix thoroughly until the solution is homogenous.[1]
-
Add 50 µL of Tween-80 and mix again until evenly dispersed.[1]
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.[1]
-
The final concentration of this compound will be ≥ 2.08 mg/mL.[1][2] Use this solution immediately after preparation.
Visualizations
This compound Mechanism of Action
This compound inhibits Flap Endonuclease 1 (FEN1), a key enzyme in DNA replication and repair.[7][8] This inhibition leads to an accumulation of DNA damage, which in turn activates the ATM checkpoint signaling pathway.[1][2] This activation results in the phosphorylation of histone H2AX and the ubiquitination of FANCD2, ultimately leading to a DNA damage response.[1][2]
Caption: this compound signaling pathway.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues with this compound.
Caption: this compound precipitation troubleshooting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vertebrate cells lacking FEN-1 endonuclease are viable but hypersensitive to methylating agents and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
How to optimize FEN1-IN-1 concentration to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of FEN1-IN-1, a potent inhibitor of Flap Endonuclease 1 (FEN1), while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Flap Endonuclease 1 (FEN1), a key enzyme involved in DNA replication and repair.[1] It binds to the active site of FEN1, coordinating with magnesium ions that are essential for the enzyme's catalytic activity.[1] By inhibiting FEN1, this compound disrupts Okazaki fragment maturation during DNA replication and interferes with long-patch base excision repair (LP-BER).[2][3] This leads to an accumulation of DNA damage, activation of the DNA damage response (DDR), and can ultimately induce cell death, particularly in cancer cells with existing DNA repair deficiencies.[4][5]
Q2: What are the known off-target effects of this compound?
A2: The most well-characterized off-target effect of this compound is the inhibition of Exonuclease 1 (EXO1) with potency similar to that for FEN1.[6][7] FEN1 and EXO1 are both members of the RAD2 family of nucleases and share structural similarities in their active sites.[7] Therefore, when interpreting experimental results, it is crucial to consider that observed phenotypes may be due to the combined inhibition of both FEN1 and EXO1. It is recommended to use additional tools, such as siRNA-mediated knockdown of FEN1 and EXO1 individually, to dissect the specific contributions of each enzyme to the observed cellular response.
Q3: this compound shows a significantly lower potency in my cell-based assays (EC50) compared to its biochemical IC50. Why is this and what can I do?
A3: A discrepancy between biochemical IC50 and cellular EC50 values is a common observation for small molecule inhibitors and can be attributed to several factors:
-
Cell permeability: The compound may have poor uptake into the cells.
-
Efflux pumps: The inhibitor might be actively transported out of the cells by efflux pumps.
-
Cellular metabolism: The compound could be metabolized into a less active form within the cell.
-
High intracellular concentrations of the target's substrate: High levels of FEN1's natural substrates in the cell can compete with the inhibitor.
-
Nonspecific binding: The inhibitor may bind to other cellular components, reducing its effective concentration at the target site.[2][8]
To investigate and potentially address this issue, consider the following:
-
Perform a Cellular Thermal Shift Assay (CETSA): This will confirm target engagement in a cellular context. A significant thermal shift indicates that the compound is binding to FEN1 inside the cells.[2]
-
Vary incubation time: Longer incubation times may allow for greater compound accumulation.
-
Use efflux pump inhibitors: Co-treatment with known efflux pump inhibitors can help determine if active transport is a contributing factor.
-
Assess compound stability: Evaluate the stability of this compound in your specific cell culture medium over the course of the experiment.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cytotoxicity in Control Cells | Solvent toxicity (e.g., DMSO). | Ensure the final DMSO concentration is below 0.5%. Run a vehicle-only control to assess solvent effects.[10] |
| Compound instability leading to toxic byproducts. | Check the stability of this compound in your experimental conditions. Prepare fresh stock solutions regularly.[9] | |
| Off-target effects on essential cellular pathways. | Lower the concentration of this compound. Use a secondary, structurally distinct FEN1 inhibitor to confirm that the phenotype is on-target. | |
| Inconsistent Results Between Experiments | Variability in cell health or passage number. | Use cells within a consistent passage number range and ensure they are healthy and in the exponential growth phase.[10] |
| Degradation of this compound stock solution. | Aliquot stock solutions and avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.[1] | |
| Inconsistent timing of treatments or assays. | Standardize all incubation times and experimental procedures. | |
| No or Weak On-Target Effect (e.g., no increase in γH2AX) | Insufficient concentration of this compound reaching the target. | Confirm target engagement with a CETSA. Increase the concentration or incubation time of this compound. |
| Cell line is resistant to FEN1 inhibition. | Some cell lines may have compensatory DNA repair pathways. Consider using cell lines with known DNA repair deficiencies (e.g., BRCA1/2 mutations) as positive controls.[3] | |
| Issues with the downstream assay (e.g., Western blot). | Optimize your Western blot protocol for phospho-proteins, including the use of phosphatase inhibitors and appropriate blocking buffers.[11] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 | Assay Type |
| FEN1 | ~11 nM | Biochemical Nuclease Assay |
| EXO1 | Similar to FEN1 | Biochemical Nuclease Assay |
Note: The IC50 value can vary depending on the specific assay conditions.
Table 2: Cellular Activity of this compound
| Cell Line Type | GI50 / EC50 | Observation |
| Various Cancer Cell Lines | Mean GI50 of 15.5 µM (in a panel of 212 cell lines) | Broad anti-proliferative activity.[1] |
| MRE11A-deficient cells | Increased sensitivity | Synthetic lethality with MRE11A deficiency.[4] |
| ATM-deficient cells | Increased sensitivity | Synthetic lethality with ATM deficiency.[4] |
| SW620 colon cancer cells | EC50 of 5.1 µM (CETSA) | Demonstrates cellular target engagement.[2] |
Experimental Protocols
Protocol 1: Cell Viability (Clonogenic Survival) Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound.[12][13][14]
Materials:
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells into 6-well plates at a low density (e.g., 200-1000 cells/well, optimize for your cell line).
-
Allow cells to attach overnight in a 37°C, 5% CO₂ incubator.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium. Include a vehicle control (DMSO at the same final concentration).
-
Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Colony Formation:
-
After treatment, gently remove the drug-containing medium, wash the cells once with PBS, and add fresh, drug-free medium.
-
Incubate the plates for 10-14 days, or until visible colonies (≥50 cells) have formed in the control wells.
-
-
Staining and Counting:
-
Remove the medium and gently wash the wells with PBS.
-
Add 1 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and add 1 mL of crystal violet staining solution. Incubate for 20 minutes.
-
Wash the wells with water until the background is clear and allow the plates to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (number of colonies formed / number of cells seeded) x 100% for the control group.
-
Calculate the Surviving Fraction (SF) = (number of colonies formed after treatment) / (number of cells seeded x PE/100).
-
Protocol 2: Western Blot for DNA Damage Markers (γH2AX and Phospho-ATM)
This protocol is for detecting the phosphorylation of H2AX and ATM, which are markers of DNA damage response activation.[11]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (5% BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Histone H2A.X (Ser139), anti-phospho-ATM (Ser1981)).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis:
-
Plate and treat cells with this compound as desired.
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the bands using a chemiluminescence imaging system.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for this compound concentration optimization.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 5. Draining the FEN1s for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. FEN Nucleases: Bind, Bend, Fray, Cut - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What could cause IC50 or EC50 values to differ between biochemical and cell-based assays? | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Clonogenic Assay [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. Clonogenic Assay [en.bio-protocol.org]
FEN1-IN-1 In Vivo Experiments: A Technical Support Center
Welcome to the technical support center for researchers utilizing FEN1-IN-1 in in vivo experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is FEN1 and why is it a target for cancer therapy?
Flap endonuclease 1 (FEN1) is a crucial enzyme involved in multiple DNA metabolic pathways, including DNA replication and repair.[1][2] It plays a key role in Okazaki fragment maturation during lagging-strand synthesis and in the long-patch base excision repair (LP-BER) pathway.[1][2][3][4] FEN1 is overexpressed in many cancers, including breast, prostate, stomach, pancreatic, and lung cancers.[5] This overexpression can lead to increased genomic instability, a hallmark of cancer, and contribute to resistance to chemotherapeutic agents.[6] Therefore, inhibiting FEN1 is a promising strategy for cancer treatment, particularly in cancers with existing DNA repair deficiencies, where it can induce synthetic lethality.[5][6]
Q2: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the enzymatic activity of FEN1.[7] It binds to the active site of FEN1 and its inhibitory function is partly achieved through the coordination of Mg2+ ions, which are essential for FEN1's catalytic activity.[7][8] By blocking FEN1, this compound disrupts DNA repair processes, leading to an accumulation of DNA damage.[7] This triggers a DNA damage response, activating signaling pathways such as the ATM checkpoint pathway, which can ultimately lead to cell cycle arrest and apoptosis in cancer cells.[7][9]
Troubleshooting Guide for In Vivo Experiments
Researchers may encounter several challenges during in vivo studies with this compound. This guide provides insights into potential issues and suggests troubleshooting strategies.
Issue 1: Suboptimal Efficacy or Lack of Tumor Regression
Q: My in vivo results with this compound are not as significant as my in vitro data. What could be the reason?
Several factors can contribute to a discrepancy between in vitro and in vivo efficacy:
-
Pharmacokinetics and Bioavailability: Small molecule inhibitors can face challenges with their pharmacokinetic profiles.[10][11] Poor absorption, rapid metabolism, or clearance can lead to insufficient drug concentration at the tumor site.
-
Troubleshooting:
-
Conduct pharmacokinetic studies to determine the concentration of this compound in plasma and tumor tissue over time.
-
Consider optimizing the dosing regimen (e.g., frequency, route of administration) based on the pharmacokinetic data.
-
Explore different formulation strategies to enhance bioavailability.[12]
-
-
-
Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture conditions and can influence drug efficacy.
-
Drug Resistance: Cancer cells can develop resistance to targeted therapies through various mechanisms.[10][13]
Issue 2: Observed Toxicity in Animal Models
Q: I am observing significant toxicity (e.g., weight loss, lethargy) in my animal models treated with this compound. What should I do?
Toxicity is a common challenge in the development of small molecule inhibitors.[15]
-
On-Target vs. Off-Target Effects: Toxicity can arise from the intended inhibition of FEN1 in normal tissues (on-target) or from interactions with other proteins (off-target).
-
Troubleshooting:
-
Dose Escalation/De-escalation Studies: Perform a dose-finding study to identify the maximum tolerated dose (MTD).
-
Histopathological Analysis: Conduct a thorough examination of major organs to identify any tissue damage.
-
Biomarker Analysis: Monitor biomarkers of toxicity in blood samples.
-
-
-
Inhibitor Specificity: While this compound is designed to be specific for FEN1, it's important to consider potential off-target activities.
-
Troubleshooting:
-
Review available data on the selectivity profile of this compound. Some FEN1 inhibitors may have activity against other members of the FEN1 family like XPG or EXO1.[16]
-
-
Issue 3: Difficulty in Assessing Target Engagement
Q: How can I confirm that this compound is reaching and inhibiting FEN1 in the tumor tissue in vivo?
Confirming target engagement is crucial for interpreting efficacy and toxicity data.[17]
-
Pharmacodynamic (PD) Biomarkers: Measuring the direct effect of the inhibitor on its target can confirm engagement.
-
Troubleshooting:
-
Western Blot Analysis: Measure the levels of downstream markers of FEN1 inhibition, such as phosphorylated histone H2AX (γH2AX), which indicates DNA damage.[7] An increase in γH2AX in tumor tissue following treatment would suggest target engagement.
-
Immunohistochemistry (IHC): Use IHC to visualize the localization and levels of FEN1 and γH2AX in tumor sections.
-
-
-
Ex Vivo Enzyme Assays:
-
Troubleshooting:
-
Isolate FEN1 from tumor lysates of treated and untreated animals and measure its enzymatic activity ex vivo. A reduction in activity in the treated group would confirm target inhibition.
-
-
Quantitative Data Summary
| Inhibitor | Cell Lines | GI50 / IC50 | In Vivo Model | In Vivo Effect | Reference |
| This compound | 212 cell lines | Mean GI50 of 15.5 µM | Not Specified | Not Specified | [7] |
| SC13 | HeLa (cervical cancer) | Not Specified | Xenograft | Enhanced sensitivity to radiotherapy | [18] |
| Compound #8 | BRCA-deficient cells | Not Specified | Xenograft | Significantly reduced tumor growth | [14] |
| FEN1-IN-4 | Breast cancer cell lines | Not Specified | Not Specified | Cytotoxic, cytostatic, and radiosensitizing effects in vitro | [19] |
Experimental Protocols
1. General In Vivo Xenograft Study Protocol
-
Cell Culture: Culture human cancer cells (e.g., those with known DNA repair deficiencies) in appropriate media.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound (and/or vehicle control) via the determined route and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight. At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare tumor growth between the treatment and control groups.
2. Western Blot for γH2AX (Target Engagement)
-
Sample Preparation: Homogenize tumor tissues in lysis buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for γH2AX, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: FEN1's role in DNA repair and its inhibition by this compound.
Caption: General workflow for an in vivo study with this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 6. kuickresearch.com [kuickresearch.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. esrf.fr [esrf.fr]
- 9. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 10. pharmiweb.com [pharmiweb.com]
- 11. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches | MDPI [mdpi.com]
- 13. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Opportunities and Challenges of Small Molecule Inhibitors in Glioblastoma Treatment: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: FEN1-IN-1 Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues with the FEN1 inhibitor, FEN1-IN-1, in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of Flap endonuclease 1 (FEN1), a key enzyme involved in DNA replication and repair.[1][2][3] It binds to the active site of FEN1, partly through coordination of Mg2+ ions, which are essential for FEN1's nuclease activity.[1][4] Inhibition of FEN1 leads to an accumulation of unprocessed Okazaki fragments during DNA replication, which can cause replication fork instability and induce a DNA damage response.[1][5] This response often involves the activation of the ATM checkpoint signaling pathway.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[6] Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be stored at -80°C for up to two years or at -20°C for up to one year.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Q3: My this compound precipitated after dilution in my cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic small molecules. Here are several steps to troubleshoot this:
-
Optimize the dilution process: Instead of diluting the DMSO stock directly into the medium, try a serial dilution. First, dilute the concentrated stock into a smaller volume of pre-warmed (37°C) medium while gently vortexing to ensure rapid mixing and prevent localized high concentrations.[7]
-
Adjust the final DMSO concentration: While aiming for the lowest possible DMSO concentration (ideally <0.1%), a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility.[8] Always include a vehicle control with the equivalent DMSO concentration in your experiments.
-
Check for saturation: You may be exceeding the kinetic solubility of this compound in your specific medium. Consider lowering the final working concentration of the inhibitor.
-
Sonication: Gentle sonication after dilution can sometimes help to redissolve small precipitates.[6]
Q4: How can I assess the stability of this compound in my specific cell culture medium?
A4: The most reliable method to assess the stability of this compound in your cell culture medium is by using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This technique allows for the quantification of the parent compound over time. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q5: What factors can influence the stability of this compound in cell culture?
A5: Several factors can affect the stability of small molecules in cell culture media:
-
Temperature: Incubation at 37°C can accelerate the degradation of some compounds.[9]
-
pH: The pH of the cell culture medium (typically around 7.4) can influence the stability of pH-sensitive molecules.[9]
-
Light: Exposure to light can cause photodegradation of light-sensitive compounds. It is good practice to protect solutions from light.[9]
-
Media Components: Components in the media, such as serum proteins or certain amino acids and vitamins, can interact with or enzymatically degrade the compound.[9][10][11]
Troubleshooting Guides
Issue 1: Loss of this compound activity in long-term experiments.
-
Possible Cause: Degradation of this compound in the cell culture medium at 37°C over time.
-
Troubleshooting Steps:
-
Perform a stability study: Use the HPLC-MS protocol below to determine the half-life of this compound in your specific cell culture medium at 37°C.
-
Replenish the inhibitor: If significant degradation is observed, consider replenishing the compound by performing partial media changes with freshly prepared this compound at regular intervals during your experiment.
-
Use a more stable formulation: Although not specifically documented for this compound, for some compounds, the use of stabilizing agents or different solvent systems can improve stability.
-
Issue 2: High variability in experimental results between replicates.
-
Possible Cause: Inconsistent inhibitor concentration due to precipitation or degradation.
-
Troubleshooting Steps:
-
Ensure complete dissolution: Before each experiment, visually inspect your stock solution and final working solution for any precipitates. If observed, follow the troubleshooting steps for precipitation.
-
Prepare fresh working solutions: Always prepare fresh dilutions of this compound from the frozen stock for each experiment. Do not store diluted aqueous solutions.
-
Standardize handling procedures: Ensure consistent timing and methods for preparing and adding the inhibitor to your cell cultures.
-
Data Presentation
The following tables are templates for recording your experimental data when assessing the stability and solubility of this compound.
Table 1: this compound Stability in Cell Culture Medium (HPLC-MS Analysis)
| Time Point (hours) | Medium Type (e.g., DMEM + 10% FBS) | % this compound Remaining (Replicate 1) | % this compound Remaining (Replicate 2) | % this compound Remaining (Replicate 3) | Average % Remaining | Standard Deviation |
| 0 | 100 | 100 | 100 | 100 | 0 | |
| 2 | ||||||
| 8 | ||||||
| 24 | ||||||
| 48 | ||||||
| 72 |
Table 2: Kinetic Solubility of this compound in Aqueous Buffer
| Buffer (e.g., PBS, pH 7.4) | This compound Concentration (µM) | Absorbance/Nephelometry Reading (Replicate 1) | Absorbance/Nephelometry Reading (Replicate 2) | Absorbance/Nephelometry Reading (Replicate 3) | Average Reading | Precipitation Observed (Yes/No) |
| 1 | ||||||
| 5 | ||||||
| 10 | ||||||
| 25 | ||||||
| 50 | ||||||
| 100 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium via HPLC-MS
This protocol provides a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
24-well sterile tissue culture plates
-
HPLC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved.
-
Prepare the working solution. Dilute the this compound stock solution in your pre-warmed cell culture medium to a final concentration (e.g., 10 µM). Prepare enough volume for all time points and replicates.
-
Set up the stability assay. In a 24-well plate, add 1 mL of the this compound working solution to triplicate wells. Also include a "time 0" sample.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Collect samples at designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours). At each time point, collect an aliquot (e.g., 100 µL) from each replicate well.
-
Process the samples. Immediately after collection, quench any potential degradation by adding the aliquot to a tube containing a cold organic solvent like acetonitrile. This will precipitate proteins. Centrifuge the samples to pellet the precipitated material.
-
Analyze by HPLC-MS. Transfer the supernatant to an HPLC vial and analyze using a validated HPLC-MS method to quantify the amount of this compound remaining.
-
Data Analysis. Calculate the percentage of this compound remaining at each time point relative to the "time 0" sample.[12]
Protocol 2: Determining the Kinetic Solubility of this compound
This protocol helps determine the concentration at which this compound starts to precipitate from an aqueous solution.[13][14]
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or a nephelometer
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO.
-
Add a small, fixed volume of each DMSO dilution to the wells of a 96-well plate. For example, add 2 µL of each dilution.
-
Add the aqueous buffer to each well to achieve the final desired concentrations. For example, add 198 µL of PBS to each well. Include a DMSO-only control.
-
Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours), with gentle shaking.
-
Measure precipitation. Read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600 nm) or use a nephelometer to measure light scattering. An increase in the reading compared to the DMSO control indicates precipitation.
-
Determine the kinetic solubility limit. The highest concentration that does not show a significant increase in absorbance or light scattering is considered the kinetic solubility under these conditions.
Mandatory Visualizations
Caption: this compound inhibits FEN1, leading to DNA damage and activation of the ATM-mediated DNA damage response.
Caption: Experimental workflow for determining the stability of this compound in cell culture media using HPLC-MS.
Caption: A logical workflow for troubleshooting precipitation issues with this compound in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. THP Life Science Webshop - this compound [lifescience.thp.at]
- 4. Mode of action of FEN1 inhibitors revealed by X-ray crystallography and enzyme kinetic studies [esrf.fr]
- 5. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. enamine.net [enamine.net]
FEN1-IN-1 Studies: A Guide to Selecting Appropriate Experimental Controls
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and implementing appropriate experimental controls for studies involving FEN1-IN-1, a small molecule inhibitor of Flap Endonuclease 1 (FEN1). Adherence to rigorous experimental design, including the use of proper controls, is paramount for generating reproducible and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor that targets Flap Endonuclease 1 (FEN1), a key enzyme involved in DNA replication and repair.[1][2] Specifically, FEN1 plays a crucial role in Okazaki fragment maturation during lagging-strand DNA synthesis and in long-patch base excision repair (LP-BER).[2][3][4] this compound binds to the active site of FEN1, coordinating with essential magnesium ions (Mg2+), thereby blocking the substrate from entering the catalytic site and inhibiting its nuclease activity.[1][2] Inhibition of FEN1 leads to an accumulation of DNA damage, activation of the DNA damage response (DDR) pathway, including the ATM checkpoint, and can ultimately induce cell death, particularly in cancer cells with existing DNA repair deficiencies.[1][5]
Q2: Why are experimental controls so critical in this compound studies?
Q3: What are the basic types of controls I should include in my experiments?
At a minimum, every experiment with this compound should include:
-
Vehicle Control: To account for any effects of the solvent used to dissolve this compound.
-
Negative Control: An untreated group or a group treated with an inactive compound to establish a baseline.
-
Positive Control: A known FEN1 inhibitor or a treatment known to induce a similar effect (e.g., DNA damage) to ensure the assay is working correctly.
Troubleshooting Guide
Issue 1: High background or unexpected results in the vehicle control group.
-
Possible Cause: The concentration of the vehicle (commonly DMSO) may be too high, causing cellular stress or affecting signaling pathways.
-
Troubleshooting Step: Perform a vehicle titration experiment to determine the highest concentration of the solvent that does not affect cell viability or the experimental readout. For most cell lines, DMSO concentrations should be kept below 0.5%, and ideally at or below 0.1% for long-term experiments.
Issue 2: this compound shows a weaker-than-expected effect.
-
Possible Cause 1: The inhibitor may not be effectively engaging with FEN1 in the cellular context.
-
Troubleshooting Step 1: Confirm target engagement using a Cellular Thermal Shift Assay (CETSA). This assay measures the thermal stabilization of FEN1 upon inhibitor binding, providing direct evidence of interaction within the cell.
-
Possible Cause 2: The cell line used may have redundant or compensatory DNA repair pathways.
-
Troubleshooting Step 2: Use cell lines with known defects in DNA repair pathways (e.g., BRCA1/2 mutations) that are reported to be more sensitive to FEN1 inhibition.
Issue 3: Observed cellular phenotype does not align with known FEN1 function.
-
Possible Cause: The phenotype may be due to off-target effects of this compound. FEN1 inhibitors of the N-hydroxyurea class have been reported to have some activity against other nucleases like EXO1.
-
Troubleshooting Step:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete FEN1. If the phenotype observed with this compound is recapitulated by genetic knockdown of FEN1, it provides strong evidence for on-target activity.
-
Activity Assays with Related Enzymes: Perform in vitro biochemical assays to test the inhibitory activity of this compound against other related nucleases, such as EXO1.
-
Key Experimental Protocols and Controls
Here we provide detailed methodologies for essential experiments, including the necessary controls.
Biochemical Assay for FEN1 Activity
This assay directly measures the enzymatic activity of purified FEN1 and the inhibitory effect of this compound. A common method is a fluorescence-based assay using a synthetic DNA substrate.
Methodology:
-
A fluorophore- and quencher-labeled DNA flap substrate is incubated with purified recombinant FEN1 enzyme.
-
FEN1 cleaves the 5' flap, separating the fluorophore from the quencher and resulting in an increase in fluorescence.
-
The reaction is performed in the presence of varying concentrations of this compound or control compounds.
-
Fluorescence is measured over time to determine the rate of the enzymatic reaction.
Experimental Controls for Biochemical Assay:
| Control Type | Description | Purpose |
| No Enzyme Control | Reaction mixture without FEN1 enzyme. | To determine the background fluorescence of the substrate. |
| Vehicle Control | Reaction with FEN1 and the same concentration of DMSO used for the inhibitor. | To ensure the solvent does not affect FEN1 activity. |
| Positive Control Inhibitor | A known, well-characterized FEN1 inhibitor. | To validate the assay's ability to detect inhibition. |
| Negative Control Compound | A structurally similar but inactive compound (if available). | To demonstrate the specificity of inhibition by this compound. |
Cell Viability and Proliferation Assays
These assays (e.g., MTT, CellTiter-Glo, clonogenic survival) assess the impact of this compound on cell survival and growth.
Methodology (Clonogenic Survival Assay):
-
Cells are seeded at a low density in multi-well plates.
-
After allowing cells to attach, they are treated with a dose range of this compound or controls.
-
Cells are incubated for a period that allows for colony formation (typically 7-14 days).
-
Colonies are fixed, stained (e.g., with crystal violet), and counted.
-
The surviving fraction is calculated relative to the vehicle-treated control.
Experimental Controls for Cell-Based Assays:
| Control Type | Description | Purpose |
| Untreated Control | Cells cultured in medium only. | To establish the baseline growth rate and colony-forming ability. |
| Vehicle Control | Cells treated with the same concentration of DMSO as the highest inhibitor concentration. | To account for any cytotoxic or anti-proliferative effects of the solvent. |
| Positive Control for Cytotoxicity | A known cytotoxic agent (e.g., doxorubicin). | To confirm the sensitivity of the cell line to growth inhibition. |
| FEN1 Knockdown/Knockout Cells | Cells with genetically depleted FEN1 (e.g., via siRNA or CRISPR). | To confirm that the observed phenotype is due to the loss of FEN1 function. |
| Matched Cell Lines | Isogenic cell lines that differ only in the status of a specific gene (e.g., BRCA2-deficient vs. proficient). | To investigate synthetic lethal interactions with FEN1 inhibition. |
DNA Damage Response (DDR) Assays
Western blotting for DDR markers like phosphorylated H2AX (γH2AX) is a common method to confirm that FEN1 inhibition induces DNA damage.
Methodology (Western Blot for γH2AX):
-
Cells are treated with this compound, vehicle, or positive controls for a specified time.
-
Whole-cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for γH2AX, followed by a secondary antibody.
-
A loading control (e.g., β-actin or GAPDH) is also probed to ensure equal protein loading.
-
Bands are visualized and quantified.
Experimental Controls for DDR Assays:
| Control Type | Description | Purpose |
| Vehicle Control | Cells treated with DMSO. | To establish the baseline level of DNA damage. |
| Positive Control for DNA Damage | Cells treated with a known DNA-damaging agent (e.g., etoposide (B1684455) or ionizing radiation). | To confirm that the cellular machinery for detecting and signaling DNA damage is intact and the assay is working. |
| FEN1 Knockdown Cells | Cells with reduced FEN1 expression. | To verify that genetic depletion of FEN1 also leads to an increase in DNA damage markers. |
Visualizing Experimental Logic and Pathways
Diagram 1: FEN1 Signaling Pathway and Point of Inhibition
Caption: FEN1's role in DNA replication and repair and inhibition by this compound.
Diagram 2: Experimental Workflow for Validating this compound Effects
Caption: A stepwise workflow for validating the effects of this compound.
Diagram 3: Logic for Troubleshooting Unexpected Results
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
A troubleshooting guide for inconsistent FEN1-IN-1 experimental results
Welcome to the technical support center for FEN1-IN-1. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent experimental results and to provide answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
| Question | Possible Causes | Suggested Solutions |
| Why am I observing variable IC50/GI50 values for this compound in my cell viability assays? | 1. Cell Line Heterogeneity: Different cancer cell lines exhibit varying sensitivity to FEN1 inhibition due to their unique genetic backgrounds, particularly in DNA damage response (DDR) pathways.[1][2] 2. Inconsistent Compound Activity: The inhibitory action of this compound is dependent on the coordination of Mg2+ ions in the FEN1 active site.[3][4] Variations in the freshness and preparation of the compound solution can affect its efficacy. 3. Assay-Specific Variability: Differences in cell seeding density, incubation time, and the specific viability assay used (e.g., MTT, CellTiter-Glo) can all contribute to variability. | 1. Thoroughly Characterize Cell Lines: Before starting, confirm the status of key DDR genes (e.g., MRE11A, ATM, BRCA1/2) in your cell lines.[1][2] Consider using cell lines with known DDR deficiencies as positive controls for sensitivity. 2. Proper Compound Handling: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Store stock solutions at -80°C and avoid repeated freeze-thaw cycles. Ensure consistent Mg2+ concentration in your assay buffers if performing biochemical assays.[4] 3. Standardize Assay Protocol: Optimize and strictly adhere to a standardized protocol for cell seeding, treatment duration, and the viability assay itself. Run appropriate controls, including a vehicle-only control. |
| My western blot results for DNA damage markers (e.g., γH2AX, p-ATM) are not consistent after this compound treatment. | 1. Suboptimal Treatment Conditions: The induction of a DNA damage response by this compound is dose- and time-dependent.[2][3] Insufficient concentration or treatment duration may not trigger a detectable signal. 2. Cell Cycle Phase: The cellular response to FEN1 inhibition can be influenced by the cell cycle stage, as FEN1's primary role is in DNA replication.[5][6] 3. Antibody Quality and Protocol: Variability in primary or secondary antibody performance, as well as inconsistencies in the western blotting protocol, can lead to unreliable results. | 1. Optimize Dose and Time Course: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inducing a robust DNA damage signal in your specific cell line.[3] 2. Cell Cycle Synchronization: For more consistent results, consider synchronizing your cells at a specific phase of the cell cycle (e.g., using serum starvation or chemical blockers) before treatment. 3. Validate Antibodies and Protocol: Ensure your antibodies are validated for the target and application. Use a consistent western blotting protocol, including total protein normalization, to ensure reliable quantification. |
| I am not observing the expected synthetic lethality when combining this compound with other DNA repair inhibitors (e.g., PARP inhibitors). | 1. Incorrect Genetic Context: Synthetic lethal interactions with FEN1 inhibitors are highly dependent on the genetic background of the cancer cells, particularly deficiencies in genes like MRE11A, ATM, and those in the Fanconi Anemia (FA) and Homologous Recombination (HR) pathways.[1][2][7] 2. Suboptimal Drug Concentrations: The concentrations of both this compound and the combination drug must be carefully titrated to find the synergistic window. 3. Off-Target Effects: While this compound is a potent FEN1 inhibitor, the possibility of off-target effects at higher concentrations cannot be entirely ruled out and might complicate the interpretation of synthetic lethality. For instance, some N-hydroxyurea series inhibitors of FEN1 may also inhibit EXO1.[8] | 1. Confirm Genetic Deficiencies: Verify the mutational or expression status of key synthetic lethal partner genes in your cell lines. Use isogenic cell line pairs (with and without the specific gene knockout/knockdown) if possible.[2][7] 2. Combination Dose Matrix: Perform a dose-matrix experiment, testing a range of concentrations for both inhibitors to identify synergistic, additive, or antagonistic interactions. 3. Use Multiple Approaches: Confirm the synthetic lethal interaction using genetic approaches, such as siRNA or shRNA-mediated knockdown of FEN1, in combination with the second inhibitor.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Flap Endonuclease 1 (FEN1). It binds to the active site of FEN1 and its inhibitory activity is partly achieved through the coordination of Mg2+ ions, which are essential for FEN1's catalytic activity.[3][4] This blocks the entry of the DNA substrate to the catalytic site, preventing the cleavage of 5' flaps generated during DNA replication and repair.[4]
Q2: What are the expected downstream cellular effects of this compound treatment?
A2: Inhibition of FEN1 by this compound leads to the accumulation of unprocessed Okazaki fragments and other DNA flap structures.[6][7] This triggers a DNA damage response (DDR), characterized by the activation of the ATM checkpoint signaling pathway, phosphorylation of histone H2AX (γH2AX), and ubiquitination of FANCD2.[3][7] Ultimately, if the damage is not repaired, this can lead to replication fork instability and cell death.[3][7]
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, this compound should be dissolved in a suitable solvent like DMSO to prepare a concentrated stock solution. It is recommended to aliquot the stock solution and store it at -80°C to maintain its stability. For in vivo experiments, a clear stock solution should first be prepared using an in vitro method, and then co-solvents can be sequentially added. It is advisable to prepare the working solution for in vivo experiments freshly on the day of use.[3]
Q4: Are there known off-target effects of this compound?
A4: While this compound is designed to be a specific inhibitor of FEN1, some studies on the N-hydroxyurea series of compounds, to which this compound belongs, suggest a possibility of parallel inhibition of Exonuclease 1 (EXO1).[8] Therefore, it is important to interpret cellular phenotypes with caution and, where possible, confirm on-target activity by comparing results with genetic knockdown of FEN1.[8]
Experimental Protocols
Cell Viability (GI50) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 0-30 µM).[3] Include a vehicle-only (e.g., DMSO) control.
-
Incubation: Incubate the plate for a specified period (e.g., 3 days).[3]
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of this compound that causes 50% growth inhibition (GI50) by plotting the percentage of viable cells against the log of the inhibitor concentration.
Western Blot for DNA Damage Markers
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 10 µM) for a specific duration (e.g., 24 hours).[3] Include an untreated or vehicle-treated control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against a DNA damage marker (e.g., anti-phospho-Histone H2A.X (Ser139), anti-phospho-ATM (Ser1981)) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the signal to a loading control like β-actin or total protein.
Visualizations
Caption: Signaling pathway following FEN1 inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
- 2. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. esrf.fr [esrf.fr]
- 5. academic.oup.com [academic.oup.com]
- 6. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 8. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
How to optimize FEN1-IN-1 treatment time for maximal efficacy
Welcome to the technical support center for FEN1-IN-1. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of this compound treatment time for maximal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Flap endonuclease 1 (FEN1).[1] It binds to the active site of the FEN1 protein and coordinates with the essential magnesium ions (Mg2+) required for its enzymatic activity.[1][2] This inhibition of FEN1's nuclease function, which is critical for DNA replication and repair, leads to the accumulation of unprocessed Okazaki fragments and other DNA intermediates.[2][3][4] Consequently, this triggers a DNA damage response (DDR), activating the ATM checkpoint signaling pathway and leading to replication fork instability, which can ultimately result in cell death.[1][3]
Q2: What is a typical starting concentration and treatment duration for this compound?
A2: Based on published studies, a typical starting concentration for this compound ranges from 0.2 µM to 30 µM.[1] The treatment duration can vary from 24 hours to 3 days, depending on the cell line and the experimental objective.[1] For example, a 24-hour treatment with 0-10 µM this compound has been shown to induce a DNA damage response in SW620 and HCT-116 cells.[1] For growth inhibition assays across a broader range of cell lines, a 3-day treatment with 0-30 µM has been utilized.[1]
Q3: How do I determine the optimal treatment time for my specific cell line?
A3: The optimal treatment time for maximal efficacy of this compound is cell-line dependent and should be determined empirically. We recommend performing a time-course experiment. This involves treating your cells with a fixed concentration of this compound (e.g., the GI50 concentration if known, or a concentration from the literature) and assessing your desired endpoint at multiple time points (e.g., 12, 24, 48, 72 hours). The optimal time will be the point at which you observe the maximal desired effect (e.g., apoptosis, growth inhibition, target engagement) with minimal off-target effects.
Q4: I am not observing significant cell death with this compound treatment. What could be the reason?
A4: There are several potential reasons for a lack of significant cell death:
-
Sub-optimal Treatment Time or Concentration: The duration of treatment or the concentration of this compound may be insufficient for your specific cell line. We recommend performing a dose-response and a time-course experiment to determine the optimal conditions.
-
Cell Line Resistance: Some cell lines may be inherently resistant to FEN1 inhibition. This compound has shown particular efficacy in cells with deficiencies in DNA damage repair pathways, such as those with mutations in MRE11A or BRCA genes, due to the principle of synthetic lethality.[3][5] Consider testing this compound in combination with other DNA damaging agents or in cell lines with known DNA repair defects.
-
High FEN1 Expression: Cancer cells with enhanced FEN1 expression may have improved DNA repair processes, potentially leading to drug resistance.[6]
-
Experimental Endpoint: The chosen assay for cell death may not be sensitive enough or may be performed at an inappropriate time point. Consider using multiple assays to measure cell viability and cell death (e.g., Annexin V/PI staining for apoptosis, clonogenic survival assays for long-term effects).
Q5: How can I confirm that this compound is engaging its target in my cells?
A5: Target engagement can be confirmed by observing the downstream effects of FEN1 inhibition. This includes:
-
Activation of the DNA Damage Response: Western blotting for phosphorylated forms of ATM (p-ATM), H2AX (γH2AX), and ubiquitination of FANCD2 are reliable markers of the DNA damage response induced by FEN1 inhibition.[1][3]
-
Cellular Thermal Shift Assay (CETSA): This biophysical method can directly assess the binding of this compound to the FEN1 protein in a cellular context.[2]
Troubleshooting Guides
Guide 1: Optimizing this compound Treatment Duration
| Problem | Possible Cause | Suggested Solution |
| Low Efficacy/Minimal Cell Death | Insufficient treatment duration. | Perform a time-course experiment. Treat cells with a fixed concentration of this compound and measure your endpoint at 12, 24, 48, and 72 hours. |
| High Cell Death at Early Time Points | Treatment duration is too long, leading to secondary effects or loss of a specific window of activity. | Shorten the treatment duration. Analyze earlier time points (e.g., 6, 12, 18 hours) to identify the optimal window for your desired effect. |
| Inconsistent Results Between Experiments | Variability in cell confluence or cell cycle stage at the time of treatment. | Standardize your cell seeding density and ensure cells are in the exponential growth phase before adding this compound. Consider cell cycle synchronization for certain experiments. |
Guide 2: Addressing Low Potency or Resistance
| Problem | Possible Cause | Suggested Solution |
| High GI50 Value | The cell line may be proficient in DNA repair pathways that compensate for FEN1 inhibition. | Investigate the DNA repair status of your cell line. Consider using this compound in combination with inhibitors of other DNA repair pathways (e.g., PARP inhibitors) to exploit synthetic lethality.[3] |
| No Induction of DNA Damage Markers | The concentration of this compound is too low. | Perform a dose-response experiment and analyze for markers like γH2AX and p-ATM by Western blot to determine the concentration at which the DNA damage pathway is activated. |
| Cells Recover After Drug Removal | The effect of the inhibitor is reversible, and the treatment time was not sufficient to induce irreversible cell fate decisions like apoptosis. | Consider a longer treatment duration or a higher concentration. Alternatively, a clonogenic survival assay will provide insight into the long-term effects of transient FEN1 inhibition. |
Quantitative Data Summary
| Inhibitor | Cell Line(s) | Concentration Range | Treatment Time | Effect | Reference |
| This compound | 212 cell lines | 0-30 µM | 3 days | Growth inhibition (mean GI50 of 15.5 µM) | [1] |
| This compound | SW620, HCT-116 | 0-10 µM | 24 hours | Induction of DNA damage response | [1] |
| This compound | HeLa cells (MRE11A deficient) | 0.2-20 µM | 24 hours | Increased sensitivity and cytotoxicity | [1] |
| FEN1 inhibitor 1 | MRE11A deficient cells | 10 µM | Not Specified | 11% survival compared to 66% in control | [3] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Treatment Duration
-
Cell Seeding: Seed your cells in multiple plates (e.g., 96-well plates for viability assays, larger plates for Western blotting) at a density that will ensure they remain in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat the cells with a predetermined concentration of this compound (e.g., the GI50 concentration or a concentration known to induce a biological response). Include a vehicle control (e.g., DMSO).
-
Time Points: At each desired time point (e.g., 12, 24, 48, 72 hours), harvest a set of plates.
-
Endpoint Analysis: Perform your desired assay at each time point. This could be:
-
Cell Viability Assay: Use a reagent such as CellTiter-Glo® or perform an MTT assay to measure cell viability.
-
Apoptosis Assay: Stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry.
-
Western Blotting: Lyse cells and probe for markers of target engagement and DNA damage (e.g., FEN1, p-ATM, γH2AX).
-
-
Data Analysis: Plot the results as a function of time to identify the point of maximal effect.
Protocol 2: Western Blot for DNA Damage Response Markers
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the optimal duration determined from your time-course experiment. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against your proteins of interest (e.g., anti-p-ATM (Ser1981), anti-γH2AX (Ser139), anti-FANCD2 (ubiquitinated form), and a loading control like β-actin). Following primary antibody incubation, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the fold-change in protein expression or phosphorylation upon treatment.
Visualizations
Caption: Signaling pathway initiated by this compound treatment.
Caption: Experimental workflow for optimizing this compound treatment.
Caption: Troubleshooting logic for low this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. esrf.fr [esrf.fr]
- 3. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 4. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes. — Department of Oncology [oncology.ox.ac.uk]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Mitigating FEN1-IN-1-Induced Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using the FEN1 inhibitor, FEN1-IN-1, in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Flap endonuclease 1 (FEN1), a key enzyme involved in DNA replication and repair.[1][2] Specifically, it binds to the active site of FEN1, coordinating with Mg2+ ions, which are essential for the enzyme's catalytic activity.[1] Inhibition of FEN1 leads to the accumulation of unprocessed Okazaki fragments during DNA replication, causing replication fork instability and DNA damage.[1][2] This DNA damage triggers the activation of the ATM checkpoint signaling pathway, leading to the phosphorylation of histone H2AX and ubiquitination of FANCD2.[1] While primarily targeting FEN1, it's important to note that this compound can also inhibit EXO1, another exonuclease involved in DNA repair.[1]
Q2: Why am I observing high cytotoxicity in my non-cancerous cell line with this compound?
A2: High cytotoxicity in non-cancerous cell lines can be attributed to several factors:
-
On-target toxicity: FEN1 is an essential enzyme for DNA replication and repair in all proliferating cells, not just cancerous ones. Therefore, inhibiting FEN1 will inevitably impact the viability of healthy, dividing cells.
-
Off-target effects: this compound may have off-target activities, inhibiting other essential cellular proteins beyond FEN1 and EXO1, which can contribute to cytotoxicity.
-
Cell line sensitivity: Different cell lines have varying sensitivities to cytotoxic agents due to differences in their genetic background, proliferation rate, and DNA damage response (DDR) capacity.
-
Experimental conditions: Factors such as inhibitor concentration, exposure time, and cell density can significantly influence the observed cytotoxicity.
Q3: How can I confirm that the observed cytotoxicity is due to the inhibition of FEN1?
A3: To confirm on-target activity, you can perform a Cellular Thermal Shift Assay (CETSA). This assay measures the thermal stabilization of a protein upon ligand binding. If this compound binds to FEN1 in your cells, the thermal stability of the FEN1 protein will increase. This provides evidence of target engagement in a cellular context.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Non-Cancerous Cells
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inhibitor concentration is too high. | 1. Perform a dose-response experiment to determine the IC50 value in your specific non-cancerous cell line. 2. Use the lowest concentration of this compound that elicits the desired biological effect in your experiment. | Identification of the optimal concentration range that minimizes cytotoxicity while maintaining on-target effects. |
| Prolonged exposure time. | 1. Conduct a time-course experiment to assess cytotoxicity at different time points (e.g., 24, 48, 72 hours). 2. Use the shortest exposure time necessary to achieve the desired experimental outcome. | Minimized cell death due to cumulative toxic effects. |
| High sensitivity of the cell line. | 1. If possible, use a less sensitive non-cancerous cell line. 2. Compare the cytotoxicity of this compound in your cell line with its known GI50 in cancer cell lines (see Table 1). | Understanding the relative sensitivity of your cell line and adjusting experimental parameters accordingly. |
| Off-target effects. | 1. Perform a CETSA to confirm FEN1 target engagement at the concentrations used. 2. If off-target effects are suspected, consider using a structurally different FEN1 inhibitor as a control. | Confirmation that the observed phenotype is due to FEN1 inhibition and not off-target activities. |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Variability in cell culture conditions. | 1. Maintain a consistent cell passage number for all experiments. 2. Ensure cells are in the logarithmic growth phase when treated. 3. Standardize seeding density. | Increased reproducibility of cytotoxicity data. |
| Inhibitor instability. | 1. Prepare fresh stock solutions of this compound regularly and store them appropriately (aliquoted at -20°C or -80°C, protected from light). 2. Avoid repeated freeze-thaw cycles. | Consistent inhibitor potency across experiments. |
| Assay variability. | 1. Ensure proper mixing of reagents and consistent incubation times. 2. Include appropriate positive and negative controls in every assay. | Reliable and reproducible assay results. |
Quantitative Data
Table 1: Growth Inhibition (GI50) of this compound in Cancer Cell Lines
| Parameter | Value |
| Mean GI50 (212 cancer cell lines) | 15.5 µM |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a non-cancerous cell line.
Materials:
-
This compound
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Assessing Cell Membrane Integrity with the LDH Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Materials:
-
Commercially available LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay)
-
Treated cells in a 96-well plate
-
Lysis buffer (provided in the kit)
Procedure:
-
Prepare Controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with lysis buffer 45 minutes before the assay endpoint.
-
Vehicle control: Cells treated with the same concentration of DMSO as the highest this compound concentration.
-
-
Sample Collection:
-
Centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Stop Reaction and Read:
-
Add 50 µL of stop solution (as per the kit instructions) to each well.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the formula provided in the kit manufacturer's protocol, which typically involves subtracting background and normalizing to the maximum LDH release.
-
Protocol 3: Detecting Apoptosis with a Caspase-3/7 Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Commercially available Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Treated cells in a white-walled 96-well plate
Procedure:
-
Assay Preparation:
-
Equilibrate the plate and its contents to room temperature.
-
-
Reagent Addition:
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker for 30 seconds.
-
-
Incubation:
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound-induced DNA damage response.
References
How to address batch-to-batch variability of FEN1-IN-1
Welcome to the technical support center for FEN1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges with batch-to-batch variability of this compound and to provide guidance for achieving reproducible experimental results.
Troubleshooting Guides
This section provides answers to specific issues that users may encounter during their experiments with this compound.
Q1: We are observing inconsistent IC50 values for this compound between different lots. How can we troubleshoot this?
Inconsistent IC50 values are a primary indicator of batch-to-batch variability. This can stem from differences in compound purity, the presence of isomers with varying activity, or issues with solubility and stability. A systematic approach is necessary to identify the root cause.
Recommended Troubleshooting Workflow:
-
Physicochemical Characterization of Each Lot: Before use in biological assays, it is crucial to perform basic quality control on each new batch of this compound.
-
Biochemical Assay Validation: Directly compare the inhibitory activity of different batches on purified FEN1 enzyme.
-
Cellular Assay Validation: Assess the potency of each batch in a relevant cell-based assay.
Below is a diagram illustrating the recommended workflow for troubleshooting inconsistent IC50 values.
Optimizing FEN1-IN-1 Delivery in Animal Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the in vivo delivery of FEN1-IN-1. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Flap endonuclease 1 (FEN1), a critical enzyme in DNA replication and repair.[1][2] Specifically, FEN1 is essential for the maturation of Okazaki fragments during lagging strand DNA synthesis and participates in the long-patch base excision repair (LP-BER) pathway.[3] this compound binds to the active site of FEN1, partly through coordination with magnesium ions, thereby blocking its enzymatic activity.[1][2][4] Inhibition of FEN1 leads to an accumulation of unprocessed DNA flaps, resulting in replication fork instability, DNA damage, and activation of the ATM checkpoint signaling pathway, ultimately leading to cell death in cancer cells.[1][2][5][6]
Q2: What are the recommended starting formulations for this compound in animal models?
A2: The choice of formulation for this compound depends on the route of administration and the experimental design. Due to its likely poor aqueous solubility, several vehicle compositions can be considered. Below are some suggested starting formulations based on commercially available information for this compound and similar small molecules.
| Formulation Component | Protocol 1 (for IP/IV Injection) | Protocol 2 (for IP/Oral Gavage) | Protocol 3 (for Oral Gavage) |
| Solvent 1 | 10% DMSO | 10% DMSO | 10% DMSO |
| Solvent 2 | 40% PEG300 | 90% (20% SBE-β-CD in Saline) | 90% Corn Oil |
| Surfactant | 5% Tween-80 | - | - |
| Diluent | 45% Saline | - | - |
| Resulting Solution | Clear solution | Clear solution | Clear solution |
Note: It is crucial to prepare a clear stock solution in DMSO first and then sequentially add the other co-solvents. For in vivo experiments, it is recommended to prepare the working solution fresh on the same day.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Q3: How do I determine the optimal dose of this compound for my animal study?
Q4: What are the potential adverse effects of FEN1 inhibitors in animal models, and how can I monitor for them?
A4: While specific toxicity data for this compound is limited, in vivo studies with the FEN1 inhibitor C8 showed no evidence of weight loss or gross toxicity.[9] However, as FEN1 is involved in DNA replication in normal cells, some level of toxicity, particularly in rapidly dividing tissues, is possible.[10][11]
Monitoring for Toxicity:
-
Regularly monitor animal weight: A significant drop in body weight is a common indicator of toxicity.
-
Observe animal behavior: Look for signs of distress, lethargy, or changes in grooming habits.
-
Complete Blood Count (CBC): Analyze blood samples to check for signs of myelosuppression.
-
Serum Chemistry: Assess liver and kidney function.
-
Histopathology: At the end of the study, perform histological analysis of major organs to identify any tissue damage.
Troubleshooting Guides
Problem 1: Poor Bioavailability or Lack of Efficacy In Vivo
| Possible Cause | Troubleshooting Steps |
| Poor Solubility/Precipitation in vivo | 1. Optimize Formulation: Try the alternative formulations suggested in the FAQ section (e.g., using SBE-β-CD or corn oil).[1] 2. Particle Size Reduction: For oral formulations, consider techniques like nanosuspension to increase the surface area for dissolution.[12] 3. pH Adjustment: If this compound is ionizable, adjusting the pH of the vehicle might improve solubility.[13] |
| Rapid Metabolism (First-Pass Effect) | 1. Route of Administration: Switch from oral gavage to intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism in the liver. 2. Co-administration with Inhibitors: If the metabolic pathway is known, co-administration with an inhibitor of the relevant metabolizing enzymes (e.g., CYP enzymes) could be considered, though this adds complexity to the experiment.[14] |
| P-glycoprotein (P-gp) Mediated Efflux | 1. Co-administration with P-gp Inhibitors: Use a known P-gp inhibitor to see if it enhances the efficacy of this compound.[14] 2. In Vitro Confirmation: Use Caco-2 cell permeability assays to determine if this compound is a substrate for P-gp.[14] |
| Sub-optimal Dosing or Schedule | 1. Dose Escalation: If no toxicity is observed, gradually increase the dose. 2. Pharmacokinetic (PK) Studies: Conduct a PK study to determine the half-life of this compound in your animal model. This will inform the optimal dosing frequency. |
Problem 2: Observed Toxicity in Animal Models
| Possible Cause | Troubleshooting Steps |
| On-Target Toxicity in Healthy Tissues | 1. Reduce Dose: Lower the dose to a level that is still effective against the tumor but better tolerated by the animal. 2. Adjust Dosing Schedule: Instead of daily dosing, try an intermittent schedule (e.g., every other day or twice a week) to allow for recovery of healthy tissues. |
| Vehicle-Related Toxicity | 1. Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-induced toxicity. 2. Alternative Formulation: If the vehicle is suspected to be the cause, try a different formulation with better biocompatibility. |
| Off-Target Effects of this compound | 1. Use a Structurally Different Inhibitor: If possible, use another FEN1 inhibitor with a different chemical scaffold to confirm that the observed anti-tumor effect and toxicity are due to FEN1 inhibition.[13] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) appropriate for the cancer cell line being used.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
This compound Formulation: Prepare the this compound formulation fresh daily using one of the protocols described in the FAQ section.
-
Administration: Administer this compound via the chosen route (e.g., oral gavage or IP injection) at the predetermined dose and schedule. The control group should receive the vehicle only.
-
Data Collection:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health daily.
-
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for FEN1 target engagement, immunohistochemistry for proliferation markers).
Visualizations
Caption: FEN1's role in DNA replication and repair and the inhibitory action of this compound.
References
- 1. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. esrf.fr [esrf.fr]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 7. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Draining the FEN1s for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Okazaki fragments - Wikipedia [en.wikipedia.org]
- 10. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
How to interpret unexpected results in FEN1-IN-1 assays
Welcome to the technical support center for FEN1-IN-1 assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Flap Endonuclease 1 (FEN1). It binds to the active site of FEN1, and its inhibitory action is partly achieved through the coordination of essential magnesium ions (Mg²⁺) within the active site.[1] This binding prevents the substrate DNA from entering the catalytic site, thereby blocking the nuclease activity of FEN1.[2] In a cellular context, inhibition of FEN1 by this compound disrupts DNA replication and repair processes, leading to the initiation of a DNA damage response (DDR), activation of the ATM checkpoint signaling pathway, and can ultimately trigger cell death.[3]
Q2: Why is there a significant discrepancy between the biochemical (IC₅₀) and cellular (EC₅₀) potencies of this compound?
A2: It is common to observe that the effective concentration in cellular assays (EC₅₀) is significantly higher than the inhibitory concentration in biochemical assays (IC₅₀). For instance, N-hydroxyurea-based inhibitors have shown IC₅₀ values in the nanomolar range in biochemical assays but EC₅₀ values in the micromolar range in cellular thermal shift assays (CETSA).[2][4] This discrepancy can be attributed to several factors:
-
Cell Permeability: The compound may have limited ability to cross the cell membrane and the nuclear membrane to reach its target.
-
Nonspecific Protein Binding: The inhibitor may bind to other cellular proteins, reducing its effective concentration available to inhibit FEN1.[4]
-
High Local Target Concentration: FEN1 concentration can be very high within specific cellular compartments, such as replication forks during the S-phase, requiring a higher concentration of the inhibitor to achieve effective target engagement.[2]
-
Efflux Pumps: Cancer cells can actively pump out small molecules, reducing the intracellular concentration of the inhibitor.
Q3: Does this compound have off-target effects?
A3: Yes, this compound and other N-hydroxyurea-based inhibitors may exhibit off-target activity against other members of the 5'-nuclease superfamily that share structural similarities in their active sites.[4] The most notable off-target is Exonuclease 1 (EXO1).[1][4] It is crucial to consider this when interpreting cellular phenotypes, as the observed effects may result from the inhibition of both FEN1 and EXO1.[1]
Q4: How does the genetic background of a cell line affect its sensitivity to this compound?
A4: The sensitivity of cancer cell lines to FEN1 inhibition is highly dependent on their DNA damage response (DDR) capabilities. FEN1 has synthetic lethal interactions with several key DDR genes.[2][3] Cells with pre-existing defects in homologous recombination (HR), such as those with mutations in BRCA1, BRCA2, MRE11A, or ATM, are often hypersensitive to FEN1 inhibitors.[3][5] This is because inhibiting FEN1 in these already compromised cells creates a dependency on alternative, often error-prone, repair pathways, leading to catastrophic DNA damage and cell death.
Troubleshooting Guide for Unexpected Results
This guide addresses common unexpected outcomes in both biochemical and cellular this compound assays.
Part 1: Biochemical Assays (e.g., FRET, Fluorescence Polarization, Gel-Based Cleavage)
Issue 1: No or Very Low FEN1 Activity in Positive Controls
If your positive control (FEN1 enzyme without inhibitor) shows little to no cleavage of the DNA substrate, consider the following causes and solutions.
| Potential Cause | Recommended Solution |
| Incorrect Mg²⁺ Concentration | FEN1 activity is critically dependent on Mg²⁺. Optimal cleavage typically occurs between 1-10 mM.[6] Concentrations above 20-25 mM can be inhibitory.[7][8] Verify the final Mg²⁺ concentration in your reaction buffer. |
| High Salt Concentration | FEN1 activity is highly sensitive to salt. Nuclease activity is significantly reduced at NaCl or KCl concentrations of 50 mM and higher.[6][9] Prepare reaction buffers with low salt concentrations (ideally below 50 mM).[9] |
| FEN1 Protein Instability/Aggregation | FEN1 can be prone to aggregation and instability, which reduces its activity.[10] Ensure proper storage of the enzyme at -80°C in appropriate buffers. Avoid repeated freeze-thaw cycles. Centrifuge the enzyme stock briefly before use to pellet any aggregates. |
| Substrate Degradation or Improper Annealing | The DNA substrate may be degraded or improperly annealed. Verify substrate integrity on a denaturing gel. Ensure the annealing buffer and protocol are optimal for forming the correct flap structure. |
| Incorrect DNA Substrate Design | FEN1 has a strong preference for a double-flap substrate with a 1-nucleotide 3' flap.[6] Substrates lacking this feature will be cleaved much less efficiently.[11] Confirm that your substrate design is optimal for FEN1. |
Issue 2: High Variability or Inconsistent IC₅₀ Values for this compound
If you observe significant well-to-well or day-to-day variability in your inhibition data, investigate these potential issues.
| Potential Cause | Recommended Solution |
| Compound Precipitation | This compound may precipitate at higher concentrations, especially if the DMSO stock is not properly diluted into the aqueous assay buffer. Visually inspect wells for precipitation. Lower the final DMSO concentration (typically ≤1%). |
| Assay Artifacts (False Positives/Negatives) | Some compounds can interfere with the assay technology itself (e.g., fluorescence quenching/enhancement). Run a control where the inhibitor is added after the reaction has been stopped to check for interference with the readout.[11] |
| Inhibitor Instability | The inhibitor may be unstable in the assay buffer over the course of the experiment. Minimize pre-incubation times where possible or assess inhibitor stability under assay conditions. |
| Inconsistent Pipetting | Small volumes used in high-throughput assays (e.g., 1536-well plates) are prone to pipetting errors.[11] Ensure pipettes are calibrated and use appropriate, high-quality tips. |
Part 2: Cellular Assays (e.g., Cell Viability, Colony Formation, DNA Damage)
Issue 3: this compound Shows Lower-Than-Expected Potency or No Effect
If the inhibitor does not reduce cell viability or induce the expected phenotype (e.g., γH2AX foci) at anticipated concentrations, consider these factors.
| Potential Cause | Recommended Solution |
| Cell Line is Resistant | The chosen cell line may not have defects in DDR pathways that would confer sensitivity.[3] Use a cell line known to be sensitive (e.g., HCT-116 which is MRE11A deficient, or a BRCA-mutant line) as a positive control.[3] |
| Insufficient Treatment Duration | The effects of FEN1 inhibition, such as replication fork collapse and accumulation of DNA damage, are time-dependent. Extend the treatment duration (e.g., from 24 hours to 72 hours or longer for colony formation assays). |
| Low Target Engagement | As discussed in FAQ #2, cellular EC₅₀ can be much higher than biochemical IC₅₀. Perform a dose-response experiment over a wider concentration range (e.g., up to 30 µM).[1] A cellular thermal shift assay (CETSA) can directly confirm target engagement in cells.[2][4] |
| Compound Degradation in Media | The inhibitor may be unstable in cell culture media over long incubation periods. Consider replenishing the media with fresh inhibitor during long-term experiments. |
Issue 4: High Toxicity in Control (DMSO-Treated) Cells
If you observe significant cell death in your vehicle control group, this can mask the specific effects of the inhibitor.
| Potential Cause | Recommended Solution |
| High Final DMSO Concentration | DMSO is toxic to most cell lines at concentrations above 0.5-1%. Calculate and verify the final DMSO concentration in your culture wells. Perform a DMSO toxicity curve for your specific cell line. |
| Unhealthy Initial Cell Culture | Cells that are over-confluent, have a high passage number, or are otherwise stressed will be more sensitive to DMSO and other manipulations. Ensure you are using healthy, low-passage cells seeded at an appropriate density. |
| Contamination | Microbial contamination can cause widespread cell death. Regularly check cultures for signs of contamination and perform mycoplasma testing. |
Visualizing Experimental Workflows and Pathways
FEN1 Biochemical Assay Troubleshooting Logic
Caption: Troubleshooting workflow for biochemical FEN1 assays.
FEN1 Inhibition and DNA Damage Response Pathway
Caption: Cellular consequences of FEN1 inhibition by this compound.
Experimental Protocols
Protocol 1: Fluorogenic FEN1 Cleavage Assay
This protocol is adapted from methods developed for high-throughput screening of FEN1 inhibitors.[12]
1. Materials:
-
FEN1 Reaction Buffer (1X): 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.[12]
-
Recombinant Human FEN1 Protein: Stored at -80°C.
-
Fluorogenic DNA Substrate: A double-flap DNA substrate with a fluorophore (e.g., 6-TAMRA) on the 5'-end of the cleavable flap and a quencher (e.g., BHQ-2) on the 3'-end of the adjacent flap.[12]
-
This compound: Stock solution in 100% DMSO.
-
Assay Plate: 384-well, black, solid-bottom plate.
-
Plate Reader: Capable of kinetic fluorescence measurements (e.g., Excitation: 525 nm, Emission: 598 nm).[12]
2. Method:
-
Prepare serial dilutions of this compound in DMSO. Then, dilute into FEN1 Reaction Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
In a 384-well plate, add the diluted this compound or vehicle control (buffer with DMSO).
-
Add recombinant FEN1 protein to all wells except the "no-enzyme" controls. A typical final concentration is 3-20 nM, which should be optimized for a robust signal window.[12]
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[12]
-
Initiate the reaction by adding the fluorogenic DNA substrate to all wells. A typical final concentration is 50 nM.[12]
-
Immediately place the plate in a plate reader and begin kinetic measurements, collecting data every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase). Plot the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀.
Protocol 2: Cellular Viability Assay (MTS/MTT)
This protocol assesses the effect of this compound on the metabolic activity and proliferation of cancer cells.
1. Materials:
-
Cell Line: A relevant cancer cell line (e.g., HCT-116, SW620, or a BRCA-deficient line).
-
Culture Medium: Appropriate for the chosen cell line, supplemented with FBS and antibiotics.
-
This compound: Stock solution in 100% DMSO.
-
Assay Plate: 96-well, clear-bottom tissue culture plate.
-
MTS or MTT Reagent: (e.g., CellTiter 96 AQueous One Solution).
-
Plate Reader: Capable of measuring absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
2. Method:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Create a dose-response range (e.g., 0.1 µM to 30 µM). Include a vehicle control (medium with the highest equivalent concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
After incubation, add the MTS/MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C to allow for color development.
-
Measure the absorbance using a plate reader.
-
Data Analysis: Blank-subtract the absorbance values. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. esrf.fr [esrf.fr]
- 3. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 4. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct roles of two Mg2+ binding sites in regulation of murine flap endonuclease-1 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Does the XPA–FEN1 Interaction Concern to Nucleotide Excision Repair or Beyond? [mdpi.com]
- 10. Biological activity of Arabidopsis flap endonuclease 1 (FEN1) is modulated by nuclear factors that inhibit its aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating In Vivo Studies with FEN1-IN-1: A Technical Support Guide
For researchers and drug development professionals embarking on in vivo studies with the FEN1 inhibitor, FEN1-IN-1, this guide provides a comprehensive technical support center. It offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the refinement of a safe and efficacious dosage regimen.
Frequently Asked Questions (FAQs)
Q1: I cannot find a previously published in vivo dose for this compound. What is a recommended starting point?
A1: Currently, there is a lack of publicly available literature detailing specific in vivo dosages for this compound. Therefore, it is crucial to perform initial dose-finding studies. A rational approach is to begin with a dose escalation study to determine the Maximum Tolerated Dose (MTD). The starting dose for such a study can be estimated from its in vitro efficacy. This compound has a reported mean GI50 of 15.5 μM across 212 cell lines.[1] This in vitro potency can be used in allometric scaling calculations or by starting with a low dose (e.g., 1-5 mg/kg) and escalating until signs of toxicity are observed.
Q2: this compound has poor aqueous solubility. How should I formulate it for in vivo administration?
A2: Proper formulation is critical for achieving adequate bioavailability and consistent results. For poorly soluble compounds like this compound, a common approach is to use a co-solvent system. A recommended vehicle for this compound for intraperitoneal (IP) or oral (PO) administration could be a mixture of DMSO, PEG300, Tween-80, and saline. It is essential to ensure the final concentration of DMSO is kept low (typically under 5%) to minimize vehicle-induced toxicity. Always prepare the formulation fresh daily and visually inspect for any precipitation before administration.
Q3: What are the expected biological effects of this compound in vivo?
A3: this compound is a small molecule inhibitor of Flap endonuclease 1 (FEN1), a key enzyme in DNA replication and repair.[1] Inhibition of FEN1 leads to an accumulation of unprocessed Okazaki fragments and stalled replication forks, inducing a DNA damage response.[1] This can activate the ATM checkpoint signaling pathway, leading to phosphorylation of H2AX and ubiquitination of FANCD2.[1] In cancer models, particularly those with existing defects in DNA repair pathways (e.g., BRCA1/2 mutations), this can lead to synthetic lethality and tumor growth inhibition.
Q4: How can I monitor the in vivo efficacy of this compound?
A4: Efficacy can be assessed through several methods depending on the animal model. In tumor xenograft models, this typically involves regular measurement of tumor volume and weight. At the end of the study, tumors can be excised for pharmacodynamic (PD) analysis. This may include Western blotting or immunohistochemistry to assess the levels of downstream markers of FEN1 inhibition, such as γH2AX, or to confirm target engagement.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is designed to be a specific inhibitor, the potential for off-target effects should always be considered. It is advisable to include assessments for general toxicity, such as monitoring animal body weight, clinical signs of distress (e.g., ruffled fur, lethargy), and at the study endpoint, performing histopathological analysis of major organs.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in tumor growth inhibition between animals. | Inconsistent formulation or administration. | Ensure the formulation is homogenous and prepared fresh daily. Standardize the administration technique (e.g., consistent injection volume and site for IP injections). |
| Animal health and stress. | Ensure all animals are healthy and properly acclimatized before starting the experiment. Minimize stress during handling and dosing. | |
| No observable anti-tumor effect. | Insufficient dosage or bioavailability. | Perform a dose-escalation study to determine if a higher, well-tolerated dose can be administered. Conduct pharmacokinetic (PK) studies to assess drug exposure in plasma and tumor tissue. |
| Inappropriate animal model. | Confirm that the tumor cell line used is sensitive to FEN1 inhibition in vitro. Consider using cell lines with known DNA repair deficiencies that may confer sensitivity. | |
| Signs of toxicity at the intended therapeutic dose (e.g., weight loss, lethargy). | Dose is above the MTD. | Reduce the dose or the frequency of administration. Conduct a formal MTD study to establish a safe dose range. |
| Vehicle-related toxicity. | Include a vehicle-only control group to assess the toxicity of the formulation itself. If the vehicle is toxic, explore alternative formulations. |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol describes the preparation of a 1 mg/mL solution of this compound in a co-solvent vehicle suitable for intraperitoneal (IP) or oral gavage (PO) administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution by dissolving this compound in 100% DMSO to a concentration of 10 mg/mL.
-
To prepare the final dosing solution, add the solvents sequentially in the following ratio: 10% DMSO (from the stock solution), 40% PEG300, 5% Tween-80, and 45% Saline.
-
For example, to prepare 1 mL of a 1 mg/mL solution:
-
Add 100 µL of the 10 mg/mL this compound stock in DMSO to a sterile microcentrifuge tube.
-
Add 400 µL of PEG300 and vortex thoroughly.
-
Add 50 µL of Tween-80 and vortex thoroughly.
-
Add 450 µL of sterile saline and vortex until the solution is clear and homogenous.
-
-
If any precipitation is observed, gently warm the solution or sonicate briefly to aid dissolution.
-
Prepare this formulation fresh before each administration.
Protocol 2: Maximum Tolerated Dose (MTD) Study in Mice
This protocol outlines a dose-escalation study to determine the MTD of this compound in mice.
Materials:
-
Healthy, age-matched mice (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old.
-
This compound formulated as described in Protocol 1.
-
Vehicle control (formulated without this compound).
-
Animal balance.
-
Calipers (for tumor models).
-
Appropriate caging and husbandry supplies.
Procedure:
-
Acclimatize animals for at least one week before the study begins.
-
Randomly assign animals to dose cohorts (n=3-5 per group).
-
Based on in vitro data, select a starting dose (e.g., 1 mg/kg).
-
Administer this compound or vehicle control via the intended route (e.g., IP or PO) daily for a set period (e.g., 5-14 days).
-
Monitor animals daily for:
-
Body weight changes (a loss of >15-20% is a common endpoint).
-
Clinical signs of toxicity (e.g., ruffled fur, hunched posture, lethargy, diarrhea). A scoring system can be implemented.
-
Food and water intake.
-
-
If no significant toxicity is observed in a dose cohort, escalate the dose in the next cohort (e.g., by a factor of 1.5-2).
-
The MTD is defined as the highest dose that does not induce significant toxicity (e.g., <15% body weight loss and no severe clinical signs).
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of FEN1 inhibition by this compound.
Caption: Experimental workflow for determining the Maximum Tolerated Dose (MTD).
Caption: A logical relationship diagram for troubleshooting in vivo studies.
References
Technical Support Center: Overcoming Resistance to FEN1-IN-1 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the FEN1 inhibitor, FEN1-IN-1, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Flap endonuclease 1 (FEN1). FEN1 is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair (LP-BER).[1][2] this compound binds to the active site of FEN1, coordinating with magnesium ions that are essential for its enzymatic activity, thereby blocking the entry of its substrate and inhibiting its function.[3] This inhibition leads to an accumulation of DNA damage, activation of the DNA damage response, and can ultimately induce cell death in cancer cells.[4]
Q2: My cancer cell line, initially sensitive to this compound, has developed resistance. What are the potential mechanisms?
A2: Acquired resistance to FEN1 inhibitors can arise through several mechanisms, primarily involving the upregulation of compensatory DNA repair pathways. Key observed mechanisms include:
-
Reactivation of Homologous Recombination (HR): In BRCA2-deficient cancer cells that are initially sensitive to FEN1 inhibition, resistance can develop through the re-expression and functional restoration of BRCA2. This restores the cell's ability to repair DNA double-strand breaks (DSBs) induced by FEN1 inhibition.[5][6]
-
Upregulation of Base Excision Repair (BER) Proteins: Resistant cells may overexpress key BER proteins such as DNA Polymerase Beta (POLβ) and X-ray repair cross-complementing protein 1 (XRCC1).[5][6] POLβ can compensate for FEN1 loss in the LP-BER pathway, while XRCC1 is a crucial scaffold protein in BER.
Q3: How can I confirm if my cell line has developed resistance to this compound?
A3: You can confirm resistance by performing a dose-response assay (e.g., MTT or CellTiter-Glo) and comparing the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) value of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50/GI50 value (typically 3-fold or more) indicates acquired resistance.
Troubleshooting Guides
Issue 1: Decreased sensitivity to this compound in a previously sensitive cell line.
Potential Cause: Development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve with this compound to determine the GI50 value and compare it to the parental cell line.
-
Investigate Molecular Mechanisms:
-
Assess BRCA2 Status: If using a BRCA2-mutant cell line, perform Western blotting or qPCR to check for the re-expression of BRCA2 protein or mRNA in the resistant cells.[5][6]
-
Evaluate BER Protein Levels: Use Western blotting to assess the expression levels of POLβ and XRCC1 in both sensitive and resistant cell lines.[5][6]
-
-
Implement Strategies to Overcome Resistance:
-
Combination Therapy: Explore synergistic effects by combining this compound with other DNA damage response inhibitors. A particularly effective combination is with PARP inhibitors (PARPi), especially in cells that have developed resistance to PARPi.[6][7][8]
-
Targeting Compensatory Pathways: If upregulation of POLβ is observed, consider co-treatment with a POLβ inhibitor.
-
Issue 2: High intrinsic resistance to this compound in a new cancer cell line.
Potential Cause: The cell line may possess inherent characteristics that confer resistance.
Troubleshooting Steps:
-
Assess DNA Repair Capacity: Characterize the status of key DNA repair pathways in your cell line, particularly Homologous Recombination (HR) and Base Excision Repair (BER). Cells proficient in these pathways may be less susceptible to FEN1 inhibition alone.
-
Explore Synthetic Lethality: FEN1 inhibitors show increased efficacy in cells with defects in HR, such as those with BRCA1 or BRCA2 mutations.[9][10] If your cell line is HR-proficient, single-agent this compound may be less effective.
-
Consider Combination Approaches: Even in intrinsically resistant cells, FEN1 inhibitors can be used to sensitize them to other agents. For example, combining this compound with cisplatin (B142131) has been shown to overcome resistance to platinum-based chemotherapy.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on FEN1 inhibitor sensitivity and resistance.
Table 1: Growth Inhibition of FEN1 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | FEN1 Inhibitor | Mean GI50 (µM) |
| 212 cell lines (average) | Various | This compound (compound 1) | 15.5 |
| 195 cell lines (average) | Various | Compound 3 (N-hydroxyurea series) | 9.0 |
Data sourced from a high-throughput screen of cancer cell lines.[2]
Table 2: Synergistic Effect of FEN1 Inhibition with a PARP Inhibitor
| Cell Line | Genotype | Combination | Combination Index (CI) | Synergy Level |
| HCC1395-OlaR | BRCA2-mutant, Olaparib-resistant | LNT1 (FEN1/EXO1 inhibitor) + Talazoparib (PARPi) | 0.20 | Strong Synergy |
A Combination Index (CI) < 1 indicates synergy. A CI value of 0.20 suggests a strong synergistic interaction between the two inhibitors.[6][7]
Key Experimental Protocols
Generation of FEN1 Inhibitor-Resistant Cell Lines
This protocol describes a general method for developing cell lines with acquired resistance to a FEN1 inhibitor.
-
Initial Treatment: Culture the parental cancer cell line in the presence of the FEN1 inhibitor at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of the FEN1 inhibitor in a stepwise manner. Allow the cells to recover and resume normal proliferation at each new concentration before proceeding to the next.
-
Selection of Resistant Clones: After several months of continuous culture with escalating doses, the surviving cell population will be enriched for resistant cells.
-
Characterization: Isolate single-cell clones and expand them. Confirm their resistance by determining the IC50 of the FEN1 inhibitor and comparing it to the parental cell line.
-
Molecular Analysis: Analyze the resistant clones for potential mechanisms of resistance, such as the re-expression of BRCA2 or upregulation of POLβ and XRCC1, using Western blotting and qPCR.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with a FEN1 inhibitor, alone or in combination with another agent.
-
Cell Seeding: Plate a known number of single cells into 6-well plates. The seeding density should be optimized for each cell line to yield approximately 50-100 colonies per plate in the untreated control.
-
Drug Treatment: Allow cells to attach overnight, then treat with the FEN1 inhibitor and/or a second drug at various concentrations.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with a methanol/acetic acid solution, and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies (defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to the plating efficiency of the untreated control.
Western Blot Analysis for DNA Repair Proteins
This protocol is for detecting changes in the expression of proteins like BRCA2, POLβ, and XRCC1.
-
Protein Extraction: Lyse the parental and FEN1 inhibitor-resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for BRCA2, POLβ, XRCC1, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between the sensitive and resistant cell lines.
Signaling Pathways and Experimental Workflows
Mechanism of Acquired Resistance to FEN1 Inhibitor
References
- 1. mdpi.com [mdpi.com]
- 2. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 3. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes. — Department of Oncology [oncology.ox.ac.uk]
- 5. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting FEN1/EXO1 to enhance efficacy of PARP inhibition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Targeting FEN1/EXO1 to enhance efficacy of PARP inhibition in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. Draining the FEN1s for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overexpression of Flap Endonuclease 1 Correlates with Enhanced Proliferation and Poor Prognosis of Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
How to ensure complete dissolution of FEN1-IN-1 for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete dissolution of FEN1-IN-1 for reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The highly recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It can achieve a high concentration of up to 250 mg/mL.[1][2] For optimal results, it is critical to use newly opened, non-hygroscopic DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1][3][4]
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A2: If you observe precipitation or incomplete dissolution, gentle warming and/or sonication can be used to facilitate the process.[1][3][5] Ensure you are using a fresh, anhydrous grade of DMSO.
Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A3: Direct dissolution in aqueous solutions is not recommended due to the compound's low water solubility. A concentrated stock solution should first be prepared in DMSO and then serially diluted to the final working concentration in your aqueous buffer or media.
Q4: How should I store my this compound stock solution?
A4: To prevent degradation from repeated freeze-thaw cycles, you should aliquot the stock solution into smaller, single-use volumes.[5] Store these aliquots in sealed vials, protected from moisture and light, at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (6 months to 2 years).[3][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | 1. DMSO has absorbed moisture (hygroscopic). 2. Incorrect solvent used. 3. Concentration is too high for storage conditions. | 1. Use a fresh, newly opened bottle of anhydrous DMSO.[1][2] 2. Confirm DMSO is the solvent being used. 3. Prepare a less concentrated stock solution. |
| Precipitate forms after dilution in aqueous media | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. | 1. Increase the percentage of DMSO in the final solution (be mindful of cell toxicity). 2. Use a lower final concentration of this compound. 3. For in vivo studies, consider using a formulation with co-solvents like PEG300 and Tween-80.[1][2] |
| Inconsistent experimental results | 1. Incomplete dissolution of the compound. 2. Degradation of the compound due to improper storage. | 1. Visually inspect the stock solution for any particulate matter before use. If present, use sonication to aid dissolution.[1] 2. Ensure stock solutions are properly aliquoted and stored at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles. |
Quantitative Solubility Data
In Vitro Solubility
| Solvent | Maximum Concentration | Molar Equivalent | Notes |
| DMSO | 250 mg/mL | 752.26 mM | Requires sonication; use of fresh, non-hygroscopic DMSO is critical.[1][2] |
| 0.1N NaOH (aq) | Soluble | - | Data on maximum concentration not specified.[6] |
In Vivo Formulations
The following formulations can achieve a clear solution with a solubility of at least 2.08 mg/mL (6.26 mM).[1][2]
| Protocol | Composition |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) |
| 3 | 10% DMSO, 90% Corn Oil |
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the required mass of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 0.3009 mL of DMSO to 1 mg of this compound).[2]
-
Vortex the solution thoroughly.
-
If particulates are visible, place the tube in an ultrasonic bath until the solution is clear.[1]
-
Aliquot the clear solution into single-use tubes and store at -20°C or -80°C.
The following diagram illustrates the workflow for preparing a this compound stock solution.
FEN1 Signaling and Inhibition Pathway
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, primarily involved in Okazaki fragment maturation and long-patch base excision repair (LP-BER).[7][8] The inhibition of FEN1 by compounds like this compound disrupts these processes, leading to replication fork instability and the accumulation of DNA damage.[1][9] This damage activates the ATM checkpoint signaling pathway, resulting in the phosphorylation of histone H2AX (γH2AX) and ubiquitination of FANCD2, which are key markers of a DNA damage response.[1][9]
The diagram below outlines the signaling cascade initiated by FEN1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
Best practices for handling and storing FEN1-IN-1 to maintain potency
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing FEN1-IN-1 to maintain its potency and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound powder should be stored at -20°C for up to one year or at -80°C for up to two years.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is highly soluble in DMSO, up to 250 mg/mL.[1][2] For optimal results, use freshly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.
Q3: How should I store the this compound stock solution?
A3: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.[3][4]
Q4: Can I prepare a working solution in an aqueous buffer?
A4: Direct dissolution in aqueous buffers is not recommended due to the poor water solubility of this compound. For cell-based assays, the DMSO stock solution should be diluted to the final desired concentration in the cell culture medium immediately before use.
Q5: Are there established formulations for in vivo studies?
A5: Yes, several formulations using co-solvents have been established to achieve a clear solution for in vivo experiments. It is recommended to prepare these working solutions fresh on the day of use.
Troubleshooting Guide
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Precipitation can occur, especially when preparing aqueous working solutions from a DMSO stock. If you observe cloudiness or precipitation:
-
Sonication: Gently sonicate the solution to aid dissolution.[1]
-
Warming: Briefly warm the solution.
-
Fresh Solvent: Ensure you are using anhydrous DMSO for your stock solution, as absorbed moisture can reduce solubility.[5]
-
Co-solvents: For in vivo preparations, ensure the co-solvents are added in the specified order and mixed thoroughly at each step.[1]
Q2: I am not observing the expected inhibitory effect in my cell-based assay. What could be the reason?
A2: Several factors could contribute to a lack of efficacy:
-
Compound Potency: Ensure the this compound has been stored correctly and is within its recommended shelf life to rule out degradation.
-
Cell Line Sensitivity: The sensitivity to this compound can vary between cell lines. The mean GI50 across 212 cell lines was reported to be 15.5 µM after 3 days of treatment.[1][2] Consider performing a dose-response curve to determine the optimal concentration for your specific cell line.
-
Experimental Duration: The inhibitory effects and downstream cellular responses, such as DNA damage, may be time-dependent. An incubation time of 24 hours has been shown to induce a DNA damage response in some cell lines.[1][2]
-
Off-Target Effects: this compound can also inhibit EXO1, which may influence the observed phenotype.[1][2]
Q3: I am seeing unexpected cytotoxicity in my experiments. How can I address this?
A3: this compound can induce cytotoxicity, particularly in cell lines with deficiencies in DNA repair pathways like MRE11A.[1][2]
-
Concentration Optimization: Reduce the concentration of this compound to the lowest effective dose for your experimental goals.
-
DMSO Control: Ensure you have a vehicle control (DMSO) at the same final concentration as your this compound treatment to account for any solvent-induced toxicity.
-
Incubation Time: Shorten the incubation time to minimize cytotoxic effects while still observing the desired inhibition.
Data Presentation
Table 1: Storage Recommendations for this compound
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 1 Year |
| Powder | -80°C | 2 Years |
| Stock Solution (in DMSO) | -20°C | 1 Month |
| Stock Solution (in DMSO) | -80°C | 6 Months |
Table 2: Solubility of this compound
| Solvent | Maximum Solubility | Notes |
| DMSO | 250 mg/mL | Use of ultrasonic may be necessary. |
Table 3: In Vivo Formulations for this compound
| Protocol | Composition | Resulting Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (Clear Solution) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (Clear Solution) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (Clear Solution) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add the calculated volume of DMSO based on the molecular weight of 332.33 g/mol ).
-
Vortex the solution until the compound is completely dissolved. Gentle sonication can be used if necessary.
-
Aliquot the stock solution into single-use vials and store as recommended in Table 1.
Protocol 2: In Vitro FEN1 Inhibition Assay (General Workflow)
-
Reaction Buffer Preparation: Prepare a suitable reaction buffer, for example, 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, and 1 mM DTT.
-
Enzyme and Inhibitor Incubation: In a microplate, add the desired concentrations of this compound (diluted from the DMSO stock) to the reaction buffer. Add purified FEN1 enzyme and incubate for a specified period (e.g., 10 minutes on ice) to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding a fluorescently labeled DNA flap substrate.
-
Signal Detection: Measure the fluorescence signal over time using a plate reader at the appropriate excitation and emission wavelengths. The inhibition of FEN1 activity will result in a decreased rate of fluorescence increase.
-
Controls: Include no-enzyme controls (substrate and buffer only) and vehicle controls (enzyme, substrate, and DMSO).
Visualizations
Caption: this compound signaling pathway.
Caption: In vitro FEN1 inhibition assay workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to FEN1 Inhibitors: Benchmarking FEN1-IN-1
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of FEN1-IN-1 against other known Flap Endonuclease 1 (FEN1) inhibitors, supported by experimental data. FEN1 is a critical enzyme in DNA replication and repair, making it a promising target for cancer therapy.
Introduction to FEN1 Inhibition
Flap Endonuclease 1 (FEN1) is a structure-specific nuclease essential for several DNA metabolic pathways, including Okazaki fragment maturation during DNA replication and long-patch base excision repair (LP-BER).[1][2] Its overexpression in various cancers, such as breast, prostate, and lung cancer, is linked to genomic instability and resistance to chemotherapy.[3][4] Consequently, inhibiting FEN1 activity presents a strategic approach for anticancer therapeutics, particularly in cancers with existing DNA damage response (DDR) defects, where it can induce synthetic lethality.[3][5]
Overview of this compound
This compound is a potent and selective small molecule inhibitor of FEN1.[6] It has been shown to bind to the active site of FEN1, partly through the coordination of Mg2+ ions, thereby blocking the enzyme's function.[7] This inhibition triggers a DNA damage response, activating the ATM checkpoint signaling pathway and leading to replication fork instabilities, which can result in cell death, especially in cancer cells with compromised DNA repair mechanisms.[7][8]
Comparative Performance of FEN1 Inhibitors
This section provides a quantitative comparison of this compound with other notable FEN1 inhibitors based on their half-maximal inhibitory concentration (IC50) and other reported metrics.
| Inhibitor | IC50 (FEN1) | Other Targets/Selectivity | Key Cellular Effects | Reference |
| This compound | 11 nM | Inhibits EXO1 with equal potency; >1,000-fold specificity over XPG. | Induces DNA damage response, activates ATM checkpoint, sensitizes bladder cancer cells to MMS and temozolomide. | [6] |
| N-hydroxyurea Compound 1 | Not specified | --- | Binds to FEN1 in the presence or absence of DNA substrate (mixed non-competitive/competitive model). | [8] |
| N-hydroxyurea Compounds 2 & 3 | Not specified | --- | Inhibit FEN1 activity through a competitive model with the substrate. | [8] |
| FEN1-IN-4 | Not specified | --- | Used in fluorescence-based FEN1 activity assays. | [9] |
| FEN1-IN-SC13 | Not specified | --- | Specifically inhibits FEN1 activity with cytotoxicity in MCF7 cells; interferes with DNA replication and repair. | [10] |
| C8 | Not specified | --- | Shows greater sensitivity in BRCA2-mutant cells compared to BRCA2-revertant cells. | [11] |
| BSM-1516 | Not specified | Highly potent and selective. | Demonstrates synergy with PARP, PARG, USP1, and ATR inhibitors; induces cell cycle arrest and DNA damage signaling in BRCA2-deficient cells. | [4] |
Mechanism of Action and Cellular Response
FEN1 inhibitors, including this compound, function by obstructing the catalytic activity of the FEN1 enzyme. Crystallographic studies of N-hydroxyurea compounds reveal that they bind to the active site and coordinate with the essential Mg2+ ions, physically blocking the DNA substrate from entering the catalytic site.[12]
The cellular consequence of FEN1 inhibition is the accumulation of unprocessed DNA flap structures, leading to replication stress and the formation of DNA double-strand breaks (DSBs).[2][8] This, in turn, activates DNA damage response pathways.
Experimental Protocols
Fluorescence-Based FEN1 Nuclease Activity Assay
This assay is commonly used to screen for FEN1 inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 4. kuickresearch.com [kuickresearch.com]
- 5. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes. — Department of Oncology [oncology.ox.ac.uk]
- 6. This compound (FEN1i-1, LNT1) | FEN1/EXO1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 9. Video: Fluorescence-Based Detection of FEN1 Nuclease Activity and Screening of Small-Molecule Inhibitors [jove.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pnas.org [pnas.org]
- 12. esrf.fr [esrf.fr]
Evaluating FEN1-IN-1: A Comparative Guide to a Novel Cancer Therapeutic Target
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of FEN1-IN-1 across various cancer cell lines, benchmarked against other known Flap Endonuclease 1 (FEN1) inhibitors. The information is supported by experimental data and detailed methodologies to aid in the evaluation and potential application of this compound in cancer research.
FEN1 is a critical enzyme in DNA replication and repair, making it an attractive target for anticancer therapies. Its inhibition can lead to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells that already have deficiencies in other DNA repair pathways. This compound is a small molecule inhibitor that binds to the active site of FEN1, coordinating magnesium ions and triggering a DNA damage response.[1] This guide synthesizes available data to present a clear picture of its performance.
Comparative Efficacy of FEN1 Inhibitors
The efficacy of FEN1 inhibitors, including this compound, has been evaluated across a wide range of cancer cell lines. The following tables summarize the available quantitative data, primarily presented as GI50 (concentration for 50% growth inhibition) and IC50/EC50 (concentration for 50% inhibition/effect). It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Inhibitor | Cancer Cell Line(s) | Efficacy (GI50/IC50/EC50) | Key Findings & Notes |
| This compound | 212 cancer cell lines | Mean GI50: 15.5 μM[2] | Broad-spectrum activity. Induces a DNA damage response and activates the ATM checkpoint signaling pathway.[1][2] |
| HeLa (MRE11A deficient) | Increased sensitivity compared to MRE11A proficient cells[2] | Demonstrates synthetic lethality with MRE11A deficiency. | |
| SW620, HCT-116 | Induces DNA damage response at 0-10 μM[2] | Inhibits both FEN1 and EXO1 function. | |
| FEN1-IN-4 | Breast cancer cell lines | Not specified quantitatively in the provided results | Induces cell death, senescence, and G2/M cell cycle arrest.[3] |
| BSM-1516 | DLD1 (BRCA2 deficient) | EC50: 350 nM[4] | ~15-fold more sensitive than BRCA2-wild-type cells.[4] |
| DLD1 (BRCA2 wild-type) | EC50: 5 µM[4] | Highlights the synthetic lethal interaction with BRCA2 deficiency.[4] | |
| N-hydroxyurea series inhibitors | Colorectal and gastric cancer cell lines with microsatellite instability (MSI) | Enriched for sensitivity[1][5] | Shows synthetic lethality with MRE11A mutations often found in MSI cancers.[1] |
Mechanism of Action and Signaling Pathway
FEN1 plays a crucial role in two primary cellular processes: Okazaki fragment maturation during DNA replication and long-patch base excision repair (LP-BER) for correcting DNA damage. Inhibition of FEN1 disrupts these processes, leading to the accumulation of unresolved DNA flaps, replication fork stalling, and the generation of DNA double-strand breaks (DSBs).[1][5] This accumulation of DNA damage activates downstream signaling pathways, such as the ATM checkpoint pathway, leading to cell cycle arrest and apoptosis.[1][2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key experiments used to evaluate the efficacy of FEN1 inhibitors.
Cell Viability Assay (MTT/CTG)
This assay determines the effect of the inhibitor on cell proliferation and viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other inhibitors for a specified period (e.g., 72 hours). Include a vehicle-only control (e.g., DMSO).
-
Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Solubilize the crystals with a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).
-
For CTG (CellTiter-Glo®) assay: Add the CTG reagent, which measures ATP levels as an indicator of cell viability.
-
-
Data Acquisition: Measure the absorbance (MTT) or luminescence (CTG) using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 values by plotting a dose-response curve.
Apoptosis Assay (Flow Cytometry)
This method quantifies the number of apoptotic and necrotic cells following inhibitor treatment.
-
Cell Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) or a similar viability dye (to detect late apoptotic and necrotic cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis (Flow Cytometry)
This protocol assesses the effect of the inhibitor on cell cycle progression.
-
Cell Treatment: Treat cells with the FEN1 inhibitor for a specific duration (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Conclusion
This compound demonstrates significant potential as a broad-spectrum anti-cancer agent, with a clear mechanism of action that leads to DNA damage and cell death. The available data strongly suggest that its efficacy is enhanced in cancer cells with pre-existing DNA repair deficiencies, highlighting its potential for targeted therapy and synthetic lethality approaches. Further head-to-head comparative studies with other FEN1 inhibitors under standardized conditions will be invaluable in precisely positioning this compound within the landscape of emerging cancer therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to explore the therapeutic utility of FEN1 inhibition.
References
- 1. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 [mdpi.com]
- 4. kuickresearch.com [kuickresearch.com]
- 5. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potent Synergy: A Comparative Guide to FEN1-IN-1 and PARP Inhibitor Combination Therapy
For Immediate Release
In the rapidly evolving landscape of targeted cancer therapy, the strategic combination of DNA damage response (DDR) inhibitors is emerging as a powerful approach to overcome resistance and enhance therapeutic efficacy. This guide provides a comprehensive analysis of the synergistic effects observed when combining FEN1-IN-1, a potent inhibitor of Flap Endonuclease 1 (FEN1), with Poly (ADP-ribose) Polymerase (PARP) inhibitors. This combination has shown particular promise in preclinical models of triple-negative breast cancer (TNBC), including those with acquired resistance to PARP inhibitors.
Executive Summary
The combination of this compound and PARP inhibitors represents a promising therapeutic strategy. FEN1 and PARP are key enzymes in distinct but interconnected DNA repair pathways. Their simultaneous inhibition leads to a synthetic lethal effect, where the combined impact on cancer cell survival is significantly greater than the sum of their individual effects. This guide will delve into the quantitative data supporting this synergy, detail the experimental protocols used to generate this data, and visualize the underlying molecular mechanisms and experimental workflows.
Quantitative Analysis of Synergistic Efficacy
The synergy between FEN1 inhibitors and PARP inhibitors has been demonstrated across a panel of cancer cell lines, most notably in TNBC. The combination has been shown to be effective in both PARP inhibitor-sensitive and, crucially, PARP inhibitor-resistant models.
A key metric used to quantify synergy is the Combination Index (CI), where a CI value less than 1 indicates a synergistic interaction. In a study involving the FEN1/EXO1 inhibitor LNT1 (structurally related to this compound) and the PARP inhibitor talazoparib, a strong synergistic effect was observed in a BRCA2-mutant TNBC cell line with acquired resistance to olaparib (B1684210) (HCC1395-OlaR), with a CI value of 0.20.[1][2][3][4] This highlights the potential of this combination to resensitize resistant tumors to PARP inhibition.
The synergistic or additive effects were observed in 7 out of 10 TNBC cell lines tested, primarily in those that are BRCA1/2 wild-type or BRCA2-mutant with either intrinsic or acquired resistance to PARP inhibitors.[4][5] Another novel FEN1 inhibitor, BSM-1516, demonstrated a remarkable ability to enhance the antiproliferative effect of PARP1/2 inhibitors by up to 100-fold in vitro.[6]
Table 1: Synergistic Effects of FEN1 and PARP Inhibitors in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | BRCA Status | PARPi Resistance Status | FEN1 Inhibitor | PARP Inhibitor | Combination Effect | Combination Index (CI) | Key Findings | Reference |
| HCC1395-OlaR | BRCA2-mutant | Acquired Resistance | LNT1 | Talazoparib | Strong Synergy | 0.20 | Resensitization of PARPi-resistant cells. | [1][2][3][4] |
| Multiple TNBC cell lines (7/10) | Primarily BRCA1/2 wild-type and BRCA2-mutant | Intrinsic and Acquired Resistance | LNT1 | Talazoparib | Synergy or Additive | Not specified for all lines | Broad applicability in resistant settings. | [1][4][5] |
| In vitro cancer cell lines | Not specified | Not specified | BSM-1516 | PARP1/2 inhibitors | Strong Synergy | Not specified | Up to 100-fold enhancement of antiproliferative effect. | [6] |
| BRCA2-deficient DLD1 cells | BRCA2-deficient | Not specified | BSM-1516 | Not specified | Increased Sensitivity | Not specified | ~15-fold more sensitive to FEN1 inhibition than BRCA2-wild-type cells. | [7] |
Underlying Mechanisms of Synergy
The potent synergy between this compound and PARP inhibitors stems from their complementary roles in DNA repair and the maintenance of genomic stability. PARP1 plays a crucial role in the initial detection of single-strand DNA breaks (SSBs) and recruits other repair proteins, including FEN1, to the damage site.[1][8][9]
Inhibition of PARP traps the enzyme on DNA, leading to the formation of cytotoxic PARP-DNA complexes and the stalling of replication forks. While cancer cells with defects in homologous recombination (HR), such as those with BRCA mutations, are particularly vulnerable to PARP inhibitors, resistance can emerge.
FEN1 is essential for the processing of Okazaki fragments during DNA replication and for long-patch base excision repair (BER).[1][8] Inhibition of FEN1 leads to the accumulation of unprocessed 5' flaps, which can stall replication forks and generate DNA double-strand breaks (DSBs).[10]
When both FEN1 and PARP are inhibited, cancer cells are overwhelmed by a high load of unrepaired DNA damage, including SSBs, DSBs, and stalled replication forks. This leads to a significant increase in genomic instability, cell cycle arrest, and ultimately, apoptosis.[1][8] The combination has been shown to increase DNA damage and accelerate DNA replication fork speed, contributing to the observed synergistic cell killing.[1][2][3][8]
Caption: Mechanism of synergy between this compound and PARP inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the synergistic effects of this compound and PARP inhibitors, based on commonly cited methodologies.
Cell Viability and Synergy Assessment (Chemosensitivity Assay)
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound and PARP inhibitors are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations for treatment.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, the PARP inhibitor, or the combination of both. Control wells receive vehicle (e.g., DMSO) only.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric assay such as the Sulforhodamine B (SRB) assay or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug is calculated. Synergy is determined by calculating the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blotting for DNA Damage Markers
-
Cell Lysis: Following drug treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against DNA damage markers such as phospho-Chk1 (Ser345), phospho-RPA2 (Ser33), and γH2AX. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for DNA Damage Foci
-
Cell Culture and Treatment: Cells are grown on coverslips in a multi-well plate and treated with the inhibitors as described above.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer (e.g., Triton X-100 in PBS).
-
Immunostaining: Cells are blocked and then incubated with a primary antibody against a DNA damage marker (e.g., γH2AX or 53BP1).
-
Secondary Antibody and Counterstaining: After washing, cells are incubated with a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI.
-
Imaging and Analysis: The coverslips are mounted on slides, and images are acquired using a fluorescence microscope. The number of DNA damage foci per nucleus is quantified using image analysis software.
Caption: General experimental workflow for assessing synergy.
Conclusion and Future Directions
The combination of this compound with PARP inhibitors holds significant promise as a novel therapeutic strategy, particularly for cancers that have developed resistance to PARP inhibitor monotherapy. The robust preclinical data demonstrating synergy, especially in challenging-to-treat cancers like TNBC, provides a strong rationale for further investigation. Future studies should focus on in vivo validation in patient-derived xenograft (PDX) models and the development of more potent and pharmacokinetically favorable FEN1 inhibitors to facilitate clinical translation. The identification of predictive biomarkers to select patients most likely to benefit from this combination therapy will also be crucial for its successful implementation in the clinic.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Targeting FEN1 to enhance efficacy of PARP inhibition in triple-negative breast cancer [ouci.dntb.gov.ua]
- 3. biorxiv.org [biorxiv.org]
- 4. Targeting FEN1/EXO1 to enhance efficacy of PARP inhibition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting FEN1/EXO1 to enhance efficacy of PARP inhibition in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
A Head-to-Head Comparison of FEN1-IN-1 and FEN1-IN-4: Potent Inhibitors of Flap Endonuclease 1
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent small molecule inhibitors of Flap Endonuclease 1 (FEN1), FEN1-IN-1 and FEN1-IN-4. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.
Flap Endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, making it an attractive target for cancer therapy.[1][2] Its role in Okazaki fragment maturation during lagging-strand synthesis and in long-patch base excision repair (LP-BER) underscores its importance in maintaining genomic stability.[3][4] Inhibition of FEN1 can lead to replication fork instability and has shown synthetic lethality with deficiencies in DNA damage response genes, such as those in the Fanconi anemia pathway.[5][6] This guide focuses on a direct comparison of two inhibitors, this compound and FEN1-IN-4, to aid in the selection of the appropriate tool compound for research and drug discovery efforts.
Quantitative Data Summary
The following table provides a summary of the key quantitative data for this compound and FEN1-IN-4 based on published biochemical and cellular assays.
| Parameter | This compound | FEN1-IN-4 | Reference(s) |
| Biochemical Potency (IC50) | 11 nM | 30 nM (for hFEN1-336Δ) | [7][8],[9][10] |
| Cellular Activity (GI50) | Mean GI50 of 15.5 µM across 212 cell lines | Not explicitly reported, but active at 10 µM in cellular assays | [11] |
| Other Reported Activities | Inhibits EXO1 with equal potency to FEN1. Induces a DNA damage response and activates the ATM checkpoint signaling pathway. | Inhibits exonuclease 1 in a concentration-dependent manner. Abrogates mitochondrial DNA fragmentation and inhibits NLRP3 inflammasome-dependent IL-1β production. | [7],[9][10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpreting the performance of these inhibitors. Below are representative protocols for FEN1 enzymatic and cellular assays.
FEN1 Enzymatic Assay (Fluorogenic)
This protocol is based on a common method for assessing FEN1 activity using a fluorogenic substrate.[12]
Objective: To determine the in vitro inhibitory potency (IC50) of compounds against FEN1.
Materials:
-
Recombinant human FEN1 protein
-
Fluorogenic FEN1 substrate (e.g., a double-flap oligonucleotide with a fluorophore and quencher)[12]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20[12]
-
This compound and FEN1-IN-4 dissolved in DMSO
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and FEN1-IN-4 in DMSO.
-
In a 384-well plate, add the diluted inhibitors to the assay buffer.
-
Add FEN1 protein to each well, except for the no-enzyme control wells.
-
Incubate the plate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic FEN1 substrate to all wells.
-
Immediately begin kinetic fluorescence measurements using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.[12]
-
Monitor the increase in fluorescence over time.
-
Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Proliferation Assay (GI50 Determination)
This protocol outlines a general method for assessing the effect of FEN1 inhibitors on cancer cell growth.
Objective: To determine the concentration of an inhibitor that causes 50% growth inhibition (GI50) in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., SW620 colon cancer cells)
-
Complete cell culture medium
-
This compound and FEN1-IN-4 dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and FEN1-IN-4 in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of inhibitors. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Record the luminescence signal, which is proportional to the number of viable cells.
-
Calculate the percent growth inhibition for each inhibitor concentration compared to the DMSO control.
-
Plot the percent growth inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.
Visualizations
FEN1 Signaling Pathway
FEN1 plays a crucial role in DNA replication and repair. Inhibition of FEN1 can trigger a DNA damage response, activating downstream signaling cascades.
Caption: FEN1's role in DNA replication/repair and the cellular response to its inhibition.
Experimental Workflow for FEN1 Inhibitor Evaluation
The following diagram illustrates a typical workflow for the evaluation of FEN1 inhibitors, from initial biochemical screening to cellular characterization.
Caption: A standard workflow for the preclinical evaluation of FEN1 inhibitors.
References
- 1. kuickresearch.com [kuickresearch.com]
- 2. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 6. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (FEN1i-1, LNT1) | FEN1/EXO1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
Confirming FEN1 Target Engagement: A Guide to Biochemical Assays for FEN1-IN-1
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biochemical assays to confirm the target engagement of Flap Endonuclease 1 (FEN1) by its inhibitor, FEN1-IN-1. This document outlines supporting experimental data, details key experimental protocols, and visualizes relevant biological pathways and workflows.
FEN1 is a critical enzyme in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair.[1][2] Its overexpression in various cancers has made it an attractive target for anticancer therapeutics.[3][4] this compound is a small molecule inhibitor that binds to the active site of FEN1, coordinating with the essential Mg2+ ions and blocking substrate entry.[4] This guide explores various biochemical assays to validate the interaction between FEN1 and this compound and compares its performance with other known FEN1 inhibitors.
Quantitative Comparison of FEN1 Inhibitors
The following table summarizes the inhibitory potency (IC50) of this compound and other notable FEN1 inhibitors. It is important to note that direct comparison of IC50 values across different studies should be done with caution, as variations in assay conditions can influence the results.
| Inhibitor | Assay Type | IC50 (nM) | Source |
| This compound (Compound 1) | Fluorescence-based | 46 | [5] |
| This compound (Compound 1) | Fluorescence-based | ~15,500 (GI50 in cell lines) | [6] |
| Compound 2 | Fluorescence-based | Similar to this compound | [5] |
| Compound 4 | Fluorescence-based | 17 | [5] |
| C8 | Not Specified | Not Specified | [7] |
| C16 | Not Specified | Not Specified | [7] |
| C2 | Not Specified | Not Specified | [7] |
| C20 | Not Specified | Not Specified | [7] |
| SC13 | In vitro | Not Specified | [8] |
| Myricetin | Not Specified | Not Specified | [8] |
Experimental Protocols for Key Biochemical Assays
Several biochemical assays can be employed to measure FEN1 activity and the inhibitory effects of compounds like this compound. Below are detailed protocols for commonly used methods.
Fluorescence-Based Assays
These assays are popular for their high-throughput capabilities and sensitivity. They generally rely on a fluorescently labeled DNA substrate that mimics the natural 5' flap structure recognized by FEN1.
-
Principle: A FRET-based assay utilizes a DNA substrate labeled with a donor and an acceptor fluorophore. When the substrate is intact, the proximity of the two fluorophores allows for FRET to occur. Upon cleavage by FEN1, the fluorophores are separated, leading to a decrease in FRET, which can be measured as a change in fluorescence intensity.[9]
-
Protocol:
-
Substrate Preparation: Synthesize a DNA oligonucleotide substrate with a 5' flap structure, a donor fluorophore (e.g., Cy3) at the 5' end of the flap, and an acceptor fluorophore (e.g., Alexa Fluor 647) on the downstream dsDNA.[10]
-
Reaction Mixture: In a microplate well, combine recombinant human FEN1 enzyme, the FRET substrate, and the test compound (e.g., this compound) in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).[11]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Measurement: Measure the fluorescence of the donor and acceptor fluorophores using a plate reader. The ratio of acceptor to donor fluorescence is used to determine the extent of FEN1 activity.
-
-
Principle: This assay measures the change in the polarization of fluorescent light emitted from a labeled molecule. A small, fluorescently labeled DNA substrate rotates rapidly in solution, resulting in low fluorescence polarization. When FEN1 binds to and cleaves the substrate, the size of the fluorescent fragment changes, leading to a change in its rotational speed and thus a change in fluorescence polarization.[12][13]
-
Protocol:
-
Substrate Preparation: Use a DNA substrate with a 5' flap labeled with a single fluorophore (e.g., Atto495).[13]
-
Reaction Setup: In a 1536-well plate, add the FEN1 enzyme, the fluorescently labeled substrate, and the test inhibitor.[13]
-
Incubation: Allow the reaction to proceed at room temperature.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters. An increase or decrease in polarization, depending on the assay design, indicates FEN1 activity.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Assay
-
Principle: This bead-based assay relies on the interaction of donor and acceptor beads. A biotinylated DNA substrate is bound to streptavidin-coated donor beads, and a FITC-labeled portion of the substrate is recognized by anti-FITC antibody-coated acceptor beads. When the substrate is intact, the beads are in close proximity, generating a chemiluminescent signal. FEN1 cleavage separates the beads, leading to a loss of signal.[11][14]
-
Protocol:
-
Substrate: A single-flap DNA substrate is labeled with biotin (B1667282) and FITC.[11]
-
Reaction: In a 384- or 1536-well plate, incubate FEN1, the substrate, and the inhibitor.[11]
-
Bead Addition: Add streptavidin-coated donor beads and anti-FITC acceptor beads.[11]
-
Signal Detection: After a final incubation, measure the chemiluminescent signal using an appropriate plate reader.[11]
-
Gel Electrophoresis Mobility Shift Assay (EMSA)
-
Principle: This assay, also known as a gel shift assay, is used to detect protein-DNA interactions. A radiolabeled or fluorescently labeled DNA flap substrate is incubated with FEN1. The mixture is then run on a non-denaturing polyacrylamide gel. The protein-DNA complex will migrate slower than the free DNA substrate, resulting in a "shifted" band.[15][16]
-
Protocol:
-
Probe Labeling: The DNA flap substrate is end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.[15]
-
Binding Reaction: Incubate the labeled probe with FEN1 and the test inhibitor in a binding buffer.
-
Electrophoresis: Separate the reaction products on a native polyacrylamide gel.[15]
-
Visualization: The bands are visualized by autoradiography (for radiolabeled probes) or fluorescence imaging. A decrease in the shifted band in the presence of an inhibitor indicates reduced FEN1 binding or activity.[15]
-
Visualizing FEN1's Role and Assay Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving FEN1 and a typical experimental workflow for its inhibition.
Caption: FEN1's role in DNA replication and repair pathways and the inhibitory action of this compound.
Caption: General experimental workflow for assessing FEN1 inhibition using various biochemical assays.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Single-molecule characterization of Fen1 and Fen1/PCNA complexes acting on flap substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 4. Mode of action of FEN1 inhibitors revealed by X-ray crystallography and enzyme kinetic studies [esrf.fr]
- 5. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 7. pnas.org [pnas.org]
- 8. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Implementing fluorescence enhancement, quenching, and FRET for investigating flap endonuclease 1 enzymatic reaction at the single-molecule level - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-molecule FRET unveils induced-fit mechanism for substrate selectivity in flap endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a high-throughput fluorescence polarization DNA cleavage assay for the identification of FEN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.upenn.edu [med.upenn.edu]
- 16. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validating FEN1-IN-1 Target Engagement in Cells: A Comparative Guide to the Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) for validating the binding of the small molecule inhibitor FEN1-IN-1 to its target, Flap Endonuclease 1 (FEN1), within a cellular environment. We will explore the experimental data supporting this method, compare it with alternative approaches, and provide detailed protocols for implementation.
Introduction to FEN1 and this compound
Flap Endonuclease 1 (FEN1) is a critical enzyme involved in multiple DNA metabolic pathways, including Okazaki fragment maturation during DNA replication and long-patch base excision repair (LP-BER)[1][2]. Its overexpression is characteristic of many cancer types, making it a significant target for oncology drug development[2][3][4]. This compound (also referred to as compound 1) is a potent N-hydroxyurea-based small molecule inhibitor that binds to the FEN1 active site[2][5]. Validating that such an inhibitor reaches and engages its target in a complex cellular environment is a crucial step in drug discovery.
The Principle of Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method for assessing the engagement of a ligand with its target protein in intact cells or cell lysates[6][7]. The principle is based on ligand-induced thermal stabilization of the target protein[6][8]. When a protein is heated, it denatures and aggregates. However, if a ligand is bound to the protein, the resulting complex is often more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the compound, heated, and then lysed. The amount of soluble (non-aggregated) target protein remaining is quantified, typically by Western Blot or other protein detection methods. An increase in the soluble protein fraction at a given temperature in compound-treated cells compared to control cells indicates target engagement[6].
CETSA Experimental Workflow
The general workflow for a CETSA experiment is a multi-step process designed to quantify the stabilization of a target protein by a ligand.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 4. Mode of action of FEN1 inhibitors revealed by X-ray crystallography and enzyme kinetic studies [esrf.fr]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
FEN1-IN-1: A Comparative Analysis of Selectivity Against DNA Repair Enzymes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity of FEN1-IN-1, a small molecule inhibitor of Flap Endonuclease 1 (FEN1), against other key DNA repair enzymes. The information presented is supported by experimental data to aid in the assessment of this compound as a specific therapeutic agent.
FEN1 is a critical enzyme involved in DNA replication and repair, playing essential roles in Okazaki fragment maturation during lagging-strand synthesis and in long-patch base excision repair (LP-BER).[1][2][3][4] Its involvement in maintaining genomic integrity has made it an attractive target for cancer therapy, particularly in tumors with existing defects in other DNA repair pathways, such as those with BRCA1 and BRCA2 mutations.[3] this compound is a small molecule inhibitor that binds to the active site of FEN1, coordinating with the essential Mg2+ ions to block its endonuclease activity.[5] This inhibition leads to an accumulation of DNA damage and can trigger cell death, especially in cancer cells already compromised in their DNA damage response (DDR).[6][7][8]
However, the therapeutic utility of any targeted inhibitor hinges on its selectivity. FEN1 belongs to the 5'-nuclease superfamily, which includes other structurally and functionally related enzymes such as Exonuclease 1 (EXO1), Gap Endonuclease 1 (GEN1), and Xeroderma Pigmentosum Complementation Group G (XPG) protein.[9] This structural similarity raises the possibility of off-target inhibition, which could lead to unintended cellular toxicity and side effects. Therefore, a thorough assessment of this compound's selectivity is paramount.
Quantitative Assessment of Inhibitor Selectivity
To provide a clear comparison, the following table summarizes the inhibitory activity of FEN1 inhibitors against FEN1 and other DNA repair enzymes, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%).
| Inhibitor | FEN1 IC50 | EXO1 IC50 | Selectivity (EXO1 IC50 / FEN1 IC50) | Reference |
| N-hydroxyurea compounds (related to this compound) | Similar to EXO1 | Similar to FEN1 | ~1 | [9] |
| BSM-1516 | 7 nM | 460 nM | ~65-fold | [10][11] |
The data indicates that while some FEN1 inhibitors, particularly those based on an N-hydroxyurea scaffold, exhibit limited selectivity against the related nuclease EXO1, it is possible to develop highly selective inhibitors like BSM-1516.[9][10][11] This highlights the critical need for rigorous selectivity profiling of any FEN1 inhibitor intended for clinical development.
Experimental Protocols
The determination of inhibitor selectivity relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments used to assess the activity and inhibition of FEN1 and other DNA repair enzymes.
FEN1 Nuclease Activity and Inhibition Assay (Fluorescence-Based)
This assay measures the cleavage of a synthetic DNA substrate by FEN1, and the inhibition of this activity by a test compound.
1. Substrate Preparation:
-
Design and synthesize three single-stranded DNA oligonucleotides that anneal to form a flap structure substrate. One oligonucleotide should contain a fluorophore (e.g., FAM) at its 5' end, and another should have a quencher (e.g., BHQ1) at its 3' end, positioned such that cleavage of the flap by FEN1 separates the fluorophore and quencher, leading to an increase in fluorescence.
-
Anneal the oligonucleotides in an appropriate buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA) by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
2. Enzyme Reaction:
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/ml BSA.
-
In a 96-well plate, add the reaction buffer, the DNA substrate (final concentration ~50 nM), and varying concentrations of the inhibitor (e.g., this compound).
-
Initiate the reaction by adding purified recombinant human FEN1 protein (final concentration ~1 nM).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
3. Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model) using graphing software.
A similar experimental design can be adapted to assess the activity of other DNA repair nucleases like EXO1 by using their respective preferred DNA substrates.
Signaling Pathways and Experimental Workflows
To visualize the context in which FEN1 and its inhibitors function, as well as the experimental logic, the following diagrams are provided.
Caption: Role of FEN1 in DNA Repair and Inhibition by this compound.
Caption: Workflow for Assessing Inhibitor Selectivity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Repair complexes of FEN1 endonuclease, DNA, and Rad9-Hus1-Rad1 are distinguished from their PCNA counterparts by functionally important stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esrf.fr [esrf.fr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 8. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
- 9. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
A Comparative Guide to FEN1 Inhibitors: FEN1-IN-1 vs. BSM-1516
For Researchers, Scientists, and Drug Development Professionals
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a compelling target for anticancer therapeutics. Its overexpression in various cancers and its synthetic lethal interactions with common cancer-associated mutations have spurred the development of small molecule inhibitors. This guide provides an objective comparison of the in vivo efficacy and mechanistic profiles of two prominent FEN1 inhibitors, FEN1-IN-1 and BSM-1516, based on available preclinical data.
At a Glance: Key Quantitative Data
The following tables summarize the key quantitative parameters for this compound and BSM-1516, offering a direct comparison of their biochemical potency, cellular activity, and in vivo pharmacokinetic properties.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | BSM-1516 |
| FEN1 IC50 (Biochemical) | Data not available in provided results | 7 nM[1][2][3] |
| EXO1 IC50 (Biochemical) | Data not available in provided results | 460 nM[1][2][3][4] |
| FEN1 vs. EXO1 Selectivity | Data not available in provided results | ~65-fold[2][3][4] |
| Cellular Target Engagement (CETSA EC50) | Data not available in provided results | 24 nM[1][2][3][4] |
| Mean GI50 (212 cell lines) | 15.5 µM (3-day treatment)[5] | Data not available in provided results |
| EC50 (BRCA2-deficient DLD1 cells) | Data not available in provided results | 350 nM (Clonogenic assay)[1][2][3] |
| EC50 (BRCA2-wild-type DLD1 cells) | Data not available in provided results | 5 µM (Clonogenic assay)[1][2][3] |
Table 2: In Vivo Pharmacokinetics and Tolerability in Mice
| Parameter | This compound | BSM-1516 |
| Oral Bioavailability | Data not available in provided results | 40%[6] |
| Half-life (T1/2) | Data not available in provided results | 2.9 hours[1][6] |
| Tolerability | Data not available in provided results | Well-tolerated at 120 mg/kg PO daily for 7 days with no signs of hematological toxicity[1][6] |
Delving Deeper: Mechanism of Action and Cellular Impact
Both this compound and BSM-1516 function by inhibiting the nuclease activity of FEN1, but their detailed mechanisms and downstream cellular consequences show distinct characteristics.
This compound is a small molecule that binds to the active site of FEN1, partly through coordination with Mg2+ ions.[5] Its inhibition of FEN1 leads to the initiation of a DNA damage response.[5] This is characterized by the activation of the ATM checkpoint signaling pathway, phosphorylation of histone H2AX, and ubiquitination of FANCD2.[5] The accumulation of unresolved DNA flaps due to FEN1 inhibition by this compound results in replication fork instability, which can ultimately lead to cell death if left unrepaired.[5] Studies have shown that cells deficient in the MRE11A gene are more sensitive to this compound, highlighting a synthetic lethal interaction.[5]
BSM-1516 is a highly potent and selective FEN1 inhibitor identified through a fragment-based drug discovery approach targeting the metalloenzyme's active site.[2][3][6][7] Unlike simple competitive inhibition, BSM-1516 stabilizes FEN1 and enhances its retention on chromatin during the S phase of the cell cycle.[4][6] This leads to a rapid accumulation of poly(ADP-ribose) chains and the recruitment of PARP1.[2][3][4][6] Pharmacological inhibition of FEN1 by BSM-1516 results in a G2/M cell cycle arrest, particularly in cells with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA2 mutations.[1][6][7] BRCA2-deficient cells are over 10-fold more sensitive to BSM-1516 compared to their wild-type counterparts.[1][6] A key finding for BSM-1516 is its strong synergistic effect when combined with other DNA damage response (DDR) inhibitors, including inhibitors of PARP, PARG, USP1, and ATR.[1][2][3][6][7]
Visualizing the Pathways
To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Simplified signaling pathway of FEN1 inhibition.
Caption: General experimental workflow for FEN1 inhibitor evaluation.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of findings. Below are summaries of key experimental protocols employed in the evaluation of these inhibitors.
1. Biochemical Assays for IC50 Determination: The potency of FEN1 inhibitors against FEN1 and related nucleases like EXO1 is determined using fluorescence-based enzymatic assays. These assays typically utilize a synthetic DNA substrate containing a 5' flap with a fluorophore and a quencher at the opposite end.[6] Cleavage of the flap by the nuclease separates the fluorophore from the quencher, resulting in an increase in fluorescence that can be measured to determine the rate of the enzymatic reaction. The concentration of the inhibitor that reduces the enzyme activity by 50% is defined as the IC50.
2. Cellular Thermal Shift Assay (CETSA): CETSA is used to verify target engagement in live cells.[2][3][4][6] Cells are treated with the inhibitor, heated to denature proteins, and then lysed. The principle is that ligand-bound proteins are stabilized and thus more resistant to thermal denaturation. The amount of soluble FEN1 remaining after heat treatment is quantified, typically by Western blot or other immunoassays. The EC50 is the concentration of the inhibitor that results in a 50% increase in stabilized protein.
3. Clonogenic Survival Assays: This assay assesses the long-term proliferative capacity of cells after treatment with an inhibitor. Cells are seeded at a low density, treated with the compound for a specific duration, and then allowed to grow until they form colonies. The colonies are then stained and counted. The survival fraction is calculated relative to untreated control cells. This method is particularly useful for evaluating the synthetic lethal effects of FEN1 inhibitors in genetically defined cell lines (e.g., BRCA2-deficient vs. wild-type).[2][3][7]
4. Flow Cytometry for Cell Cycle and Apoptosis Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle and to quantify apoptosis. For cell cycle analysis, cells are stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide), and the DNA content is measured. For apoptosis, markers like Annexin V staining are used. This technique was employed to demonstrate that BSM-1516 induces G2/M arrest in BRCA2-deficient cells.[1][6]
5. In Vivo Pharmacokinetic (PK) and Tolerability Studies: To evaluate the drug-like properties of an inhibitor, in vivo studies in animal models, typically mice, are conducted. For PK studies, the compound is administered (e.g., orally or via intraperitoneal injection), and blood samples are collected at various time points to measure the drug concentration. This allows for the determination of parameters like oral bioavailability and half-life.[1][6] Tolerability studies involve daily administration of the compound for a set period (e.g., 7 days) to monitor for any adverse effects, such as changes in body weight or signs of toxicity, including hematological changes.[1][6]
Conclusion
Both this compound and BSM-1516 are valuable research tools for probing the function of FEN1 in cancer biology. Based on the available preclinical data, BSM-1516 demonstrates significantly higher potency and selectivity for FEN1 compared to what is publicly documented for this compound. Furthermore, BSM-1516 has been more extensively characterized in terms of its specific mechanism of action, its profound synthetic lethality with HRR defects, and its synergistic potential with other DDR inhibitors. The availability of in vivo pharmacokinetic and tolerability data for BSM-1516 also positions it as a more advanced lead compound for further preclinical and potential clinical development. Future head-to-head in vivo efficacy studies in relevant cancer models will be crucial to definitively determine the superior therapeutic candidate.
References
- 1. blacksmithmedicines.com [blacksmithmedicines.com]
- 2. blacksmithmedicines.com [blacksmithmedicines.com]
- 3. Blacksmith Medicines To Highlight Preclinical Oncology Data Demonstrating a Potent and Selective FEN1 Inhibitor Has Synergy with Multiple DDR Drug Classes at AACR Annual Meeting 2024 [prnewswire.com]
- 4. blacksmithmedicines.com [blacksmithmedicines.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. blacksmithmedicines.com [blacksmithmedicines.com]
- 7. kuickresearch.com [kuickresearch.com]
Validating FEN1 Inhibition: A Comparative Guide to FEN1-IN-1 and FEN1 siRNA
For Researchers, Scientists, and Drug Development Professionals
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it an attractive target for cancer therapy. Validating the on-target effects of small molecule inhibitors is a crucial step in drug development. This guide provides a comparative overview of a chemical probe, FEN1-IN-1, and a genetic tool, FEN1 siRNA, for validating the on-target effects of FEN1 inhibition. We present supporting experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding.
Comparison of On-Target Effects: this compound vs. FEN1 siRNA
Both this compound, a small molecule inhibitor, and FEN1 siRNA, which mediates gene knockdown, are utilized to probe the function of FEN1. While both aim to reduce FEN1 activity, they do so via different mechanisms, leading to comparable but not always identical biological outcomes. This compound directly binds to the FEN1 protein, inhibiting its enzymatic activity, whereas FEN1 siRNA prevents the translation of FEN1 mRNA into protein.
Studies have shown that both approaches can induce a DNA damage response and lead to cell death, particularly in cancer cells with existing DNA repair deficiencies, a concept known as synthetic lethality.[1]
Cell Viability and Proliferation
Inhibition of FEN1, either through small molecules or siRNA, has been demonstrated to reduce the viability and proliferation of various cancer cell lines.
| Treatment | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | 212 cancer cell lines | Growth Inhibition | Mean GI50 | 15.5 µM | [2] |
| FEN1 Inhibitor (SC13) | A549, H1299, H838 (NSCLC) | Cell Viability | IC50 | ~20-30 µM | [3] |
| FEN1 siRNA | A549, H1299, H460 (NSCLC) | MTT Assay | Cell Proliferation | Significant decrease at 72h | [4] |
| FEN1 siRNA | CDC4-knockout HCT116 | Proliferation Assay | Cell Number | Selective inhibition of proliferation | [5] |
Apoptosis
Both this compound and FEN1 siRNA have been shown to induce apoptosis in cancer cells, often in combination with DNA damaging agents like cisplatin.
| Treatment | Cell Line | Condition | Assay | Result (% Apoptotic Cells) | Reference |
| FEN1 siRNA | A549 (NSCLC) | + 5 µM cisplatin | Annexin V | ~30% (vs. ~12% in control) | [3] |
| FEN1 siRNA | H460 (NSCLC) | + 2.5 µM cisplatin | Annexin V | ~36% (vs. ~8% in control) | [3] |
| FEN1 siRNA | SGC-7901 (Gastric Cancer) | + CDDP | Flow Cytometry | 73.98% (vs. 49.74% in control) | [6] |
| FEN1 Inhibitor (unspecified) | Cells with high FEN1 foci | Monotherapy | Cell Death Assay | Increased cell death | [7] |
DNA Damage
A key consequence of FEN1 inhibition is the accumulation of DNA damage, which can be visualized by the formation of γH2AX foci, a marker for DNA double-strand breaks.
| Treatment | Cell Line | Assay | Result | Reference |
| This compound | SW620, HCT-116 | Western Blot | Increased γH2AX | [2] |
| FEN1 siRNA | A549, H1299, H460 (NSCLC) | Western Blot | Increased γH2AX | [4] |
| FEN1 siRNA | HCT116 | 53BP1 foci formation | Increased frequency of foci | [5] |
| FEN1 Inhibitor (RF00974) | HCT116 | 53BP1 foci formation | Increased frequency of foci | [5] |
Experimental Protocols
FEN1 siRNA Knockdown Protocol
This protocol provides a general guideline for transiently knocking down FEN1 expression in mammalian cells using siRNA. Optimization may be required for specific cell lines.
Materials:
-
FEN1-specific siRNA and negative control siRNA (scrambled sequence)
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 10-30 pmol of FEN1 siRNA or control siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 1-3 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the media from the cells and replace with 800 µL of fresh, antibiotic-free complete medium.
-
Add the 200 µL of siRNA-lipid complex to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Validation of Knockdown: After the incubation period, harvest the cells to assess FEN1 protein levels by Western blotting or FEN1 mRNA levels by qRT-PCR.
Cell-Based Assay with this compound
This protocol describes a general procedure for evaluating the effect of this compound on cell viability.
Materials:
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
Cells of interest
-
Complete cell culture medium
-
CellTiter-Glo Luminescent Cell Viability Assay or similar assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Viability Assessment: After incubation, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., luminescence) and plot the cell viability against the log of the this compound concentration to determine the GI50 or IC50 value.
Visualizing the Concepts
The following diagrams illustrate the experimental workflow, the role of FEN1 in DNA repair, and a comparison of the inhibitory mechanisms.
Caption: Experimental workflow for comparing this compound and FEN1 siRNA.
Caption: FEN1's role in the long-patch base excision repair pathway.
Caption: Comparison of the mechanisms of action of this compound and FEN1 siRNA.
Conclusion
Both this compound and FEN1 siRNA serve as valuable tools for validating the on-target effects of FEN1 inhibition. FEN1 siRNA provides a highly specific method for reducing FEN1 protein levels, confirming that the observed phenotype is a direct result of FEN1 loss. This compound, as a small molecule inhibitor, allows for dose-dependent and reversible inhibition, which is more representative of a therapeutic intervention. The congruence of phenotypes observed with both methods, such as decreased cell viability and increased DNA damage, provides strong evidence for the on-target activity of FEN1 inhibitors. This comparative approach is essential for the confident progression of FEN1 inhibitors in the drug development pipeline.
References
- 1. Flap endonuclease 1 Facilitated Hepatocellular Carcinoma Progression by Enhancing USP7/MDM2-mediated P53 Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Overexpression of Flap Endonuclease 1 Correlates with Enhanced Proliferation and Poor Prognosis of Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Evolutionarily Conserved Synthetic Lethal Interaction Network Identifies FEN1 as a Broad-Spectrum Target for Anticancer Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. mdpi.com [mdpi.com]
The Preclinical Pipeline: A Comparative Review of FEN1 Inhibitors on the Brink of Clinical Development
While no FEN1 inhibitors are currently in human clinical trials, a growing pipeline of potent and selective preclinical candidates is generating significant excitement in the field of oncology. These molecules are being rigorously evaluated for their potential to exploit synthetic lethality in cancers with specific DNA damage response (DDR) deficiencies, most notably those with mutations in BRCA1 and BRCA2. This guide provides a comparative analysis of the leading preclinical FEN1 inhibitors, summarizing their performance data, detailing key experimental methodologies, and visualizing their biological context and evaluation workflows.
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, making it an attractive target for cancer therapy.[1] Its overexpression has been linked to poor prognosis and drug resistance in various cancers, including breast, ovarian, and lung cancer.[2][3] The primary therapeutic strategy for FEN1 inhibition centers on the concept of synthetic lethality, where inhibiting FEN1 is selectively toxic to cancer cells that have a pre-existing defect in another DNA repair pathway, such as homologous recombination (HR).[4][5]
Leading Preclinical FEN1 Inhibitors: A Comparative Overview
A number of small molecule FEN1 inhibitors are progressing through preclinical development. These compounds vary in their chemical scaffolds, potency, and selectivity. The table below summarizes the key quantitative data for the most promising candidates.
| Inhibitor | Chemical Class | FEN1 IC50 | Cellular Efficacy (EC50/GI50) | Key Preclinical Findings | Selectivity |
| BSM-1516 | Metalloenzyme Inhibitor | ~7 nM | 350 nM (BRCA2-deficient cells) | Synergizes with PARP, PARG, USP1, and ATR inhibitors.[2][6] | ~65-fold more potent against FEN1 than EXO1.[6] |
| MSC778 | Not Disclosed | Not Disclosed | Not Disclosed | Kills Ewing sarcoma cells and shows synthetic lethality with DDR factors like PARP1, USP1, PARG, and ATR.[4] | Highly potent, specific, and selective.[4] |
| FEN1-IN-4 | Not Disclosed | 30 nM (hFEN1-336Δ) | Not Disclosed | Shows cytotoxic, cytostatic, and radiosensitizing effects in breast cancer cells.[3] | Not specified. |
| SC13 | Not Disclosed | Not Disclosed | Not Disclosed | Enhances sensitivity of cervical cancer to ionizing radiation and paclitaxel.[1] | Specific inhibitor of FEN1.[1] |
| N-hydroxy urea (B33335) compounds (e.g., Compound #8) | N-hydroxy urea | Not Disclosed | Not Disclosed | Slowed tumor growth in mouse models of HCT116 and HCC1806 cells.[1] | Considered to have low potency and unfavorable pharmacokinetic profiles.[1][5] |
The Biological Role of FEN1: A Target for Cancer Therapy
FEN1 plays a crucial role in two major DNA metabolic pathways: Okazaki fragment maturation during DNA replication and base excision repair (BER). By inhibiting FEN1, these essential processes are disrupted, leading to the accumulation of DNA damage and, in HR-deficient cells, cell death.
Caption: FEN1's dual roles in DNA replication and repair.
Evaluating FEN1 Inhibitors: A Standardized Preclinical Workflow
The preclinical evaluation of novel FEN1 inhibitors typically follows a multi-step process, starting with biochemical assays to determine potency and selectivity, followed by cellular assays to assess target engagement and biological effects, and culminating in in vivo studies to evaluate efficacy and safety in animal models.
Caption: A typical preclinical workflow for FEN1 inhibitors.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA): This method is used to verify the direct binding of an inhibitor to its target protein in a cellular environment.[6]
-
Cells are treated with the FEN1 inhibitor or a vehicle control.
-
The treated cells are heated at various temperatures to induce protein denaturation.
-
The cells are then lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble FEN1 protein at each temperature is quantified by Western blotting or other protein detection methods.
-
A shift in the melting temperature of FEN1 in the presence of the inhibitor indicates target engagement.
Clonogenic Survival Assay: This assay assesses the ability of a single cell to proliferate and form a colony after treatment with a therapeutic agent.[2]
-
Cells are seeded at a low density in multi-well plates.
-
The cells are treated with varying concentrations of the FEN1 inhibitor for a specified duration.
-
The drug-containing medium is then replaced with fresh medium, and the cells are allowed to grow for 1-3 weeks until visible colonies are formed.
-
The colonies are fixed, stained (e.g., with crystal violet), and counted.
-
The surviving fraction is calculated as the ratio of the number of colonies in the treated group to the number of colonies in the control group.
γH2AX Foci Formation Assay: This immunofluorescence-based assay is used to detect DNA double-strand breaks (DSBs).
-
Cells are grown on coverslips and treated with the FEN1 inhibitor.
-
After treatment, the cells are fixed and permeabilized.
-
The cells are then incubated with a primary antibody specific for the phosphorylated form of histone H2AX (γH2AX), a marker for DSBs.
-
A fluorescently labeled secondary antibody is used for detection.
-
The coverslips are mounted on microscope slides, and the number of fluorescent foci per nucleus is quantified using fluorescence microscopy. An increase in the number of γH2AX foci indicates an accumulation of DNA damage.
Future Directions
The preclinical data for FEN1 inhibitors are highly encouraging, particularly for BSM-1516 and MSC778, which have demonstrated high potency and selectivity. The next critical step will be the initiation of first-in-human clinical trials to evaluate the safety and efficacy of these compounds. Key questions to be addressed in the clinical setting will include identifying the optimal patient population through biomarker strategies (e.g., screening for HRD), determining the appropriate dosing schedule, and exploring combination therapies with other DDR inhibitors like PARP inhibitors, with which FEN1 inhibitors have shown strong preclinical synergy.[2][4][6] As these promising agents move from the laboratory to the clinic, they hold the potential to become a new cornerstone of precision oncology for patients with difficult-to-treat cancers.
References
- 1. pnas.org [pnas.org]
- 2. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 [mdpi.com]
- 6. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
FEN1-IN-1: A Quantitative Analysis of its Inhibitory Potency and Comparison with Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of FEN1-IN-1's inhibitory potency against other Flap Endonuclease 1 (FEN1) inhibitors, supported by experimental data and detailed methodologies.
FEN1 is a critical enzyme in DNA replication and repair, making it a compelling target for cancer therapy. Small molecule inhibitors of FEN1, such as this compound, have shown promise in preclinical studies. This guide offers a quantitative analysis of this compound's half-maximal inhibitory concentration (IC50) and compares it with other known FEN1 inhibitors.
Comparative Inhibitory Potency of FEN1 Inhibitors
The inhibitory potency of this compound and other selected FEN1 inhibitors is summarized in the table below. This compound demonstrates high potency with an IC50 value of 11 nM.
| Inhibitor | IC50 (µM) | Notes |
| This compound | 0.011 [1][2] | Also known as FEN1i-1 and LNT1. Potent and selective inhibitor that also inhibits EXO1 with similar potency.[1] |
| PTPD | 0.022[3] | 3-hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. |
| Related Thienopyrimidine Derivative | 0.046[3] | A molecule related to PTPD. |
| N-hydroxyurea series compounds | Similar to this compound | A series of inhibitors with activity in biochemical assays.[4][5] |
Experimental Protocol: FEN1 Inhibition Assay
The determination of IC50 values for FEN1 inhibitors is typically performed using a FEN1 nuclease activity assay. A common method is a fluorescence-based assay, the general steps of which are outlined below.
Principle
This assay measures the ability of an inhibitor to block the cleavage of a synthetic DNA substrate by the FEN1 enzyme. The substrate is designed with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by FEN1, the fluorophore is released from the quencher's proximity, resulting in an increase in fluorescence.
Materials
-
Recombinant human FEN1 enzyme
-
Fluorogenic DNA substrate (e.g., a double-flap structure with a 5'-fluorophore and a 3'-quencher)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)[6]
-
FEN1 inhibitor (e.g., this compound) dissolved in DMSO
-
Microplate reader capable of fluorescence detection
Procedure
-
Reaction Setup: Prepare a reaction mixture containing the assay buffer and the FEN1 enzyme in a microplate well.
-
Inhibitor Addition: Add the FEN1 inhibitor at various concentrations to the wells. Include a control with no inhibitor (vehicle, e.g., DMSO).
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for binding.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic DNA substrate to each well.
-
Signal Detection: Measure the fluorescence intensity over time using a microplate reader.
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. The IC50 value is then calculated by fitting the data to a dose-response curve.
Below is a workflow diagram illustrating the key steps of a typical FEN1 inhibition assay.
FEN1's Role in DNA Metabolism
FEN1 plays a crucial role in two major DNA metabolic pathways: Okazaki fragment maturation during DNA replication and long-patch base excision repair (LP-BER).[8][9] Inhibition of FEN1 disrupts these processes, leading to the accumulation of DNA damage and potentially cell death, particularly in cancer cells that are often deficient in other DNA repair pathways.[10][11]
During Okazaki fragment maturation, FEN1 removes the 5' RNA-DNA flaps that are formed during lagging strand synthesis. In LP-BER, FEN1 is responsible for excising the flap containing the damaged DNA segment. The enzyme's activity is often coordinated with other proteins, such as Proliferating Cell Nuclear Antigen (PCNA), which enhances its processivity.
The following diagram illustrates the central role of FEN1 in these two critical DNA maintenance pathways.
References
- 1. This compound (FEN1i-1, LNT1) | FEN1/EXO1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Fluorescence-Based Detection of FEN1 Nuclease Activity and Screening of Small-Molecule Inhibitors [jove.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 11. kuickresearch.com [kuickresearch.com]
Safety Operating Guide
Proper Disposal of FEN1-IN-1: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential safety and logistical information for the proper disposal of FEN1-IN-1, a small molecule inhibitor of Flap endonuclease 1 (FEN1).
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) from MedchemExpress specifies the following PPE for handling the compound:
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Step-by-Step Disposal Procedures
The disposal of this compound, as with any chemical waste, must be conducted in accordance with federal, state, and local environmental regulations. The following steps provide a procedural guide for its proper disposal:
-
Waste Identification and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, vials), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and securely sealed to prevent leaks or spills.
-
-
Disposal of Unused Material and Residues:
-
Disposal of this product, solutions, and any by-products should at all times comply with the requirements of environmental protection and waste disposal legislation and any regional local authority requirements.
-
Contact a licensed professional waste disposal service to dispose of this material.
-
-
Contaminated Packaging:
-
Dispose of contaminated packaging in the same manner as the product itself.
-
Empty containers should be taken to an approved waste handling site for recycling or disposal.
-
Quantitative Data for this compound
For ease of reference, the following table summarizes key quantitative data for this compound.[1][2][3][4]
| Property | Value |
| CAS Number | 824983-91-7 |
| Molecular Formula | C₁₅H₁₂N₂O₅S |
| Molecular Weight | 332.33 g/mol |
| Solubility | DMSO: ≥ 250 mg/mL (752.26 mM) |
| Storage (Powder) | -20°C for 3 years |
| Storage (In Solvent) | -80°C for 2 years; -20°C for 1 year |
Experimental Protocols Referenced
The product data sheet for this compound provides the following protocol for preparing a stock solution, which is relevant for understanding how the compound is handled in a laboratory setting.[2]
In Vitro Stock Solution Preparation:
For a 10 mM stock solution, add 3.0091 mL of DMSO to 10 mg of this compound. Ultrasonic treatment may be necessary to fully dissolve the compound. It is noted that hygroscopic DMSO can significantly impact solubility, so freshly opened DMSO is recommended.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
References
Essential Safety and Operational Guide for Handling FEN1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of FEN1-IN-1, a small molecule inhibitor of Flap endonuclease 1 (FEN1) utilized in cancer research. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. These recommendations are based on standard laboratory safety protocols for handling potent chemical compounds.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or equivalent standards. | To protect eyes from splashes, dust, and aerosols. |
| Hand Protection | Disposable Gloves | Nitrile or neoprene gloves. Double-gloving is recommended for all handling procedures. | To prevent skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard, long-sleeved laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | A NIOSH-approved N95 (or better) respirator is required if handling the powder outside of a certified chemical fume hood or if aerosolization is possible. | To prevent inhalation of the powdered compound. |
Operational Plan: Safe Handling and Storage
Strict adherence to the following operational procedures will minimize exposure risk and ensure the integrity of the compound.
Engineering Controls
-
Ventilation: All work with solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare all required equipment and reagents in advance to minimize movement and potential for spills.
-
Weighing: If weighing the solid compound, do so within the chemical fume hood on a tared, disposable weigh boat.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing. Ensure the vessel is appropriately capped and sealed after preparation.
-
General Conduct: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage
-
Container: Store this compound in its original, tightly sealed container.
-
Conditions: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain or in regular trash. |
| Contaminated Labware | Disposable labware (e.g., pipette tips, tubes, weigh boats) that has come into contact with this compound should be placed in a designated, sealed hazardous waste container. |
| Contaminated PPE | Used gloves, disposable lab coats, and other contaminated PPE must be disposed of as hazardous waste. |
Emergency Procedures
In the event of an exposure or spill, follow these immediate steps.
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, carefully cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable decontamination solution. |
| Large Spill | Evacuate the area immediately. Notify your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment. |
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
